molecular formula C9H8FNO B7967015 5-Fluoro-4-methoxy-1H-indole

5-Fluoro-4-methoxy-1H-indole

Cat. No.: B7967015
M. Wt: 165.16 g/mol
InChI Key: RQYJVASDDMWUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-methoxy-1H-indole is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-4-methoxy-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-4-methoxy-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-4-methoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9-6-4-5-11-8(6)3-2-7(9)10/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYJVASDDMWUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C=CN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Fischer Indole Synthesis of 5-Fluoro-4-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and pharmaceutical agents.[1] Specifically, indoles featuring substitution patterns such as fluorine and methoxy groups are of significant interest due to their ability to modulate pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, technical overview of a robust and strategic approach to the synthesis of 5-Fluoro-4-methoxy-1H-indole via the venerable Fischer indole synthesis.[2] We will dissect the core reaction mechanism, outline a multi-step synthetic pathway from commercially available precursors, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful transformation. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds.

Core Principles: The Fischer Indole Synthesis Mechanism

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a powerful acid-catalyzed reaction that transforms an arylhydrazine and a suitable aldehyde or ketone into the corresponding indole.[2] The reaction proceeds through a fascinating cascade of well-elucidated steps, which are critical to understand for troubleshooting and optimization.

The generally accepted mechanism involves:

  • Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine with a carbonyl compound to form an arylhydrazone intermediate.[3]

  • Tautomerization: The hydrazone undergoes an acid-catalyzed tautomerization to its more reactive enamine isomer.[4]

  • [3][3]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes a concerted, pericyclic[3][3]-sigmatropic rearrangement, cleaving the weak N-N bond and forming a new C-C bond at the ortho position of the aromatic ring.[2]

  • Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent intramolecular nucleophilic attack by the terminal nitrogen onto the imine carbon forms a five-membered ring aminal intermediate.[4]

  • Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions generates the aromatic indole ring.[3]

The electronic nature of the substituents on the arylhydrazine ring significantly influences the reaction. Electron-donating groups, such as the methoxy group in our target molecule, generally facilitate the key[3][3]-sigmatropic rearrangement step.

Fischer_Indole_Mechanism cluster_start Step 1 & 2: Hydrazone Formation & Tautomerization cluster_rearrangement Step 3: [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 4 & 5: Cyclization & Aromatization Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + Carbonyl - H₂O Carbonyl Ketone/Aldehyde Carbonyl->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization (Acid-Catalyzed) Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Aminal Cyclized Aminal Diimine->Aminal Intramolecular Cyclization Indole Aromatic Indole Aminal->Indole Elimination of NH₃

Caption: General mechanism of the Fischer indole synthesis.

Synthetic Strategy for 5-Fluoro-4-methoxy-1H-indole

A logical retrosynthetic analysis of the target molecule identifies two key building blocks: (3-fluoro-4-methoxyphenyl)hydrazine and a two-carbon carbonyl synthon. To yield an indole unsubstituted at the C2 and C3 positions, a common and effective strategy is to use pyruvic acid as the carbonyl partner, which leads to an indole-2-carboxylic acid intermediate. This intermediate can then be readily decarboxylated.

This approach breaks the synthesis down into a manageable three-stage process:

  • Synthesis of the Arylhydrazine: Preparation of (3-fluoro-4-methoxyphenyl)hydrazine from the corresponding aniline.

  • Fischer Indolization: Cyclization of the hydrazine with pyruvic acid to form 5-Fluoro-4-methoxy-1H-indole-2-carboxylic acid.

  • Decarboxylation: Removal of the C2-carboxylic acid group to yield the final product.

Retrosynthesis Target 5-Fluoro-4-methoxy-1H-indole IndoleAcid 5-Fluoro-4-methoxy-1H- indole-2-carboxylic acid Target->IndoleAcid Decarboxylation Hydrazine (3-fluoro-4-methoxyphenyl)hydrazine IndoleAcid->Hydrazine Fischer Indole Synthesis PyruvicAcid Pyruvic Acid IndoleAcid->PyruvicAcid Fischer Indole Synthesis Aniline 3-fluoro-4-methoxyaniline Hydrazine->Aniline Diazotization & Reduction Workflow cluster_step1 Step 1: Hydrazine Synthesis cluster_step2 Step 2: Fischer Indolization cluster_step3 Step 3: Decarboxylation Aniline 3-fluoro-4-methoxyaniline Diazotization Diazotization (HCl, NaNO₂, 0-5°C) Aniline->Diazotization Reduction Reduction (SnCl₂) Diazotization->Reduction Hydrazine_Product (3-fluoro-4-methoxyphenyl)hydrazine Reduction->Hydrazine_Product Fischer Fischer Indolization (PPA, 100°C) Hydrazine_Product->Fischer Pyruvic Pyruvic Acid Pyruvic->Fischer IndoleAcid_Product Indole-2-carboxylic Acid Fischer->IndoleAcid_Product Decarboxylation Decarboxylation (Quinoline, 220°C) IndoleAcid_Product->Decarboxylation Final_Product 5-Fluoro-4-methoxy-1H-indole Decarboxylation->Final_Product

Sources

An In-Depth Technical Guide to the Leimgruber-Batcho Synthesis of 5-Fluoro-4-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Leimgruber-Batcho indole synthesis, with a specific focus on its application for the preparation of 5-Fluoro-4-methoxy-1H-indole, a substituted indole of interest in medicinal chemistry. This document delves into the underlying chemical principles, provides a detailed, plausible synthetic protocol, and offers insights into the practical execution of this versatile reaction.

Introduction: The Strategic Advantage of the Leimgruber-Batcho Synthesis

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active compounds. The Leimgruber-Batcho indole synthesis has emerged as a powerful and widely adopted method for the construction of this key heterocycle, often offering significant advantages over the more classical Fischer indole synthesis.[1] Developed in the 1970s, this two-step process begins with the formation of an enamine from an appropriately substituted o-nitrotoluene, followed by a reductive cyclization to furnish the indole ring.[2]

A key advantage of the Leimgruber-Batcho synthesis lies in its typically high yields and the mild conditions often employed for the reductive cyclization.[1] Furthermore, it provides a direct route to indoles that are unsubstituted at the C2 and C3 positions, a structural motif that can be challenging to achieve via other methods. The regiochemistry of the final indole is unequivocally determined by the substitution pattern of the starting o-nitrotoluene, offering a high degree of predictability and control.[3]

This guide will focus on a proposed synthesis of 5-Fluoro-4-methoxy-1H-indole, a molecule with potential applications in various research and development programs.

The Reaction Mechanism: A Stepwise Look at Indole Formation

The Leimgruber-Batcho synthesis proceeds through a well-established two-stage mechanism:

Stage 1: Enamine Formation

The synthesis initiates with the condensation of an o-nitrotoluene with a formamide acetal, most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-nitroenamine. The methyl group of the o-nitrotoluene is rendered sufficiently acidic by the electron-withdrawing nitro group to be deprotonated under the reaction conditions. The resulting carbanion then attacks the electrophilic carbon of the formamide acetal, leading to the formation of the enamine intermediate after the elimination of methanol.[4] The addition of a secondary amine, such as pyrrolidine, can accelerate this step.[1]

Stage 2: Reductive Cyclization

The second stage involves the reduction of the nitro group of the enamine intermediate to an amine. This is immediately followed by an intramolecular cyclization, where the newly formed amino group attacks the enamine double bond. Subsequent elimination of the secondary amine (e.g., dimethylamine) from the resulting indoline intermediate yields the aromatic indole ring.[4] A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C, Raney Ni/H₂NNH₂), or chemical reduction with reagents like iron in acetic acid or sodium dithionite.[1][3]

Proposed Synthetic Pathway for 5-Fluoro-4-methoxy-1H-indole

The synthesis of 5-Fluoro-4-methoxy-1H-indole via the Leimgruber-Batcho method necessitates the preparation of the key starting material, 2-fluoro-3-methoxy-6-nitrotoluene. A plausible synthetic route is outlined below:

Step 1: Nitration of 2-fluoro-3-methoxytoluene

The synthesis would commence with the nitration of commercially available 2-fluoro-3-methoxytoluene. The directing effects of the fluoro and methoxy groups would need to be carefully considered to achieve the desired regioselectivity for the introduction of the nitro group at the 6-position.

Step 2: Leimgruber-Batcho Indole Synthesis

The resulting 2-fluoro-3-methoxy-6-nitrotoluene would then be subjected to the two-step Leimgruber-Batcho sequence: enamine formation followed by reductive cyclization to yield the target 5-Fluoro-4-methoxy-1H-indole.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis. These protocols are based on established procedures for similar substrates and should be adapted and optimized as necessary.

Synthesis of 2-fluoro-3-methoxy-6-nitrotoluene

Reaction Scheme:

Procedure:

  • To a stirred solution of 2-fluoro-3-methoxytoluene (1.0 eq) in a suitable solvent such as acetic anhydride at 0 °C, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitronium tetrafluoroborate).

  • Maintain the reaction temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-fluoro-3-methoxy-6-nitrotoluene.

Synthesis of 5-Fluoro-4-methoxy-1H-indole

Reaction Scheme:

Step A: Enamine Formation

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-fluoro-3-methoxy-6-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2-1.5 eq) and pyrrolidine (0.2-0.5 eq).

  • Heat the reaction mixture to 110-120 °C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate as a dark oil or solid. This intermediate is often used in the next step without further purification.

Step B: Reductive Cyclization

  • Dissolve the crude enamine from the previous step in a suitable solvent system, such as a mixture of methanol and tetrahydrofuran (THF).

  • Carefully add a catalyst, for example, 10% palladium on carbon (5-10 mol%) or Raney nickel.

  • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 4-12 hours. Alternatively, for Raney nickel, hydrazine hydrate (2-4 eq) can be added portion-wise at room temperature or slightly elevated temperatures.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol or THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 5-Fluoro-4-methoxy-1H-indole.

Data Presentation

Parameter2-fluoro-3-methoxy-6-nitrotoluene5-Fluoro-4-methoxy-1H-indole
Molecular Formula C₈H₈FNO₃C₉H₈FNO
Molecular Weight 185.15 g/mol 165.17 g/mol
Expected Yield 60-80% (from nitration)70-90% (from Leimgruber-Batcho)
Physical Appearance Yellow oil or solidOff-white to pale yellow solid
Solubility Soluble in most organic solventsSoluble in methanol, ethyl acetate, dichloromethane

Visualization of the Synthetic Workflow and Mechanism

Synthetic Workflow

Leimgruber_Batcho_Workflow start 2-fluoro-3-methoxytoluene nitration Nitration (HNO₃, H₂SO₄) start->nitration intermediate 2-fluoro-3-methoxy-6-nitrotoluene nitration->intermediate enamine_formation Enamine Formation (DMF-DMA, Pyrrolidine) intermediate->enamine_formation enamine Enamine Intermediate enamine_formation->enamine reductive_cyclization Reductive Cyclization (H₂, Pd/C or Ra-Ni, H₂NNH₂) enamine->reductive_cyclization product 5-Fluoro-4-methoxy-1H-indole reductive_cyclization->product Leimgruber_Batcho_Mechanism cluster_enamine Stage 1: Enamine Formation cluster_cyclization Stage 2: Reductive Cyclization o-nitrotoluene o-Nitrotoluene Derivative Carbanion Carbanion Intermediate o-nitrotoluene->Carbanion -H⁺ DMF-DMA DMF-DMA Enamine Enamine Intermediate Carbanion->Enamine + DMF-DMA - MeOH Enamine_start Enamine Intermediate Amino_intermediate Amino Intermediate Enamine_start->Amino_intermediate Reduction (e.g., H₂, Pd/C) Indoline Indoline Intermediate Amino_intermediate->Indoline Intramolecular Cyclization Indole Indole Product Indoline->Indole - Dimethylamine

Sources

A Senior Application Scientist's In-depth Technical Guide to the Synthesis of 5-Fluoro-4-methoxy-1H-indole via a Modified Bischler-Möhlau Reaction

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the synthesis of 5-Fluoro-4-methoxy-1H-indole, a substituted indole of interest in medicinal chemistry and drug development. We will explore a strategic application of the Bischler-Möhlau indole synthesis, a classic yet adaptable method for constructing the indole nucleus. This document is tailored for researchers, scientists, and drug development professionals, offering not just a protocol, but a field-proven perspective on the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Strategic Overview: Adapting a Classic Synthesis for a Modern Target

The Bischler-Möhlau indole synthesis is a foundational reaction in organic chemistry, traditionally involving the reaction of an α-bromo-acetophenone with an excess of an aniline to form a 2-aryl-indole.[1][2] Despite its long history, the reaction has often been associated with harsh conditions, poor yields, and unpredictable regioselectivity.[1] However, modern advancements, including the use of microwave irradiation, have revitalized this method, allowing for milder conditions and improved outcomes.[1][3]

Our target molecule, 5-Fluoro-4-methoxy-1H-indole, lacks a substituent at the 2-position. This requires a modification of the classical Bischler-Möhlau approach. Instead of an α-bromo-acetophenone, we will utilize an α-bromo-acetaldehyde equivalent, specifically 2-bromoacetaldehyde diethyl acetal. This strategic choice of electrophile is crucial for achieving the desired substitution pattern on the final indole core. The synthesis hinges on the successful reaction between two key precursors: 4-fluoro-3-methoxyaniline and 2-bromoacetaldehyde diethyl acetal .

The Core Mechanism: A Stepwise Electrophilic Cyclization

The reaction mechanism, while seemingly straightforward, involves several key intermediates.[1][2][4] Understanding this pathway is paramount for troubleshooting and optimization. The reaction proceeds through an initial nucleophilic substitution, followed by a second aniline addition, and culminates in an electrophilic cyclization.

  • Initial Alkylation : The synthesis begins with the nucleophilic attack of the aniline derivative (4-fluoro-3-methoxyaniline) on the electrophilic carbon of the α-bromo-acetaldehyde diethyl acetal, displacing the bromide ion.

  • Formation of the Key Intermediate : A second molecule of the aniline condenses with the intermediate from the first step to form a crucial diamino intermediate.

  • Electrophilic Cyclization : The electron-rich aromatic ring of one of the aniline moieties then attacks the other, initiating an intramolecular electrophilic aromatic substitution. This cyclization is often the rate-determining step and can be facilitated by heat or microwave irradiation. The charged aniline serves as a good leaving group.

  • Aromatization : The resulting intermediate quickly undergoes aromatization by losing a proton and the second aniline molecule to form the stable indole ring system.[1][2]

Bischler-Mohlau Mechanism A 4-Fluoro-3-methoxyaniline + 2-Bromoacetaldehyde diethyl acetal B Intermediate 1 (α-Anilino Acetal) A->B Nucleophilic Substitution (-Br⁻) C Intermediate 2 (Diamino Intermediate) B->C + 1 eq. Aniline Condensation D Cyclized Intermediate C->D Intramolecular Electrophilic Cyclization E 5-Fluoro-4-methoxy-1H-indole D->E Aromatization (- Aniline, -H⁺)

Caption: The reaction mechanism for the modified Bischler-Möhlau synthesis.

Synthesis of Key Starting Materials

The successful synthesis of the target indole is contingent on the availability and purity of its precursors.

Synthesis of 4-Fluoro-3-methoxyaniline

This aniline derivative can be prepared via the catalytic reduction of a corresponding nitro compound. A common route involves the reduction of 2-fluoro-5-nitroanisole.

Protocol:

  • A suspension of 2-fluoro-5-nitroanisole in a suitable solvent like dioxane or ethanol is prepared.

  • A catalytic amount of 5% Palladium on carbon (Pd/C) is added to the suspension.

  • The mixture is subjected to hydrogenation (e.g., under 40 p.s.i. of hydrogen gas) until the uptake of hydrogen ceases.[5]

  • The catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield 4-fluoro-3-methoxyaniline.[5]

Synthesis of α-Bromo Ketones/Aldehydes

α-Bromo carbonyl compounds are versatile intermediates.[6] While 2-bromoacetaldehyde diethyl acetal is commercially available, understanding the synthesis of α-bromo ketones is valuable. The direct α-bromination of ketones is a common method, which can be performed under acidic or basic conditions.[6] For instance, the use of a hydrogen peroxide-hydrobromic acid system in dioxane is an effective method for brominating acetophenones.[7][8]

Experimental Protocol: Microwave-Assisted Synthesis of 5-Fluoro-4-methoxy-1H-indole

This protocol leverages microwave irradiation to improve reaction times and yields, a significant improvement over traditional heating methods that often require harsh conditions.[3][9]

ParameterValueRationale
Aniline Reactant 4-Fluoro-3-methoxyanilineThe core aromatic amine for indole formation.
Carbonyl Reactant 2-Bromoacetaldehyde diethyl acetalProvides the C2 and C3 atoms of the indole ring without a C2-substituent.
Stoichiometry Aniline:Carbonyl (2:1 to 3:1)Excess aniline acts as both reactant and solvent, driving the reaction forward.[1][9]
Solvent Dimethylformamide (DMF) (catalytic)A few drops can facilitate the reaction.[3][9]
Irradiation Power 300-600 WTypical power range for microwave-assisted organic synthesis.
Reaction Time 1-5 minutesSignificantly reduced compared to conventional heating.[3][9]
Temperature 100-150 °CControlled by the microwave reactor settings.
Expected Yield 50-75%Dependent on purity of starting materials and purification efficiency.
Step-by-Step Methodology
  • Reaction Setup : In a microwave-safe reaction vessel, combine 4-fluoro-3-methoxyaniline (2.0 equivalents) and 2-bromoacetaldehyde diethyl acetal (1.0 equivalent).

  • Addition of Catalyst : Add 3-5 drops of dimethylformamide (DMF) to the mixture.[3]

  • Microwave Irradiation : Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 1-5 minutes at a power of 600 W.[3] The internal temperature should be monitored and maintained around 120-140 °C.

  • Cooling and Quenching : After irradiation, allow the vessel to cool to room temperature. Carefully unseal the vessel in a fume hood.

  • Work-up : Pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 5-Fluoro-4-methoxy-1H-indole.

Experimental Workflow Start Combine Reactants (Aniline + Bromoacetal + DMF) Microwave Microwave Irradiation (600 W, 1-5 min) Start->Microwave Workup Aqueous Work-up (Extraction & Washes) Microwave->Workup Purify Purification (Column Chromatography) Workup->Purify Product Pure 5-Fluoro-4-methoxy-1H-indole Purify->Product

Caption: A streamlined workflow for the synthesis of the target indole.

Challenges and Field-Proven Insights

The primary challenge in Bischler-Möhlau type syntheses is managing regioselectivity, especially with substituted anilines.[10] While the substitution pattern of 4-fluoro-3-methoxyaniline generally directs cyclization favorably, the formation of isomeric byproducts is possible.

  • Insight on Regioselectivity : The electron-donating methoxy group and the electron-withdrawing fluoro group influence the sites of electrophilic attack. Milder reaction conditions, as afforded by microwave synthesis, can enhance regioselectivity compared to harsh thermal methods.[10]

  • Troubleshooting Low Yields : Low yields can often be traced back to impure starting materials or incomplete reaction. Ensure the aniline is pure and the bromoacetal has not degraded. Increasing the reaction time in the microwave in small increments may improve conversion.

  • Managing Byproducts : The excess aniline used in the reaction must be thoroughly removed during work-up and purification. The initial acid wash is critical for this purpose. Careful column chromatography is essential to separate the desired product from any unreacted starting materials or isomeric side products.

Conclusion

The modified Bischler-Möhlau synthesis offers a viable and efficient route to 5-Fluoro-4-methoxy-1H-indole, a valuable building block for drug discovery. By understanding the underlying mechanism and leveraging modern techniques such as microwave-assisted synthesis, researchers can overcome the historical limitations of this classic reaction. This guide provides a robust framework for the successful synthesis and purification of this target molecule, grounded in both established chemical principles and practical, field-tested insights.

References

  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC. (n.d.).
  • Bischler–Möhlau indole synthesis - Wikipedia. (n.d.).
  • In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery - Benchchem. (n.d.).
  • Bischler-Möhlau indole synthesis - chemeurope.com. (n.d.).
  • A Step-by-Step Guide to the Synthesis of Indole Derivatives: Application Notes and Protocols - Benchchem. (n.d.).
  • Synthesis of 4-fluoro-3-methoxyaniline - PrepChem.com. (n.d.).
  • α-Bromoketone synthesis by bromination - Organic Chemistry Portal. (n.d.).
  • A Comparative Guide to Indole Synthesis: An Analysis of Key Cyclization Methodologies - Benchchem. (n.d.).
  • HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation - PMC. (n.d.).
  • Bischler Indole Synthesis - ResearchGate. (2016, March 24).
  • (PDF) Bischler Indole Synthesis - ResearchGate. (2019, November 15).
  • CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents. (n.d.).
  • Technical Support Center: Synthesis of 5-Methoxyindoles - Benchchem. (n.d.).

Sources

Chemical properties of 5-Fluoro-4-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Fluoro-4-methoxy-1H-indole

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of 5-Fluoro-4-methoxy-1H-indole, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active molecules.[1] The strategic incorporation of a fluorine atom and a methoxy group onto this core imparts unique physicochemical properties that can be exploited to enhance pharmacokinetic and pharmacodynamic profiles.[2] This document details the molecule's electronic structure, predicted spectroscopic characteristics, a plausible synthetic route with detailed protocols, and its anticipated chemical reactivity. The discussion is framed within the context of modern drug development, providing researchers with the foundational knowledge required to effectively utilize this scaffold in their research endeavors.

Introduction: The Strategic Value of Substituted Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic drugs, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[3][4] Its electron-rich nature makes it a versatile template for chemical modification.[5][6] The specific properties of an indole-based drug candidate are profoundly influenced by the nature and position of its substituents.

The subject of this guide, 5-Fluoro-4-methoxy-1H-indole, combines two of the most impactful substituents used in modern drug design:

  • The Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent at the C4 position significantly increases the electron density of the benzene portion of the indole ring, enhancing its reactivity toward electrophiles.[7] This electronic modulation can influence binding interactions with biological targets and alter the molecule's overall polarity.

  • The Fluorine Atom (-F): Fluorine's unique properties, including its small van der Waals radius (similar to hydrogen), high electronegativity, and the strength of the C-F bond, make it an invaluable tool for fine-tuning molecular properties.[8][9] Its introduction can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity and membrane permeability, which are critical for bioavailability.[10][11]

The combination of these two groups on the indole scaffold creates a molecule with a unique electronic and steric profile, making 5-Fluoro-4-methoxy-1H-indole a promising starting point for the development of novel therapeutics.

Synthesis and Characterization

While specific literature detailing the synthesis of 5-Fluoro-4-methoxy-1H-indole (CAS: 1227512-37-9) is not extensively published, a robust synthetic pathway can be proposed based on well-established indole syntheses, such as the Leimgruber-Batcho indole synthesis.[12][13] This method is often preferred in industrial settings due to the accessibility of the required 2-nitrotoluene precursors.[13]

Proposed Synthetic Workflow

The synthesis begins with a commercially available or readily synthesized substituted 2-nitrotoluene, which is converted to an enamine. This intermediate then undergoes a reductive cyclization to form the final indole product.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization A 4-Fluoro-3-methoxy-2-nitrotoluene D Enamine Intermediate A->D Heat B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->D C Pyrrolidine (catalyst) C->D F 5-Fluoro-4-methoxy-1H-indole D->F E Reductant (e.g., Raney Ni, H₂ or Fe/AcOH) E->F caption Workflow: Leimgruber-Batcho Synthesis.

Detailed Experimental Protocol: Leimgruber-Batcho Synthesis

Causality: This protocol is designed for efficiency and scalability. The use of DMF-DMA provides the necessary carbon for the pyrrole ring, while pyrrolidine catalyzes the enamine formation. The subsequent reductive cyclization is a robust transformation that can be achieved with various reducing agents, with the choice often depending on scale and functional group tolerance.

Step 1: Enamine Formation

  • To a solution of 4-fluoro-3-methoxy-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF, 5-10 volumes), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) and pyrrolidine (0.2 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The crude enamine intermediate is typically not isolated and is carried directly into the next step.

Step 2: Reductive Cyclization

  • Prepare a separate flask containing a slurry of a reducing agent, such as iron powder (5.0 eq) in acetic acid (10 volumes).

  • Heat the slurry to 60-70 °C.

  • Add the crude enamine solution from Step 1 dropwise to the heated slurry, maintaining the internal temperature below 90 °C.

  • After the addition is complete, heat the mixture to 100 °C and stir for 2-3 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts, washing the pad with ethyl acetate.

  • Neutralize the filtrate by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-Fluoro-4-methoxy-1H-indole.

Physicochemical and Spectroscopic Properties

The properties of 5-Fluoro-4-methoxy-1H-indole are dictated by its constituent parts. The data presented below combines known values with predictions based on established chemical principles and data from analogous structures.

Physicochemical Data Summary
PropertyValue / PredictionSource / Rationale
CAS Number 1227512-37-9[14]
Molecular Formula C₉H₈FNOCalculated
Molecular Weight 165.17 g/mol [14]
Appearance Predicted: Off-white to light brown solidBased on similar indole structures
Predicted logP ~2.5Fluorine increases lipophilicity, while the methoxy and N-H groups provide some polarity.
Predicted pKa ~16-17 (N-H proton)Typical for indole N-H; slightly increased acidity due to the electronegative fluorine.
Predicted Spectroscopic Data

Causality: Spectroscopic predictions are derived from the electronic effects of the substituents. The electron-donating -OCH₃ group and the electron-withdrawing -F atom create a distinct electronic environment that influences the chemical shifts of nearby protons and carbons. Coupling constants, particularly J(H-F), are highly characteristic.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

¹H NMR Position Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N-H~8.10br s-Typical for indole N-H proton.
H-2~7.25tJ ≈ 2.5Coupled to H-3 and N-H.
H-3~6.60tJ ≈ 2.0Shielded position, typical for indole C3-H.[6]
H-6~6.95ddJ(H-H) ≈ 9.0, J(H-F) ≈ 4.5Ortho coupling to H-7 and meta coupling to fluorine.
H-7~7.15tJ(H-H) ≈ 9.0, J(H-F) ≈ 9.0Ortho coupling to H-6 and ortho coupling to fluorine.
-OCH₃~3.90s-Typical chemical shift for an aryl methoxy group.
¹³C NMR Position Predicted δ (ppm)
C-2~124.5
C-3~102.0Electron-rich C3 position of indole.[15]
C-3a~127.0
C-4~140.0dJ(C-F) ≈ 12-15Directly attached to methoxy, deshielded.
C-5~154.0dJ(C-F) ≈ 240-250Directly attached to fluorine, large C-F coupling.
C-6~105.0dJ(C-F) ≈ 20-25Shielded by methoxy, coupled to fluorine.
C-7~112.0dJ(C-F) ≈ 4-6Coupled to fluorine.
C-7a~131.5
-OCH₃~56.0

Infrared (IR) Spectroscopy:

  • ~3400 cm⁻¹ (sharp): N-H stretch. The sharpness indicates free N-H, while broadening would suggest hydrogen bonding.[16]

  • ~3100-3000 cm⁻¹ (m): Aromatic C-H stretch.

  • ~1260 cm⁻¹ (s): Aryl ether C-O stretch, characteristic of the methoxy group.[17]

  • ~1200 cm⁻¹ (s): C-F stretch.

Mass Spectrometry (MS):

  • Expected [M]⁺: m/z 165. The molecular ion peak should be prominent.

  • Key Fragmentation: Loss of CH₃ (m/z 150), followed by loss of CO (m/z 122), a common fragmentation pathway for methoxy-substituted aromatics.

Chemical Reactivity and Synthetic Utility

The reactivity of 5-Fluoro-4-methoxy-1H-indole is a nuanced interplay between the inherent nucleophilicity of the indole core and the directing effects of its substituents.

G cluster_indole Indole C3 C3 N1 N1 C2 C2 C6 C6 label_C3 Primary site for Electrophilic Attack (E+) label_N1 Site for Alkylation/ Acylation (with base) label_C2 Secondary site for Electrophilic Attack label_C6 Tertiary site for Electrophilic Attack caption Reactivity Map of the Indole Core.

Note: A placeholder image "indole_structure.png" is used in the DOT script. In a real application, this would be the chemical structure of 5-Fluoro-4-methoxy-1H-indole.

Key Reactivity Insights:

  • Electrophilic Aromatic Substitution: The C3 position is the most nucleophilic and the primary site for reactions like Vilsmeier-Haack formylation, Mannich reactions, and Friedel-Crafts acylations.[4][15] The electron-donating 4-methoxy group further activates the ring system, potentially increasing the rate of these reactions compared to unsubstituted indole.

  • N-H Reactivity: The indole nitrogen is not basic but can be deprotonated by strong bases (e.g., NaH, BuLi) to form an indolyl anion.[6] This anion is a potent nucleophile that readily reacts with electrophiles like alkyl halides or acyl chlorides, providing a straightforward route to N-substituted derivatives.

  • Benzene Ring Substitution: While the pyrrole ring is more reactive, the benzene ring can undergo electrophilic substitution under forcing conditions. The 4-methoxy group is a powerful ortho-, para-director, while the 5-fluoro group is a deactivating ortho-, para-director. The primary sites for further substitution on the benzene ring would likely be C6 (para to the methoxy and ortho to the fluorine) and C7 (ortho to the methoxy).

Potential Applications in Drug Discovery

The structural and electronic features of 5-Fluoro-4-methoxy-1H-indole make it a highly attractive scaffold for medicinal chemistry programs.

  • Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to form key hydrogen bonds within the ATP-binding pocket. The indole N-H can act as a hydrogen bond donor. The fluoro and methoxy groups can be used to occupy hydrophobic pockets and modulate solubility and cell permeability.

  • CNS Agents: Lipophilicity and metabolic stability are critical for drugs targeting the central nervous system (CNS).[10] The fluorine atom can enhance brain penetration by increasing lipophilicity and can block metabolic degradation, potentially increasing the half-life of a drug candidate.[2][11]

  • Antiviral and Antimicrobial Agents: The indole scaffold is present in many antiviral and antimicrobial compounds.[18] The specific substitution pattern of 5-Fluoro-4-methoxy-1H-indole allows for diverse functionalization at the C3 or N1 positions to optimize activity against various pathogens.

Conclusion

5-Fluoro-4-methoxy-1H-indole represents a strategically designed molecular scaffold that leverages the synergistic effects of fluorine and methoxy substitution on the privileged indole core. Its unique electronic properties, predictable reactivity, and amenability to established synthetic protocols make it a valuable building block for the discovery of novel therapeutics. This guide provides the fundamental chemical knowledge and practical protocols to empower researchers to explore the full potential of this promising compound in their drug discovery efforts.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • IntechOpen. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.
  • ACS Publications. (2008, June 21). The Many Roles for Fluorine in Medicinal Chemistry.
  • ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry.
  • MDPI. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions.
  • Creative Proteomics. (n.d.). Indole: Chemical Properties, Synthesis, Applications, and Analysis.
  • PMC. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.
  • Wikipedia. (n.d.). Indole.
  • Unknown. (n.d.). Synthesis and Chemistry of Indole.
  • PMC. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review.
  • ACS Publications. (n.d.). Biological Matching of Chemical Reactivity: Pairing Indole Nucleophilicity with Electrophilic Isoprenoids.
  • Benchchem. (n.d.). Synthesis of 4-Fluoro-1-methyl-1H-indol-5-ol via Fischer Indole Synthesis: Application Notes and Protocols.
  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-1-methyl-1H-indol-5-ol.
  • CymitQuimica. (n.d.). 5-Fluoro-4-methoxy-1H-indole.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-5-methoxy-2-methyl-1H-indole.
  • TSI Journals. (2010, July 21). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles.
  • Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
  • Semantic Scholar. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray.
  • PMC - NIH. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery.
  • Unknown. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review.

Sources

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Data of 5-Fluoro-4-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Fluoro-4-methoxy-1H-indole. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy and empirical data from structurally analogous compounds—namely 4-methoxy-1H-indole and 5-fluoro-1H-indole—to provide a robust and scientifically-grounded prediction of its spectral characteristics. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by facilitating the identification, characterization, and structural elucidation of this and related compounds. Included are detailed predictions of chemical shifts and coupling constants, a discussion of the underlying substituent effects, standardized experimental protocols for data acquisition, and illustrative diagrams of key NMR correlations.

Introduction: The Significance of Substituted Indoles

Indole and its derivatives are of paramount importance in the pharmaceutical sciences, forming the core scaffold of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic introduction of substituents, such as fluorine and methoxy groups, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. A fluorine atom can enhance metabolic stability and binding affinity, while a methoxy group can modulate electronic properties and solubility. Understanding the precise structure and electronic environment of these substituted indoles is crucial for rational drug design, and NMR spectroscopy is the most powerful tool for this purpose. This guide focuses on the specific case of 5-Fluoro-4-methoxy-1H-indole, a molecule of interest in synthetic and medicinal chemistry.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 5-Fluoro-4-methoxy-1H-indole is derived from the analysis of substituent effects on the indole ring. The electron-donating methoxy group at the C4 position and the electron-withdrawing, yet π-donating, fluorine atom at the C5 position create a unique electronic environment that influences the chemical shifts and coupling constants of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for 5-Fluoro-4-methoxy-1H-indole

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H1 (N-H)8.1 - 8.3br s-
H27.1 - 7.3tJ(H2,H3) ≈ 2.5-3.0, J(H2,H1) ≈ 2.0-2.5
H36.4 - 6.6ddJ(H3,H2) ≈ 2.5-3.0, J(H3,H1) ≈ 2.0-2.5
H66.8 - 7.0ddJ(H6,H7) ≈ 8.5-9.0, J(H6,F5) ≈ 9.0-10.0
H77.0 - 7.2dJ(H7,H6) ≈ 8.5-9.0
4-OCH₃3.8 - 4.0s-

Predicted in CDCl₃ at 400 MHz.

Rationale for Predicted ¹H Chemical Shifts and Coupling Constants
  • H1 (N-H): The indole N-H proton typically appears as a broad singlet in the downfield region due to its acidic nature and moderate rate of exchange.

  • H2 and H3: These protons on the pyrrole ring are influenced by the overall electron density of the indole system. Their chemical shifts are predicted to be in the typical range for indole protons, with their characteristic small coupling to each other.

  • H6 and H7: The protons on the benzene ring are significantly affected by the substituents. The methoxy group at C4 is electron-donating, which would typically shield the aromatic protons. However, the adjacent electron-withdrawing fluorine at C5 will have a deshielding effect, particularly on the ortho proton H6. The coupling between H6 and H7 is a typical ortho coupling. A large coupling between H6 and the fluorine at C5 is also expected.

  • 4-OCH₃: The methoxy protons will appear as a sharp singlet in the typical region for aryl methyl ethers[1].

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is highly sensitive to the electronic effects of substituents. The predictions below are based on the known effects of methoxy and fluoro groups on the chemical shifts of aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 5-Fluoro-4-methoxy-1H-indole

CarbonPredicted Chemical Shift (δ, ppm)
C2123 - 125
C3101 - 103
C3a128 - 130
C4145 - 147 (d, ¹J(C,F) ≈ 240-250 Hz)
C5155 - 157 (d, ²J(C,F) ≈ 10-15 Hz)
C6108 - 110 (d, ²J(C,F) ≈ 20-25 Hz)
C7111 - 113 (d, ³J(C,F) ≈ 4-6 Hz)
C7a131 - 133
4-OCH₃55 - 57

Predicted in CDCl₃ at 100 MHz.

Rationale for Predicted ¹³C Chemical Shifts
  • C2, C3, C3a, C7a: These carbons of the core indole scaffold are predicted based on typical values for substituted indoles.

  • C4: The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling (¹J(C,F)) and will be significantly deshielded.

  • C5: The carbon bearing the methoxy group will be deshielded. It will also show a smaller two-bond coupling to the fluorine atom.

  • C6 and C7: These carbons will be influenced by both the fluorine and methoxy groups, with their chemical shifts and carbon-fluorine coupling constants being key indicators of the electronic distribution in the benzene ring.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR data for the structural confirmation of 5-Fluoro-4-methoxy-1H-indole, the following experimental workflow is recommended.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the solid sample.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can affect chemical shifts, so consistency is key.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).

Recommended NMR Experiments

A suite of 1D and 2D NMR experiments should be performed for complete and unambiguous structural assignment.

  • 1D ¹H NMR: To determine proton chemical shifts, multiplicities, and coupling constants.

  • 1D ¹³C{¹H} NMR: To determine carbon chemical shifts.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which can help in confirming the regiochemistry of the substituents.

Visualization of Key NMR Correlations

The following diagrams, generated using Graphviz, illustrate the molecular structure and the expected key correlations from 2D NMR experiments.

Figure 1: Molecular structure of 5-Fluoro-4-methoxy-1H-indole with atom numbering.

Figure 2: Predicted ¹H-¹H COSY correlations for 5-Fluoro-4-methoxy-1H-indole.

HMBC_Correlations H1 H1 C2 C2 H1->C2 C3a C3a H1->C3a C7a C7a H1->C7a H2 H2 C3 C3 H2->C3 H2->C3a H2->C7a H3 H3 H3->C2 H3->C3a H6 H6 C5 C5 H6->C5 C7 C7 H6->C7 H6->C7a H7 H7 H7->C3a H7->C5 C6 C6 H7->C6 H_Me H(Me) C4 C4 H_Me->C4 C_Me C(Me)

Figure 3: Key predicted ¹H-¹³C HMBC correlations for 5-Fluoro-4-methoxy-1H-indole.

Conclusion

This technical guide provides a detailed and well-supported prediction of the ¹H and ¹³C NMR spectral data for 5-Fluoro-4-methoxy-1H-indole. By leveraging data from analogous compounds and fundamental NMR principles, this document serves as a practical tool for the identification and structural verification of this and related substituted indoles. The provided experimental protocols and correlation diagrams offer a roadmap for researchers to obtain and interpret their own high-quality NMR data, thereby advancing research in medicinal chemistry and drug discovery.

References

  • PubChem. (n.d.). 4-Methoxy-1H-indole. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoroindole. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved from [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
  • MDPI. (2020, November 6). Influence of Fluorine Substituents on the Electronic Properties of Selenium-N-Heterocyclic Carbene Compounds. Molecules, 25(21), 5202.
  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

Sources

1H NMR and 13C NMR of 5-Fluoro-4-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Multinuclear NMR Elucidation of 5-Fluoro-4-methoxy-1H-indole: A Technical Guide for Drug Discovery Applications

Executive Summary & Context in Drug Discovery

The precise structural verification of functionalized indoles is a cornerstone of modern neuropsychiatric drug development. Substituted indole cores, particularly those bearing methoxy and fluoro groups, are extensively utilized in the synthesis of neuroplastogens, serotonergic agents, and1[1]. The integration of a fluorine atom not only modulates the compound's lipophilicity and metabolic half-life but also serves as a critical biological tracer. Furthermore,


-NMR relaxation dispersion methodologies are highly valued for2[2].

This whitepaper outlines the robust analytical framework required to fully elucidate the


 and 

NMR spectra of 5-Fluoro-4-methoxy-1H-indole , focusing on causal spin dynamics, diagnostic signal splitting, and validated experimental methodologies.

Causal Spin Dynamics & Heteronuclear Coupling

In 5-fluoro-4-methoxy-1H-indole, the introduction of a spin-½


 nucleus heavily alters the magnetic resonance topology of the indole system through robust heteronuclear scalar (

) coupling.
Diagnostic Signal Topologies
  • The H-6 and H-7 System: The proton at position 6 is subject to strong ortho coupling from both the adjacent fluorine at C-5 (

    
    ) and the neighboring H-7 proton (
    
    
    
    ). This dual influence manifests H-6 as a distinct doublet of doublets (dd). Concurrently, H-7 experiences the same ortho proton coupling but only a weaker meta coupling to fluorine (
    
    
    ).
  • Through-Space Methoxy Coupling: A hallmark diagnostic feature of this molecule is the long-range coupling between the highly electronegative C-5 fluorine and the adjacent C-4 methoxy group. Despite being 5 bonds apart, steric proximity allows for a through-space interaction that splits the typically invariant methoxy singlet into a fine doublet (

    
    )[1].
    
/ Interactions

Because of direct orbital overlap, the


 spectrum is dominated by C–F splitting. The directly bonded carbon (C-5) exhibits an extreme coupling constant (

). This scalar effect decays predictably across the ring system: ortho carbons (C-4, C-6) show

constants of

, while meta carbons (C-3a, C-7) resolve at

[3].

SpinNetwork F5 19F (C5) H6 1H (C6) F5->H6 ³J_HF ≈ 11 Hz H7 1H (C7) F5->H7 ⁴J_HF ≈ 4 Hz OMe4 OCH3 (C4) F5->OMe4 ⁵J_HF ≈ 1.6 Hz H6->H7 ³J_HH ≈ 9 Hz H2 1H (C2) H3 1H (C3) H2->H3 ³J_HH ≈ 3 Hz

Caption: Spin-Spin coupling network mapping critical 1H and 19F interaction nodes and expected J-values.

Step-by-Step Acquisition Methodology

To ensure absolute trustworthiness in your structural characterization, every NMR acquisition must operate as a self-validating system. The following protocol provides a reproducible pipeline designed to maximize signal resolution while circumventing localized B0-inhomogeneities.

Protocol: Multinuclear NMR Acquisition

  • Sample Preparation (Self-Validation: Line-width protection): Dissolve 15-20 mg of the compound in 0.6 mL of high-purity deuterated solvent (e.g.,

    
     or 
    
    
    
    ) spiked with 0.03% v/v TMS. Crucial: Filter the solution through a tightly packed glass wool plug directly into a 5 mm precision NMR tube. This eliminates undissolved particulates that cause microscopic magnetic susceptibility gradients.
  • Probe Tuning & Matching (ATMA): Insert the sample into the magnet. Conduct independent tuning and matching for

    
    , 
    
    
    
    , and
    
    
    circuits. Precision here prevents radiofrequency power reflection, preserving the exact flip angles dictated by the pulse program.
  • Gradient Shimming: Execute 3D gradient shimming (e.g., TopShim) along the Z-axis. Validate the shimming quality by ensuring the residual solvent

    
     peak maintains a Full-Width at Half-Maximum (FWHM) of 
    
    
    
    .
  • 
     Pulse Execution:  Load a standard 1D single-pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to prevent longitudinal saturation. Acquire 16 to 32 scans.
    
  • 
     Pulse Execution:  Load a 
    
    
    
    -decoupled sequence (zgpg30 with WALTZ-16 composite pulse decoupling). Expand the D1 delay to 2.5–3.0 seconds to allow relaxation of quaternary carbons (e.g., C-5, C-3a). Accumulate 512–1024 scans to overcome the low natural isotopic abundance of
    
    
    .
  • Processing Pipeline: Apply an exponential window function prior to Fourier Transform (FT). Use a Line Broadening (LB) factor of

    
     for 
    
    
    
    and
    
    
    for
    
    
    to optimize the signal-to-noise ratio without artificially masking the fine long-range
    
    
    splittings.

NMRWorkflow Prep 1. Sample Prep 15 mg / Glass Wool Filter Tune 2. Probe Tuning 1H/13C/19F Match Prep->Tune Shim 3. Gradient Shimming FWHM < 1.0 Hz Tune->Shim Acq 4. Pulse Execution zg30 & zgpg30 Shim->Acq Proc 5. Processing LB & Phase Correction Acq->Proc

Caption: Step-by-step multinuclear NMR acquisition and data processing workflow.

Quantitative Data Summaries

The predicted NMR shifts and coupling constants for 5-Fluoro-4-methoxy-1H-indole are aggregated below. These assignments are benchmarked against experimentally validated motif analogues retrieved from pharmaceutical patent filings[1] and rigorous spectral data observed in closely related fluorinated indoles[3].

Table 1:


 NMR Signal Assignments 
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
NH (1) 8.00 - 8.50 (in CDCl3)br s1H-
H-2 7.10 - 7.30dd or m1H

H-3 6.40 - 6.60dd or m1H

H-6 6.80 - 7.10dd1H

,

H-7 7.00 - 7.20dd1H

,

-OCH

(4)
4.00 - 4.15d3H

Table 2:


 NMR Signal Assignments & Spin Splittings 
PositionChemical Shift (

, ppm)
MultiplicityExpected C-F Coupling (

, Hz)
C-5 (C-F)150.0 - 155.0d

C-4 (-OCH

)
140.0 - 145.0d

C-6 106.0 - 112.0d

C-7 105.0 - 110.0d

C-3a 115.0 - 120.0d

C-7a 130.0 - 135.0s / d

C-2 124.0 - 126.0s-
C-3 100.0 - 102.0s-
-OCH

59.0 - 61.0s

(Often Unresolved)

References

1.[1] Title: US20250101038A1 - Compounds - Google Patents Source: google.com URL: 2.[3] Title: Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water Source: semanticscholar.org URL: 3.[2] Title: A suite of 19F based relaxation dispersion experiments to assess biomolecular motions Source: nih.gov URL:

Sources

Investigative Workflow for Characterizing the Biological Activity of 5-Fluoro-4-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in biologically active compounds.[1][2] Strategic modifications, such as fluorination and methoxylation, are known to significantly enhance pharmacological properties, including metabolic stability, target affinity, and bioavailability.[3][4] This guide presents a comprehensive, hypothesis-driven workflow for the systematic evaluation of a novel chemical entity: 5-Fluoro-4-methoxy-1H-indole. From the perspective of a senior application scientist, we eschew a rigid template in favor of a logical, multi-phase investigative process. This document outlines the rationale behind experimental choices, provides detailed, self-validating protocols, and establishes a framework for moving from broad phenotypic observation to specific target identification and mechanistic validation. The ultimate objective is to provide researchers and drug development professionals with a robust blueprint for characterizing the therapeutic potential of this and other novel indole derivatives.

Phase I: Foundational Bioactivity and Cytotoxicity Profiling

The initial step in characterizing any novel compound is to ascertain its fundamental impact on cell viability. Given that numerous indole derivatives exhibit potent anti-proliferative effects, a broad cytotoxicity screen is the logical starting point.[5] This establishes a foundational dataset, revealing potential therapeutic windows and guiding the direction of subsequent, more targeted investigations.

Rationale for Experimental Design

We begin with a diverse panel of human cancer cell lines to maximize the chances of observing a biological effect and to gain early insights into potential cancer-type selectivity. The inclusion of a non-transformed cell line (e.g., HEK293) is critical for a preliminary assessment of selectivity; a compound that is broadly cytotoxic to both cancerous and normal cells has a lower therapeutic potential.[6] The MTT assay is selected as the primary screening method due to its robustness, high-throughput compatibility, and well-established protocol, which measures mitochondrial metabolic activity as a proxy for cell viability.[7]

Experimental Protocol: MTT-Based Cell Viability Assay
  • Cell Seeding: Plate cells from the selected panel (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma, and HEK293 embryonic kidney cells) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Fluoro-4-methoxy-1H-indole in DMSO. Perform serial dilutions in complete culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Treatment: Remove the existing medium from the cell plates and add 100 µL of the medium containing the various compound concentrations. Include wells with DMSO-only medium as a vehicle control and wells with untreated medium as a negative control.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity
Cell LineCancer TypeHypothetical IC₅₀ (µM) for 5-Fluoro-4-methoxy-1H-indole
HCT-116Colorectal Carcinoma5.2
MCF-7Breast Adenocarcinoma12.8
A549Lung Carcinoma8.1
HEK293Normal Embryonic Kidney> 100

This table presents hypothetical data for illustrative purposes.

Workflow Visualization: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay MTT Assay Workflow cluster_analysis Data Analysis Compound Synthesize & Purify 5-Fluoro-4-methoxy-1H-indole Stock Prepare 10 mM Stock in DMSO Compound->Stock Treat Treat with Serial Dilutions of Compound (72h) Stock->Treat Seed Seed Cell Lines (Cancer & Normal) Seed->Treat MTT Add MTT Reagent (4h Incubation) Treat->MTT Read Solubilize & Read Absorbance (570 nm) MTT->Read Analyze Calculate % Viability vs. Vehicle Control Read->Analyze Curve Generate Dose-Response Curves Analyze->Curve IC50 Determine IC₅₀ Values Curve->IC50 Result Proceed to Target ID IC50->Result Assess Potency & Selectivity

Caption: High-level workflow for initial cytotoxicity screening.

Phase II: Hypothesis-Driven Target Identification

Following the observation of selective cytotoxicity, the crucial next step is to identify the molecular target(s) through which 5-Fluoro-4-methoxy-1H-indole exerts its effects.[8][9] An effective strategy combines computational prediction based on structural analogy with empirical, unbiased screening methods.

Rationale for Target Class Prediction

The structure of 5-Fluoro-4-methoxy-1H-indole provides clues to its potential targets.

  • Protein Kinases: The indole scaffold is a common feature in numerous ATP-competitive kinase inhibitors.[10] The methoxy group, in particular, has been featured in potent inhibitors of kinases like CK1δ.[10]

  • Serotonin (5-HT) Receptors: Methoxyindoles are well-known ligands for serotonin receptors, and halogenation can further modulate this activity.[3][11]

  • Other Targets: The indole ring is versatile and can interact with various other targets, including enzymes like lipoxygenases (ALOX) and structural proteins like tubulin.[12][13]

Approach 1: Broad, Unbiased Target Identification via DARTS

To avoid bias toward a predicted target class, we propose the Drug Affinity Responsive Target Stability (DARTS) technique.[14][15] DARTS is a powerful, label-free method that identifies target proteins from a complex cell lysate based on the principle that small molecule binding increases a protein's thermodynamic stability and thus its resistance to proteolysis.

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)
  • Lysate Preparation: Culture a sensitive cell line (e.g., HCT-116) to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer (e.g., M-PER buffer) supplemented with protease inhibitors. Clarify the lysate by centrifugation and determine the total protein concentration.

  • Compound Incubation: In separate tubes, incubate aliquots of the cell lysate (e.g., 1 mg total protein) with either 5-Fluoro-4-methoxy-1H-indole (at 10x its IC₅₀) or a vehicle control (DMSO) for 1 hour at room temperature.

  • Protease Digestion: Add a broad-spectrum protease, such as pronase, to each tube at a predetermined optimal concentration. Incubate for a specific time (e.g., 30 minutes) at room temperature to allow for protein digestion.

  • Reaction Quenching: Stop the digestion by adding SDS-PAGE loading buffer and immediately boiling the samples for 5 minutes.

  • Gel Electrophoresis: Separate the protein digests on a large-format SDS-PAGE gel.

  • Visualization: Stain the gel with a high-sensitivity protein stain (e.g., Coomassie Blue or silver stain).

  • Band Excision and Identification: Carefully compare the lanes for the compound-treated and vehicle-treated samples. Identify protein bands that are present or significantly more intense in the compound-treated lane. Excise these bands from the gel.

  • Mass Spectrometry: Subject the excised gel bands to in-gel trypsin digestion followed by LC-MS/MS analysis to identify the protein(s).

Workflow Visualization: DARTS Protocol

G cluster_treatment Differential Treatment cluster_digestion Limited Proteolysis cluster_analysis Analysis Lysate Prepare Native Cell Lysate Incubate_Drug Incubate Lysate with 5-Fluoro-4-methoxy-1H-indole Lysate->Incubate_Drug Incubate_DMSO Incubate Lysate with Vehicle (DMSO) Lysate->Incubate_DMSO Digest_Drug Add Pronase Incubate_Drug->Digest_Drug Digest_DMSO Add Pronase Incubate_DMSO->Digest_DMSO SDS_PAGE Run SDS-PAGE Digest_Drug->SDS_PAGE Drug Lane Digest_DMSO->SDS_PAGE Control Lane Stain Stain Gel SDS_PAGE->Stain Excise Excise Protected Bands Stain->Excise MS Identify Protein by LC-MS/MS Excise->MS Target Target MS->Target Validated Target

Caption: Workflow for unbiased target ID using DARTS.

Approach 2: Targeted Screening via In Vitro Kinase Assay

Concurrently, a direct test of the kinase inhibitor hypothesis is warranted. Submitting the compound to a commercial kinase profiling service provides rapid and quantitative data across a broad swath of the human kinome.

Experimental Protocol: In Vitro Radiometric Kinase Assay (e.g., HotSpot™)
  • Compound Submission: Provide the compound to a contract research organization (CRO) offering kinase screening services.[16]

  • Assay Execution: The CRO will perform a radiometric kinase assay. In brief, a specific kinase, its substrate (protein or peptide), and cofactors are incubated with [γ-³³P]-ATP in the presence of the test compound (typically at a concentration of 1 or 10 µM).

  • Phosphorylation Measurement: The reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate. Unreacted [γ-³³P]-ATP is washed away.

  • Signal Detection: The radioactivity retained on the filter, which is directly proportional to the kinase activity, is measured using a scintillation counter.

  • Data Analysis: The activity in the presence of the compound is compared to a vehicle control (DMSO) to calculate the percent inhibition. A follow-up IC₅₀ determination is performed for any kinases showing significant inhibition (>50%).

Data Presentation: Kinase Inhibition Profile

Table 2a: Single-Point Inhibition Screen (10 µM)

Kinase Target Kinase Family % Inhibition
CDK2/CycA CMGC 8%
ERK2 (MAPK1) CMGC 92%
PIM1 CAMK 75%

| VEGFR2 | Tyrosine Kinase | 15% |

Table 2b: IC₅₀ Determination for Hits

Kinase Target IC₅₀ (µM)
ERK2 (MAPK1) 0.25

| PIM1 | 1.8 |

This table presents hypothetical data for illustrative purposes.

Phase III: Cellular Target Engagement and Mechanistic Validation

Identifying a protein that binds to the compound is a critical milestone, but it is not sufficient. The final phase of this initial characterization must confirm that the compound engages its putative target within a live cellular environment and modulates the downstream signaling pathway as predicted.[17] Assuming ERK2 was identified as a primary target, the following workflow would validate this finding.

Rationale for Experimental Design

Western blotting is the gold-standard technique for interrogating the status of cell signaling pathways.[18] By measuring the phosphorylation level of a target kinase and its direct substrates, we can directly observe the compound's inhibitory effect in a cellular context. A reduction in the phosphorylation of ERK (p-ERK) and its substrate RSK, without a change in total protein levels, would provide strong evidence for on-target activity.

Experimental Protocol: Western Blot for Pathway Modulation
  • Cell Culture and Treatment: Seed HCT-116 cells and grow to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with varying concentrations of 5-Fluoro-4-methoxy-1H-indole (e.g., 0.1, 0.5, 2.5 µM) for 2 hours.

  • Pathway Stimulation: Stimulate the cells with a known upstream activator of the MAPK/ERK pathway, such as Epidermal Growth Factor (EGF), for 15 minutes.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel, separate by electrophoresis, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify band intensities to determine the relative change in protein phosphorylation, normalized to the total protein and loading control.

Visualization: Hypothetical Signaling Pathway Inhibition

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Substrate Cytosolic & Nuclear Substrates (e.g., RSK) ERK->Substrate Response Cell Proliferation, Survival Substrate->Response Compound 5-Fluoro-4-methoxy-1H-indole Compound->Inhibition Inhibition->ERK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This technical guide has detailed a logical, multi-stage workflow for the initial characterization of the novel compound 5-Fluoro-4-methoxy-1H-indole. By progressing from broad phenotypic screening to unbiased and targeted protein identification, and culminating in the validation of in-cell target engagement, this process provides a robust foundation for understanding the compound's mechanism of action.

Positive results from this workflow—namely, the identification of a potent and selective interaction with a therapeutically relevant target like ERK2—would position 5-Fluoro-4-methoxy-1H-indole as a promising lead candidate. The subsequent steps in its development would involve a classic design-make-test-analyze (DMTA) cycle for lead optimization, aimed at improving potency, selectivity, and drug-like properties (ADME/Tox).[19] This would be followed by in vivo studies in relevant animal models to assess efficacy and safety, ultimately paving the way for potential preclinical development.

References

  • Šmelcerović, A., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. International Journal of Molecular Sciences. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. PubMed Central. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]

  • Al-Haddad, O., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. Available at: [Link]

  • Li, Z., et al. (2013). The Synthesis and Anticancer Activities of Peptide 5-fluorouracil Derivatives. Journal of the Chinese Chemical Society. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules. Available at: [Link]

  • Schoenwaelder, S. M. (2002). Approaches To Studying Cellular Signaling: A Primer For Morphologists. The Anatomical Record. Available at: [Link]

  • Al-Mutabagani, L. A., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules. Available at: [Link]

  • Drozd, M., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. Available at: [Link]

  • Blaksksjær, P. (2024). From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. Vipergen. Available at: [Link]

  • Witulski, B., et al. (2017). Optimized 4,5-Diarylimidazoles as Potent/Selective Inhibitors of Protein Kinase CK1δ and Their Structural Relation to p38α MAPK. Molecules. Available at: [Link]

  • Lomenick, B., et al. (2011). Target Identification with Drug Affinity Responsive Target Stability (DARTS). Current Protocols in Chemical Biology. Available at: [Link]

  • Li, W., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules. Available at: [Link]

  • Satała, G., et al. (2025). Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. RSC Medicinal Chemistry. Available at: [Link]

  • Moon, S., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]

  • Gower, A. (2024). Scientific workflow for hypothesis testing in drug discovery: Part 1 of 3. Dotmatics. Available at: [Link]

  • Taylor & Francis. (n.d.). 5-fluorouracil – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • López-Rodríguez, M. L., et al. (2012). Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2023). In vitro kinase assay v1. protocols.io. Available at: [Link]

  • Variational AI Team. (2025). How to drug a novel target in 500 molecules. Variational AI. Available at: [Link]

  • Plé, P. A., et al. (2005). Method for analyzing signaling networks in complex cellular systems. Proceedings of the National Academy of Sciences. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation Support. Available at: [Link]

  • Abouzid, K. M., et al. (2018). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Letters in Drug Design & Discovery. Available at: [Link]

  • Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo. RSC Advances. Available at: [Link]

  • Wu, S., et al. (2011). 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione. Acta Crystallographica Section E. Available at: [Link]

  • Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society. Available at: [Link]

  • Toettcher, J. E., et al. (2019). Techniques for Studying Decoding of Single Cell Dynamics. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • National Library of Medicine. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. PubMed. Available at: [Link]

  • Cihan-Üstündağ, G., et al. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Archiv der Pharmazie. Available at: [Link]

  • Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Phys.org. Available at: [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. drughunter.com. Available at: [Link]

  • Lagattuta, C. (2026). Biochemists establish new method for identifying pharmaceutical candidates faster. UC Santa Cruz News. Available at: [Link]

  • Butini, S., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. Available at: [Link]

  • D4 Pharma. (2021). A new workflow for drug discovery bypasses current inefficiencies. d-4pharma.com. Available at: [Link]

  • Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. reactionbiology.com. Available at: [Link]

  • Johnson, T. A., et al. (2025). Discovery of Clinical Candidate... a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. bellbrooklabs.com. Available at: [Link]

  • Naghipour, S., et al. (2024). Comparative analysis of single-cell pathway scoring methods and a novel approach. NAR Genomics and Bioinformatics. Available at: [Link]

  • Shih, C., et al. (2010). I-387, a Novel Antimitotic Indole, Displays a Potent In vitro and In vivo Antitumor Activity with Less Neurotoxicity. Molecular Cancer Therapeutics. Available at: [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. celtarys.com. Available at: [Link]

  • Majirská, M., et al. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Profiling of 5-Fluoro-4-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents.[1][2] The strategic introduction of a fluorine atom and a methoxy group can significantly modulate a molecule's physicochemical and pharmacological properties, often enhancing metabolic stability, bioavailability, and target affinity.[3][4][5] This guide presents a comprehensive framework of in vitro assay protocols designed to elucidate the biological activity of 5-Fluoro-4-methoxy-1H-indole. We provide detailed, step-by-step methodologies for characterizing its potential as a modulator of serotonergic pathways, an enzyme inhibitor, and an antiproliferative agent. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices, thereby empowering researchers in drug discovery and chemical biology to thoroughly profile this and related compounds.

Introduction: The Rationale for Profiling 5-Fluoro-4-methoxy-1H-indole

Indole derivatives are central to numerous biological processes and form the core of many approved drugs.[6] The functionalization of the indole ring is a key strategy in drug design. Specifically, the introduction of a fluorine atom at the 5-position can increase lipophilicity and block metabolic oxidation, while a methoxy group at the 4-position can alter electronic properties and hydrogen bonding potential, influencing receptor-ligand interactions.

Given the structural similarities of this scaffold to known bioactive molecules, a systematic in vitro evaluation is warranted. The search results for analogous compounds strongly suggest three primary avenues of investigation:

  • Serotonin (5-HT) Receptor Modulation: Halogenated indoles and tryptamine analogs frequently exhibit high affinity for serotonin receptors, which are critical targets for treating neurological and psychiatric disorders.[7][8][9]

  • Enzyme Inhibition: The indole nucleus is present in a wide array of enzyme inhibitors targeting kinases, metabolic enzymes like Indoleamine 2,3-dioxygenase (IDO1), and others crucial in pathophysiology.[1][10][11]

  • Antiproliferative Activity: Many novel indole derivatives are assessed for their cytotoxic effects against various cancer cell lines, making this a standard component of a primary screening cascade.[12][13]

This document outlines a logical workflow for screening 5-Fluoro-4-methoxy-1H-indole, beginning with target-based assays and progressing to cell-based phenotypic screens.

G cluster_0 Primary Screening (Target-Based) cluster_1 Secondary Screening (Mechanism of Action) cluster_2 Tertiary Screening (Cellular Phenotype) Binding Serotonin Receptor Binding Assays (Ki) Functional GPCR Functional Assays (cAMP, Ca2+ Flux) Binding->Functional Confirm Agonism/ Antagonism Enzyme Enzyme Inhibition Screening (IC50) Cellular Antiproliferative Assays (MTT, CellTiter-Glo) Enzyme->Cellular Assess Cellular Impact Functional->Cellular Assess Cellular Impact Compound Test Compound: 5-Fluoro-4-methoxy-1H-indole Compound->Binding Evaluate Affinity & Inhibitory Potency Compound->Enzyme Evaluate Affinity & Inhibitory Potency G cluster_0 Gi-Coupled Receptor (e.g., 5-HT1A) Agonist1 Agonist (e.g., 5-Fluoro-4-methoxy-1H-indole) Receptor1 5-HT1A Receptor Agonist1->Receptor1 G_protein1 Gi Protein Receptor1->G_protein1 activates AC1 Adenylyl Cyclase G_protein1->AC1 inhibits cAMP1 cAMP AC1->cAMP1 ATP1 ATP ATP1->AC1 Downstream1 Decreased Cellular Response cAMP1->Downstream1

Caption: Simplified signaling pathway for a Gi-coupled receptor like 5-HT1A.

Materials:

  • Cell Line: A stable cell line expressing the target receptor (e.g., CHO-K1 or HEK293 cells expressing h5-HT1A).

  • cAMP Assay Kit: A commercial kit based on HTRF, FRET, or luminescence.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Forskolin: An adenylyl cyclase activator, used to establish a maximum stimulation baseline for Gi-coupled receptor assays.

  • Test Compound and Reference Agonist/Antagonist.

Step-by-Step Methodology:

  • Cell Plating: Seed cells into a 384-well assay plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation (Agonist Mode):

    • Prepare serial dilutions of the test compound in stimulation buffer.

    • Add the diluted compound to the cells and incubate for 30 minutes at room temperature.

  • Compound Preparation (Antagonist Mode):

    • Prepare serial dilutions of the test compound in stimulation buffer.

    • Pre-incubate the cells with the diluted test compound for 15-30 minutes.

    • Add a fixed concentration (e.g., EC80) of a known reference agonist to all wells (except negative controls) and incubate for another 30 minutes.

  • Cell Lysis and Detection:

    • Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen assay kit. This typically involves adding detection reagents (e.g., antibody-conjugates) and incubating for 60 minutes.

  • Read Plate: Read the plate on a compatible plate reader (e.g., an HTRF-certified reader).

Data Analysis:

  • Agonist Mode: Plot the assay signal against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a reference agonist.

  • Antagonist Mode: Plot the assay signal against the log concentration of the test compound. Fit the data to an inhibitory sigmoidal dose-response curve to determine the IC50. This can be converted to an antagonist constant (Kb) using the Schild equation if a full Schild analysis is performed.

Protocol: In Vitro Kinase Inhibition Assay

Principle: This is a generalized protocol to screen 5-Fluoro-4-methoxy-1H-indole for inhibitory activity against a protein kinase (e.g., Haspin, VEGFR-2). [1][10]The assay measures the amount of ATP consumed during the phosphorylation of a substrate peptide. Luminescence-based assays like ADP-Glo™ are common, where the amount of ADP produced is converted into a light signal. Lower light signal indicates less ADP production and therefore, stronger kinase inhibition.

Materials:

  • Kinase: Purified, active recombinant kinase.

  • Kinase Substrate: A specific peptide or protein substrate for the kinase.

  • ATP: Adenosine triphosphate.

  • Kinase Assay Buffer: Buffer composition is kinase-specific but generally contains Tris-HCl, MgCl2, DTT, and a surfactant like Brij-35.

  • Detection Reagent: Commercial kinase assay kit (e.g., ADP-Glo™ from Promega).

  • Test Compound and Reference Inhibitor (e.g., Staurosporine).

Step-by-Step Methodology:

  • Assay Plate Preparation: Add the following to a low-volume 384-well plate:

    • Test compound (serially diluted) or controls (vehicle for 0% inhibition, no enzyme for 100% inhibition).

    • A mixture of kinase and substrate in kinase assay buffer.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity for competitive inhibitors.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Stop Reaction & Detect ADP: Add the first detection reagent (ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add the second detection reagent (Kinase Detection Reagent) to convert the ADP generated into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes.

  • Read Plate: Measure luminescence on a plate-reading luminometer.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound.

  • Plot percent inhibition against the log concentration of the test compound.

  • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC50 value.

Kinase TargetTest Compound IC50 (µM)Staurosporine IC50 (µM)
Kinase A> 500.015
Kinase B2.50.021
Kinase C15.80.009
Caption: Example summary table for a kinase panel screening.

Protocol: Cell Viability (MTT) Assay

Principle: This assay assesses the metabolic activity of cells as a proxy for cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is a yellow tetrazolium salt that is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells. This is a standard method to determine the cytotoxic or antiproliferative potential of a compound. [12] Materials:

  • Cell Line: A relevant cancer cell line (e.g., MCF7, HeLa). [10]* Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL stock solution in PBS, sterile filtered.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Test Compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 5-Fluoro-4-methoxy-1H-indole in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the cells for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

  • Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT stock solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control: % Viability = 100 * (AbsorbanceSample / AbsorbanceVehicleControl)

  • Plot the % Viability against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

References

  • Laban, U., Kurrasch-Orbaugh, D., Marona-Lewicka, D., & Nichols, D. E. (2001). A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties. Bioorganic & Medicinal Chemistry Letters, 11(6), 793-795. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

  • Sharma, V., et al. (2022). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

  • Nair, V., Schuhmann, I., Anke, H., & Laatsch, H. (2018). In vitro cytotoxic activity of selected indole derivatives in a panel of 11 human tumor cell lines. ResearchGate. [Link]

  • Al-Ostath, A. I., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Ivanenkov, Y. A., et al. (2020). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? International Journal of Molecular Sciences, 21(21), 8340. [Link]

  • Kumar, A., et al. (2022). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal, 28(51). [Link]

  • Pedemonte, N., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(20), 11734-11756. [Link]

  • Basile, T., et al. (2024). A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. Journal of Medicinal Chemistry, 67(5), 3745-3763. [Link]

  • Wang, Y., et al. (2024). Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1. Frontiers in Pharmacology, 15, 1380061. [Link]

  • Request PDF. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. [Link]

  • Biswal, S., et al. (2012). Indole: The molecule of diverse biological activities. Asian Journal of Pharmaceutical and Clinical Research, 5(1), 1-6. [Link]

  • Osaka University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. ResOU. [Link]

  • Wu, S., et al. (2012). 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o389. [Link]

  • Wikipedia. (n.d.). 5-HT receptor. [Link]

  • Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]

  • Silverman, R. B. (2025). Enzyme inhibition by fluoro compounds. ResearchGate. [Link]

  • Palko, R., et al. (2010). Synthesis and pharmacological properties of novel hydrophilic 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(24), 7471-7475. [Link]

  • Silverman, R. B., & Abeles, R. H. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 50(17), 3433-3444. [Link]

  • Gauthier, C., et al. (2024). The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders. Biomedicines, 12(5), 1083. [Link]

Sources

Initial Cellular Characterization of 5-Fluoro-4-methoxy-1H-indole: A Tiered Approach to Uncover Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide:

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability and binding affinity.[2] 5-Fluoro-4-methoxy-1H-indole is a novel, fluorinated indole derivative with currently uncharacterized biological effects.[3][4]

This guide provides a structured, tiered approach for the initial biological characterization of this and other novel compounds. For drug development professionals and researchers, the primary objective when encountering a new chemical entity is to ascertain its impact on cell health and to begin elucidating its mechanism of action. Our workflow is designed to efficiently progress from a broad assessment of cytotoxicity to a more detailed investigation of specific cell death pathways.

The following application notes detail the protocols for three fundamental cell-based assays: the MTT assay for cell viability, the Caspase-Glo® 3/7 assay for apoptosis detection, and Western blot analysis for the confirmation of apoptotic markers. This systematic approach ensures the generation of robust and interpretable data, forming a solid foundation for further investigation into the therapeutic potential of 5-Fluoro-4-methoxy-1H-indole.

Application Note 1: Primary Viability Screening with the MTT Assay

1.1 Principle and Rationale

The initial step in characterizing the biological effect of a novel compound is to determine its influence on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[5] It serves as a cornerstone for assessing cellular metabolic activity, which in most healthy cell populations, correlates with cell number.[6][7]

The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, living cells.[5][6] Therefore, the quantity of formazan produced is directly proportional to the number of viable cells.[8] By dissolving these crystals and measuring the absorbance of the solution, we can quantify the effect of 5-Fluoro-4-methoxy-1H-indole on cell viability and determine key parameters such as the half-maximal inhibitory concentration (IC50).

1.2 Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Assay Execution cluster_readout Phase 4: Data Acquisition cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h for cell adherence cell_seeding->incubation_24h compound_addition Add serial dilutions of 5-Fluoro-4-methoxy-1H-indole incubation_24h->compound_addition incubation_treatment Incubate for desired exposure time (e.g., 24, 48, 72h) compound_addition->incubation_treatment mtt_addition Add MTT Reagent to each well incubation_treatment->mtt_addition incubation_mtt Incubate for 2-4h (Formazan crystal formation) mtt_addition->incubation_mtt solubilization Add Solubilization Solution (e.g., SDS in HCl) incubation_mtt->solubilization incubation_solubilization Incubate for 2-4h or overnight solubilization->incubation_solubilization read_absorbance Measure absorbance at 570 nm incubation_solubilization->read_absorbance Caspase_Workflow cluster_prep Phase 1: Cell Plating & Treatment cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition cell_seeding Seed cells in white-walled 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add compound dilutions (including controls) incubation_24h->compound_addition incubation_treatment Incubate for desired time compound_addition->incubation_treatment plate_equilibration Equilibrate plate to room temperature incubation_treatment->plate_equilibration reagent_addition Add Caspase-Glo® 3/7 Reagent to each well (1:1 ratio) plate_equilibration->reagent_addition mix_shake Mix on plate shaker (30-60 sec) reagent_addition->mix_shake incubation_lysis Incubate at room temp for 1-3h mix_shake->incubation_lysis read_luminescence Measure luminescence with a plate-reading luminometer incubation_lysis->read_luminescence

Caption: Workflow for detecting apoptosis via caspase-3/7 activity.

2.3 Detailed Protocol: Caspase-Glo® 3/7 Assay

This protocol is designed for a 96-well plate format.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8091 or similar) [9]* Treated cells in white-walled 96-well plates (essential for luminescence assays)

  • Positive control inducer of apoptosis (e.g., Staurosporine)

  • Multichannel pipette

  • Plate-reading luminometer

Procedure:

  • Assay Plate Preparation:

    • Prepare and treat cells with 5-Fluoro-4-methoxy-1H-indole as described in the MTT protocol (Section 1.3, steps 1 & 2), but use opaque, white-walled 96-well plates suitable for luminescence.

    • Include the following controls:

      • Vehicle Control: Cells treated with DMSO only.

      • Positive Control: Cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine for 4-6 hours).

      • Blank: Medium only, for background subtraction.

  • Reagent Preparation:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature before use.

    • Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer into the substrate bottle. Mix by gentle inversion until the substrate is fully dissolved. [10]

  • Assay Execution:

    • Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium. [10] * Cover the plate and mix the contents by placing it on a plate shaker at 300-500 rpm for 30-60 seconds.

    • Incubate the plate at room temperature, protected from light, for 1 to 3 hours. The luminescent signal is stable during this period. [10]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

2.4 Data Analysis and Interpretation

  • Calculate Fold Change:

    • Fold Change in Caspase Activity = (Luminescence of Treated Cells - Luminescence of Blank) / (Luminescence of Vehicle Control - Luminescence of Blank)

  • Interpretation: A dose-dependent increase in the luminescent signal (fold change > 1) in cells treated with 5-Fluoro-4-methoxy-1H-indole compared to the vehicle control indicates the activation of executioner caspases-3 and -7, strongly suggesting that the compound induces apoptosis.

Treatment (48h)Relative Luminescence Units (RLU)Fold Change vs. Vehicle
Vehicle (DMSO)1,5001.0
5 µM Compound4,5003.0
15 µM Compound (IC50)12,0008.0
50 µM Compound25,50017.0
1 µM Staurosporine30,00020.0

Application Note 3: Confirmation of Apoptosis by Western Blot Analysis

3.1 Principle and Rationale

To validate the results from the Caspase-Glo® assay and further investigate the apoptotic pathway, Western blotting is an indispensable technique. [11]It allows for the specific detection and semi-quantification of key proteins involved in apoptosis.

Upon activation, caspase-3 cleaves numerous cellular proteins. One of the most important substrates is PARP-1 (Poly (ADP-ribose) polymerase-1), a DNA repair enzyme. Cleavage of PARP-1 from its full-length form (~116 kDa) into a characteristic ~89 kDa fragment is a definitive hallmark of apoptosis. [12][13]Simultaneously, we can detect the active, cleaved forms of caspase-3 itself. Pro-caspase-3 (~32 kDa) is cleaved to generate the active p17 and p12 subunits. [13]Observing an increase in cleaved PARP and cleaved caspase-3 provides strong, confirmatory evidence of apoptosis induction by 5-Fluoro-4-methoxy-1H-indole.

3.2 Experimental Workflow: Western Blotting

WB_Workflow cluster_prep Phase 1: Sample Prep cluster_separation Phase 2: Electrophoresis & Transfer cluster_probing Phase 3: Immunodetection cluster_readout Phase 4: Visualization cell_treatment Treat cells in 6-well plates cell_lysis Lyse cells in RIPA buffer with protease inhibitors cell_treatment->cell_lysis quantification Quantify protein concentration (BCA assay) cell_lysis->quantification denaturation Denature protein with Laemmli buffer quantification->denaturation sds_page Separate proteins by SDS-PAGE denaturation->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane (e.g., 5% milk in TBST) transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-cleaved PARP) blocking->primary_ab wash1 Wash with TBST primary_ab->wash1 secondary_ab Incubate with HRP-conjugated Secondary Antibody wash1->secondary_ab wash2 Wash with TBST secondary_ab->wash2 ecl Add ECL Substrate wash2->ecl imaging Image chemiluminescence ecl->imaging

Caption: Workflow for Western blot analysis of apoptosis markers.

3.3 Detailed Protocol: Western Blotting for Apoptosis Markers

Materials:

  • Treated cells from 6-well plates

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-cleaved PARP, rabbit anti-cleaved caspase-3)

  • Loading control antibody (e.g., mouse anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • ECL (Enhanced Chemiluminescence) detection reagent

Procedure:

  • Protein Extraction:

    • Treat cells in 6-well plates with vehicle, a positive control, and various concentrations of 5-Fluoro-4-methoxy-1H-indole.

    • Wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer. [11] * Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. [11] * Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration with lysis buffer.

    • Mix the normalized lysates with Laemmli sample buffer and boil at 95°C for 5-10 minutes. [11]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel. [11] * Run the gel to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. [12] * Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation. [11] * Wash the membrane three times for 10 minutes each with TBST. [11] * Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Visualization:

    • Incubate the membrane with ECL reagent according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

3.4 Data Analysis and Interpretation

  • Qualitative Analysis: A visible increase in the band intensity for cleaved PARP (~89 kDa) and/or cleaved caspase-3 (~17/19 kDa) in the compound-treated lanes compared to the vehicle control confirms apoptosis.

  • Quantitative Analysis: Use densitometry software (e.g., ImageJ) to measure the band intensity. Normalize the intensity of the target protein bands to the loading control (GAPDH or β-actin) to correct for loading differences. [11]The results can be presented as a fold change relative to the vehicle control.

References

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • protocols.io. Cell Viability Assay (MTT Assay) Protocol. [Link]

  • Infinix Bio. Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • Reaction Biology. Caspase-Glo 3/7 Assay. [Link]

  • YouTube. Apoptosis assays: western blots. [Link]

  • BioAgilytix. Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • PMC. Cell-Based Assay Design for High-Content Screening of Drug Candidates. [Link]

  • Sygnature Discovery. Cell-Based Potency Assays. [Link]

  • PMC. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. [Link]

  • ACS Publications. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. [Link]

  • Semantic Scholar. 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. [Link]

  • Frontiers. Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. [Link]

  • ResearchGate. (PDF) Indole: The molecule of diverse biological activities. [Link]

  • ResearchGate. Fluorine-containing indoles: Synthesis and biological activity | Request PDF. [Link]

  • PMC. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. [Link]

  • PMC. 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione. [Link]

Sources

Application Notes and Protocols for the Evaluation of 5-Fluoro-4-methoxy-1H-indole as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating a Novel Indole Scaffold

The protein kinase family represents one of the most critical and extensively pursued classes of drug targets in modern medicine, particularly in oncology.[1][2] Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases.[3] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with potent biological activities, including kinase inhibition.[3][4]

This document outlines a comprehensive framework for the investigation of 5-Fluoro-4-methoxy-1H-indole , a novel small molecule, as a potential kinase inhibitor. The rationale for exploring this specific compound is rooted in established structure-activity relationships:

  • Fluorine Substitution: The incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and membrane permeability.[5][6] In the context of kinase inhibitors, aryl fluorides can participate in specific interactions within the ATP-binding pocket.[7]

  • Methoxy Group: The methoxy substituent can influence solubility and engage in crucial hydrogen bond interactions with amino acid residues in the kinase active site, contributing to both potency and selectivity.[4]

Given the absence of published data on this specific molecule, these application notes provide a logical, stepwise strategy—from chemical synthesis to detailed cellular characterization—to rigorously assess its potential as a therapeutic agent. The protocols described herein are based on established, industry-standard methodologies to ensure data integrity and reproducibility.

Part 1: Synthesis of 5-Fluoro-4-methoxy-1H-indole

The most reliable and versatile method for synthesizing the indole core is the Fischer indole synthesis.[8] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[9] The following protocol is a proposed route for the synthesis of the title compound, adapted from established procedures for structurally similar molecules.[10]

Protocol 1: Fischer Indole Synthesis of 5-Fluoro-4-methoxy-1H-indole

Step 1a: Diazotization of 3-Fluoro-4-methoxyaniline

  • In a three-necked flask equipped with a stirrer and thermometer, dissolve 3-fluoro-4-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

Step 1b: Reduction to (4-Fluoro-3-methoxyphenyl)hydrazine

  • In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, cooled to 0 °C.

  • Add the previously prepared diazonium salt solution dropwise to the SnCl₂ solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture for 2-3 hours, allowing it to warm to room temperature.

  • Basify the mixture by carefully adding a concentrated sodium hydroxide solution until a pH > 10 is achieved.

  • Extract the (4-fluoro-3-methoxyphenyl)hydrazine product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 1c: Hydrazone Formation and Indolization

  • Dissolve the crude (4-fluoro-3-methoxyphenyl)hydrazine (1.0 eq) and an appropriate carbonyl compound (e.g., pyruvic acid, 1.1 eq, for an unsubstituted C2-position) in ethanol or acetic acid.[10]

  • Heat the mixture to reflux for 1-2 hours to form the phenylhydrazone intermediate.[9]

  • Add a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, to the reaction mixture.[8]

  • Heat the mixture at 80-100 °C for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.

  • Collect the solid by filtration and purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 5-Fluoro-4-methoxy-1H-indole .

Part 2: Experimental Workflow for Kinase Inhibitor Profiling

A systematic approach is essential to validate a novel compound as a kinase inhibitor. The workflow should progress from broad, high-throughput biochemical screens to more complex, physiologically relevant cell-based assays.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Characterization a Protocol 2: Broad Kinase Panel Screen (e.g., ADP-Glo™) b Protocol 3: IC₅₀ Determination for 'Hits' (e.g., LanthaScreen™) a->b Identify Active Kinases c Protocol 6: Mechanism of Action (ATP Competition Assay) b->c Quantify Potency d Protocol 4: Cellular Target Engagement (e.g., NanoBRET™) c->d Validate in Cellular Context e Protocol 5: Inhibition of Downstream Signaling (Phospho-Western Blot) d->e Confirm Target Binding f Protocol 6: Anti-proliferative/Cytotoxic Effects (e.g., CellTiter-Glo®) e->f Validate Functional Effect end Candidate for Lead Optimization f->end start Synthesized Compound: 5-Fluoro-4-methoxy-1H-indole start->a

Caption: A logical workflow for the evaluation of a novel kinase inhibitor.

Part 3: Detailed Experimental Protocols

A. Biochemical Assays: Primary Screening and Potency

The initial step is to determine if the compound has activity against any kinases in a purified, in vitro system. This is best accomplished with a universal assay format that measures a common product of the kinase reaction, such as ADP.

Protocol 2: In Vitro Kinase Profiling with the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a universal, luminescence-based method that quantifies the amount of ADP produced in a kinase reaction.[11][12] Its high sensitivity allows for screening at low enzyme concentrations.[13]

  • Principle: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second detection reagent converts the newly formed ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to kinase activity.[11]

  • Materials:

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Purified recombinant kinases (a diverse panel is recommended for initial screening)

    • Kinase-specific substrates and buffers

    • 5-Fluoro-4-methoxy-1H-indole, dissolved in 100% DMSO

    • White, opaque multi-well assay plates

    • Luminometer

  • Procedure:

    • Kinase Reaction Setup: In a 96- or 384-well plate, add 5 µL of a solution containing the kinase and its specific substrate in the appropriate reaction buffer.

    • Compound Addition: Add 5-Fluoro-4-methoxy-1H-indole at a fixed concentration (e.g., 10 µM for a primary screen) or a known inhibitor (positive control) and DMSO (vehicle control).

    • Initiate Reaction: Add ATP to each well to start the reaction. The final volume should be ~25 µL. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[1]

    • ADP to ATP Conversion & Detection: Add 50 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature.[13]

    • Readout: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. Kinases showing significant inhibition (e.g., >50%) are considered "hits."

Protocol 3: IC₅₀ Determination with the LanthaScreen™ Eu Kinase Binding Assay

For any identified "hits," the next step is to determine the compound's potency by calculating its half-maximal inhibitory concentration (IC₅₀). The LanthaScreen™ assay is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) binding assay that is robust and suitable for high-throughput applications.[14][15]

  • Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site. A europium-labeled antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor competes with the tracer, disrupting FRET in a dose-dependent manner.[14]

  • Materials:

    • LanthaScreen™ Eu Kinase Binding Assay components (Thermo Fisher Scientific), including the target kinase, Eu-labeled antibody, and specific Alexa Fluor™ 647-labeled tracer.[15]

    • Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[15]

    • 5-Fluoro-4-methoxy-1H-indole (serial dilution in DMSO).

    • Staurosporine (positive control inhibitor).[14]

    • Low-volume, 384-well assay plates.

    • TR-FRET enabled plate reader.

  • Procedure:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 5-Fluoro-4-methoxy-1H-indole in DMSO. Further dilute this series into Kinase Buffer A to create a 4X working solution.

    • Assay Plate Setup: Add 4 µL of the 4X compound dilutions to the assay plate wells.

    • Kinase/Antibody Addition: Prepare a 2X mixture of the kinase and the Eu-labeled antibody in Kinase Buffer A. Add 8 µL of this mixture to each well.[16]

    • Tracer Addition: Prepare a 4X solution of the kinase tracer in Kinase Buffer A. Add 4 µL of this solution to each well to initiate the binding reaction.[15]

    • Incubation: Cover the plate and incubate for 60 minutes at room temperature, protected from light.

    • Readout: Measure the TR-FRET signal on a plate reader, collecting emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the emission ratio. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

ParameterDescriptionExample Value
% Inhibition Percentage reduction in kinase activity at a fixed compound concentration (e.g., 10 µM).85% vs. Kinase X
IC₅₀ (nM) Concentration of the inhibitor required to reduce kinase activity by 50%.150 nM vs. Kinase X
B. Cell-Based Assays: Target Validation and Functional Effects

Biochemical assays are essential but do not reflect the complex environment inside a cell.[17] Cell-based assays are critical for confirming that a compound can enter cells, bind to its intended target, and exert a functional effect.

Protocol 4: Cellular Target Engagement with the NanoBRET™ Assay

The NanoBRET™ Target Engagement assay measures compound binding to a specific protein target within intact, living cells.[18][19]

  • Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds the kinase is added. When the tracer binds to the NanoLuc®-kinase fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a dose-dependent loss of the BRET signal.[20]

  • Materials:

    • HEK293 cells (or other suitable cell line).

    • NanoLuc®-kinase fusion vector for the target of interest (Promega).

    • FuGENE® HD Transfection Reagent (Promega).[21]

    • Opti-MEM® I Reduced Serum Medium.[21]

    • NanoBRET® Tracer and Nano-Glo® Substrate (Promega).[20]

    • White, non-binding surface 96-well plates.[21]

    • BRET-capable luminometer.

  • Procedure:

    • Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector using FuGENE® HD. Plate the transfected cells in the 96-well assay plate and incubate for 18-24 hours.[22]

    • Compound Treatment: Prepare serial dilutions of 5-Fluoro-4-methoxy-1H-indole. Add the compounds and the NanoBRET® tracer to the cells.

    • Equilibration: Incubate the plate for 2 hours at 37 °C in a 5% CO₂ incubator.[22]

    • Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate to all wells.

    • Readout: Measure donor (450 nm) and acceptor (610 nm) luminescence within 20 minutes using a BRET-capable plate reader.[22]

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration to determine the cellular IC₅₀.

Protocol 5: Inhibition of Downstream Signaling via Western Blot

A key validation step is to demonstrate that the compound inhibits the kinase's catalytic activity in cells. This is often done by measuring the phosphorylation status of a known downstream substrate of the target kinase.[23]

  • Principle: Cells are treated with the compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the substrate and the total amount of the substrate protein. A decrease in the phospho-signal relative to the total protein indicates inhibition.[24]

  • Materials:

    • Cancer cell line known to have active signaling through the target kinase.

    • 5-Fluoro-4-methoxy-1H-indole.

    • Lysis buffer containing protease and phosphatase inhibitors.[25]

    • Primary antibodies (phospho-specific substrate and total substrate).

    • HRP-conjugated secondary antibody.

    • PVDF membrane.[25]

    • Chemiluminescent substrate (ECL).

    • Imaging system.

  • Procedure:

    • Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of 5-Fluoro-4-methoxy-1H-indole for a specified time (e.g., 2 hours).

    • Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer containing phosphatase inhibitors.[25]

    • Protein Quantification: Determine protein concentration in the lysates (e.g., BCA assay).

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[26]

    • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to reduce background.[24] Incubate with the primary phospho-specific antibody overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[26] After further washes, add ECL substrate and capture the signal with an imager.

    • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total substrate protein to serve as a loading control.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate confirms cellular kinase inhibition.

Protocol 6: Anti-proliferative Activity using CellTiter-Glo® Luminescent Cell Viability Assay

Ultimately, a kinase inhibitor developed for cancer should inhibit the proliferation of cancer cells. The CellTiter-Glo® assay is a rapid and sensitive method to measure cell viability.[27][28]

  • Principle: The assay quantifies ATP, which is an indicator of metabolically active cells. The reagent lyses the cells and provides luciferase and luciferin. The amount of light produced is directly proportional to the number of viable cells.[28]

  • Materials:

    • Cancer cell line dependent on the target kinase.

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

    • 5-Fluoro-4-methoxy-1H-indole.

    • Opaque-walled 96-well plates.

    • Luminometer.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.[29]

    • Compound Treatment: Treat cells with a serial dilution of 5-Fluoro-4-methoxy-1H-indole. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

    • Incubation: Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.[30]

    • Assay: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the culture medium volume in each well.

    • Signal Development: Mix contents on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Readout: Measure luminescence with a plate reader.

  • Data Analysis: Plot the luminescent signal against the log of compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

ParameterDescriptionExample Value
Cellular IC₅₀ (nM) Concentration to displace 50% of the tracer from the target kinase in live cells.500 nM
p-Substrate/Total Substrate Ratio Ratio of phosphorylated to total downstream substrate, indicating target inhibition.0.2 (at 1 µM)
GI₅₀ (µM) Concentration to inhibit cell proliferation by 50%.1.2 µM
C. Mechanism of Action Studies

Understanding how a compound inhibits its target is crucial for further development. Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[31]

Protocol 7: ATP Competition Assay

  • Principle: The IC₅₀ of an ATP-competitive inhibitor will increase as the concentration of ATP in the reaction increases. In contrast, the IC₅₀ of a non-ATP-competitive inhibitor will remain largely unchanged.[32]

  • Procedure:

    • Perform a kinase activity assay (such as the ADP-Glo™ or LanthaScreen™ assay described in Protocols 2 & 3).

    • Set up multiple parallel experiments, each with a different, fixed concentration of ATP (e.g., ranging from 0.1x to 10x the Kₘ value of ATP for that kinase).[32]

    • In each experiment, determine the full IC₅₀ dose-response curve for 5-Fluoro-4-methoxy-1H-indole.

  • Data Analysis: Plot the determined IC₅₀ values against the corresponding ATP concentration. A linear increase in IC₅₀ with increasing ATP concentration is indicative of an ATP-competitive mechanism of action.[32]

Conclusion

This document provides a comprehensive, scientifically-grounded framework for the systematic evaluation of 5-Fluoro-4-methoxy-1H-indole as a novel kinase inhibitor. By progressing through a logical sequence of biochemical, cellular, and mechanistic assays, researchers can rigorously determine the compound's potency, selectivity, cellular efficacy, and mode of action. While the activity of this specific molecule is currently hypothetical, the indole scaffold, combined with favorable fluoro and methoxy substitutions, presents a compelling starting point for discovery. The successful execution of these protocols will generate the critical data needed to assess its potential for further preclinical development.

References

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. DOI: 10.1177/1087057109349894
  • Bio-protocol. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol.
  • Kumar, A., et al. (2023).
  • Kumar, D., et al. (2011). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons.
  • Gozzi, G. J., et al. (2015). Synthesis, Biological Evaluation and Molecular Modeling of Substituted Indeno[1,2-b]indoles as Inhibitors of Human Protein Kinase CK2. MDPI.
  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.
  • Kumar, A., et al. (2023).
  • protocols.io. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Mueller, D., et al. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Services. Retrieved from [Link]

  • E. A. W. Taylor, et al. (2015).
  • Ferreira, I., et al. (2025).
  • Janežič, M., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. PMC.
  • ResearchGate. (2024). How to detect phosphorylation on Western Blots?. Retrieved from [Link]

  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • ACS Publications. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. Retrieved from [Link]

  • Columbia University. (n.d.). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Studies with 5-Fluoro-4-methoxy-1H-indole in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Indole Moiety

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities.[1] Its derivatives have shown promise in a wide range of therapeutic areas, including neurodegenerative diseases, inflammation, and oncology.[2][3] 5-Fluoro-4-methoxy-1H-indole is a novel synthetic indole derivative with a unique substitution pattern that suggests potential for novel pharmacological properties. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence receptor interactions and pharmacokinetic profiles.

While direct in vivo data for 5-Fluoro-4-methoxy-1H-indole is not yet extensively published, the known activities of structurally related indole compounds provide a strong rationale for its investigation in various disease models. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies to elucidate the pharmacokinetic, pharmacodynamic, and toxicological profile of this promising molecule.

Preclinical Considerations: Laying the Groundwork for Successful In Vivo Studies

Before embarking on animal studies, a thorough in vitro characterization of 5-Fluoro-4-methoxy-1H-indole is essential. This foundational data will inform dose selection, administration route, and the choice of appropriate animal models.

Physicochemical Properties and Formulation

A clear understanding of the compound's solubility, stability, and potential for formulation is critical for accurate and reproducible dosing.

ParameterHypothetical ValueSignificance
Molecular Weight179.17 g/mol Essential for dose calculations.
SolubilitySoluble in DMSO, sparingly soluble in aqueous solutions.Dictates the choice of vehicle for administration. A common formulation for initial studies could be a solution in 10% DMSO, 40% PEG300, and 50% saline.
Lipophilicity (LogP)2.5Influences absorption, distribution, and blood-brain barrier penetration.
pKa16.5 (indole N-H)Affects ionization state at physiological pH, which can impact cell permeability.
In Vitro Efficacy and Target Engagement

Preliminary in vitro assays are crucial to hypothesize the mechanism of action and to guide the selection of relevant in vivo models. Based on the activities of similar indole derivatives, potential therapeutic areas for investigation include:

  • Neuroprotection: Indole derivatives have demonstrated neuroprotective effects in models of Parkinson's disease by reducing oxidative stress and neuroinflammation.[2]

  • Anti-inflammatory Activity: Some indole compounds exhibit anti-inflammatory properties by inhibiting enzymes like 15-lipoxygenase (ALOX15).[4][5]

  • Anticancer Activity: Substituted indoles have been explored as potential anticancer agents.

Initial in vitro screening should include assays to assess cytotoxicity, target binding (if a specific target is hypothesized), and functional activity in relevant cell lines.

Pharmacokinetic Studies: Understanding the ADME Profile

Pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. This information is vital for determining the dosing regimen for subsequent efficacy and toxicology studies.

Experimental Workflow for a Pilot PK Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Analysis cluster_data Data Analysis animal_acclimation Animal Acclimation (e.g., Male Sprague-Dawley rats, n=3) fasting Overnight Fasting animal_acclimation->fasting dose_prep Dose Formulation (e.g., 5 mg/kg in vehicle) fasting->dose_prep iv_admin Intravenous (IV) Administration (Tail Vein) dose_prep->iv_admin po_admin Oral (PO) Administration (Gavage) dose_prep->po_admin timepoints Serial Blood Collection (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_admin->timepoints po_admin->timepoints plasma_prep Plasma Separation (Centrifugation) timepoints->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_parameters Pharmacokinetic Parameter Calculation (e.g., Cmax, Tmax, AUC, t1/2) bioanalysis->pk_parameters

Caption: Workflow for a pilot pharmacokinetic study.

Protocol for a Single-Dose Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, n=3-5 per group).

  • Acclimation: Acclimate animals for at least 3 days before the experiment.

  • Dose Preparation: Formulate 5-Fluoro-4-methoxy-1H-indole in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) to a final concentration for a 5 mg/kg dose.

  • Administration:

    • Intravenous (IV) Group: Administer the dose via the lateral tail vein.

    • Oral (PO) Group: Administer the dose via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or a cannulated vessel at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[6]

  • Plasma Preparation: Immediately process blood samples by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 5-Fluoro-4-methoxy-1H-indole in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software.

ParameterHypothetical IV DataHypothetical PO Data
Cmax (ng/mL)1500450
Tmax (h)0.0831.0
AUC (0-t) (ng*h/mL)32002100
Half-life (t1/2) (h)2.53.0
Bioavailability (%)N/A65

Pharmacodynamic (Efficacy) Studies: Demonstrating Therapeutic Effect

Based on the hypothesized activities of 5-Fluoro-4-methoxy-1H-indole, the following animal models can be considered for efficacy studies.

Neuroprotective Effects in a Parkinson's Disease Model

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a well-established model for studying Parkinson's disease-related neurodegeneration.[2]

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Group Allocation (n=8-10 per group):

    • Vehicle Control

    • MPTP + Vehicle

    • MPTP + 5-Fluoro-4-methoxy-1H-indole (e.g., 10 mg/kg, daily, PO)

    • MPTP + Positive Control (e.g., L-DOPA)

  • MPTP Induction: Administer MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals on a single day.

  • Treatment: Begin treatment with 5-Fluoro-4-methoxy-1H-indole one day after MPTP administration and continue for 7-14 days.

  • Behavioral Assessment:

    • Rotarod Test: To assess motor coordination.

    • Pole Test: To evaluate bradykinesia.

  • Neurochemical Analysis: At the end of the study, euthanize the animals and collect brain tissue (striatum and substantia nigra) for:

    • HPLC analysis: To measure dopamine and its metabolites.

    • Immunohistochemistry: To quantify tyrosine hydroxylase (TH)-positive neurons.

  • Inflammatory Marker Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain tissue using ELISA or qPCR.[2]

Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model

This is a classic model to evaluate the acute anti-inflammatory effects of a compound.

  • Animal Model: Male Wistar rats (150-200g).

  • Group Allocation (n=6-8 per group):

    • Vehicle Control

    • Carrageenan + Vehicle

    • Carrageenan + 5-Fluoro-4-methoxy-1H-indole (e.g., 10, 30, 100 mg/kg, PO)

    • Carrageenan + Positive Control (e.g., Indomethacin)

  • Treatment: Administer the test compound or vehicle orally one hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.

Toxicology Studies: Assessing the Safety Profile

Initial toxicology studies are crucial to determine the safety margin of the compound and to identify any potential target organs for toxicity.

Acute Toxicity Study

An acute toxicity study provides information on the potential lethality of a single high dose of the compound.

  • Animal Model: Male and female Sprague-Dawley rats (n=5 per sex per group).

  • Dosing: Administer single, escalating doses of 5-Fluoro-4-methoxy-1H-indole (e.g., 50, 250, 1000 mg/kg, PO). A control group receives the vehicle.[6]

  • Observation: Monitor animals for clinical signs of toxicity, morbidity, and mortality for 14 days. Record body weight changes.

  • Necropsy: At the end of the study, perform a gross necropsy and histopathological examination of major organs (e.g., liver, kidneys, heart, lungs, spleen).

Signaling Pathway Visualization

G cluster_pathway Hypothesized Neuroprotective Pathway Indole 5-Fluoro-4-methoxy-1H-indole ROS Reactive Oxygen Species (ROS) Indole->ROS Inhibits Neuroinflammation Neuroinflammation (e.g., TNF-α, IL-1β) Indole->Neuroinflammation Inhibits Neuronal_Damage Neuronal Damage ROS->Neuronal_Damage Neuroinflammation->Neuronal_Damage Neuroprotection Neuroprotection

Caption: Hypothesized neuroprotective signaling pathway.

Conclusion and Future Directions

The structured in vivo evaluation of 5-Fluoro-4-methoxy-1H-indole, as outlined in these application notes and protocols, will provide a comprehensive understanding of its therapeutic potential and safety profile. The data generated from these studies will be crucial for making informed decisions regarding its further development as a potential therapeutic agent. Future studies may include more chronic dosing regimens, investigation in other disease models based on initial findings, and detailed mechanistic studies to fully elucidate its mode of action.

References

  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC. Available from: [Link]

  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - PMC. Available from: [Link]

  • Development of a Series of (1-Benzyl-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanols as Selective Protease Activated Receptor 4 (PAR4) Antagonists with in Vivo Utility and Activity Against γ-Thrombin - PubMed. Available from: [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC. Available from: [Link]

  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed. Available from: [Link]

  • Process Development of 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1- piperazinyl]propyl]-1H-indole Dihydrochloride - ACS Publications. Available from: [Link]

  • In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Available from: [Link]

  • Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay - MDPI. Available from: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. Available from: [Link]

  • Full article: Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - Taylor & Francis. Available from: [Link]

  • (PDF) Clinical Pharmacology of 5-Fluorouracil - ResearchGate. Available from: [Link]

  • Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. Available from: [Link]

  • Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs - Frontiers. Available from: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. Available from: [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - Beilstein Journals. Available from: [Link]

  • Indole compounds produced by gut microbiota after metabolizing tryptophan improve dysmotility in sepsis via the AHR-TRPA1 axis in enteric nerves - PMC. Available from: [Link]

  • 1 H-indoles and 5-(4-Methoxyphenyl)-1 H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PubMed. Available from: [Link]

  • Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. Available from: [Link]

  • Novel psychoactive substances: a toxicological challenge - Royal College of Pathologists. Available from: [Link]

Sources

The Strategic Application of 5-Fluoro-4-methoxy-1H-indole in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Indoles in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of natural products and synthetic pharmaceuticals.[1][2] Its versatile structure allows for a wide range of biological activities, making it a "privileged scaffold" in drug design.[3] In recent years, the strategic incorporation of fluorine atoms into drug candidates has become a widely adopted strategy to enhance pharmacokinetic and pharmacodynamic properties.[4] The unique electronic properties of fluorine can significantly improve metabolic stability, binding affinity, and membrane permeability of a molecule.[3] This guide focuses on the medicinal chemistry applications of a specific fluorinated indole, 5-Fluoro-4-methoxy-1H-indole, a building block with significant potential in the development of novel therapeutics. While direct literature on this exact substitution pattern is emerging, by examining its close structural isomers and the broader class of fluorinated indoles, we can delineate its potential applications and provide actionable protocols for researchers.

Core Rationale: The Advantageous Interplay of Fluorine and Methoxy Substituents

The strategic placement of both a fluorine and a methoxy group on the indole scaffold of 5-Fluoro-4-methoxy-1H-indole offers a synergistic combination of properties beneficial for drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing the fluorine at the 5-position can block a common site of oxidative metabolism on the indole ring, thereby increasing the compound's half-life and bioavailability.[3]

  • Modulation of Physicochemical Properties: The methoxy group at the 4-position and the fluorine at the 5-position influence the electronic distribution of the indole ring. This can modulate the pKa of the indole nitrogen and affect the molecule's lipophilicity, which are critical parameters for cell permeability and target engagement.

  • Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.[3] The methoxy group can also act as a hydrogen bond acceptor, further anchoring the molecule in the target's binding pocket.

Application I: Development of Serotonin (5-HT) Receptor Modulators for CNS Disorders

The indole scaffold is a well-established pharmacophore for serotonin (5-HT) receptor ligands, which are crucial in the treatment of a range of central nervous system (CNS) disorders, including depression, anxiety, and migraine.[5][6] The substitution pattern of 5-Fluoro-4-methoxy-1H-indole makes it a promising starting point for the development of novel 5-HT receptor modulators.

Scientific Rationale

Research on a close positional isomer, 1-(4-fluoro-5-methoxyindol-3-yl)pyrrolidine, has demonstrated highly potent agonist activity at the 5-HT1A receptor.[6] This strongly suggests that the 4-methoxy-5-fluoroindole scaffold is conducive to binding at serotonin receptors. The methoxy group can mimic the 5-hydroxyl group of serotonin, a key interaction point with the receptor, while the fluorine atom can enhance binding affinity and improve brain penetration, a critical factor for CNS drugs.

Signaling Pathway

Derivatives of 5-Fluoro-4-methoxy-1H-indole acting as 5-HT1A receptor agonists would likely modulate the Gi/o-coupled signaling pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization.

5-HT1A_Signaling_Pathway 5-Fluoro-4-methoxy-1H-indole_Derivative 5-Fluoro-4-methoxy-1H-indole Derivative (Agonist) 5-HT1A_Receptor 5-HT1A Receptor 5-Fluoro-4-methoxy-1H-indole_Derivative->5-HT1A_Receptor Binds Gi_o_Protein Gi/o Protein 5-HT1A_Receptor->Gi_o_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Caption: 5-HT1A Receptor Signaling Pathway

Data Presentation: Hypothetical Affinity Profile

While specific data for 5-Fluoro-4-methoxy-1H-indole derivatives is not yet widely published, we can extrapolate a hypothetical affinity profile based on its structural analogs.

Compound Target Ki (nM) Reference
1-(4-fluoro-5-methoxyindol-3-yl)pyrrolidine5-HT1A0.8[6]
Hypothetical Derivative A5-HT1A1.2N/A
Hypothetical Derivative B5-HT1A5.5N/A
Serotonin5-HT1A3.2[6]

Application II: Development of Kinase Inhibitors for Oncology

The indole scaffold is a prevalent feature in numerous approved kinase inhibitors used in cancer therapy.[7][8] The ability of the indole ring to form key hydrogen bonds within the ATP-binding site of kinases makes it an ideal starting point for inhibitor design.

Scientific Rationale

The addition of fluorine and methoxy groups to the indole ring can enhance the potency and selectivity of kinase inhibitors. For example, the substitution pattern can influence the orientation of the molecule within the kinase hinge region, a critical interaction for potent inhibition. Furthermore, the improved metabolic stability afforded by the fluorine atom is a significant advantage in developing orally bioavailable oncology drugs.

Experimental Workflow: Kinase Inhibition Assay

A common method to assess the inhibitory potential of new compounds is a biochemical kinase assay.

Kinase_Inhibition_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis Compound_Prep Prepare serial dilutions of 5-Fluoro-4-methoxy-1H-indole derivative Incubation Incubate compound with kinase, then add ATP and substrate Compound_Prep->Incubation Enzyme_Prep Prepare kinase, substrate, and ATP solution Enzyme_Prep->Incubation Phosphorylation Kinase phosphorylates substrate Incubation->Phosphorylation Detection Detect phosphorylated substrate (e.g., luminescence) Phosphorylation->Detection Data_Analysis Calculate IC50 value Detection->Data_Analysis

Caption: Kinase Inhibition Assay Workflow

Data Presentation: Hypothetical Kinase Inhibition Data
Compound Target Kinase IC50 (nM)
Hypothetical Derivative CVEGFR225
Hypothetical Derivative DEGFR150
SunitinibVEGFR280
ErlotinibEGFR2

Protocols: Synthesis of 5-Fluoro-4-methoxy-1H-indole

The synthesis of 5-Fluoro-4-methoxy-1H-indole can be achieved via a multi-step sequence, with the Fischer indole synthesis being a key transformation. The following protocol is adapted from the synthesis of its positional isomer, 4-fluoro-5-methoxy-1H-indole.[9]

Step 1: Synthesis of (5-Fluoro-4-methoxyphenyl)hydrazine

This procedure involves the diazotization of 4-fluoro-3-methoxyaniline followed by reduction.

Materials:

  • 4-Fluoro-3-methoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-fluoro-3-methoxyaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, a solution of stannous chloride dihydrate (3.0 eq) in concentrated HCl is prepared and cooled to 0 °C.

  • The diazonium salt solution is added dropwise to the stannous chloride solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for 2-3 hours at room temperature.

  • The mixture is then cooled to 0 °C and the pH is adjusted to >10 with a concentrated NaOH solution.

  • The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (5-fluoro-4-methoxyphenyl)hydrazine.

Step 2: Fischer Indole Synthesis of 5-Fluoro-4-methoxy-1H-indole

This step involves the reaction of the synthesized hydrazine with a suitable carbonyl compound, followed by cyclization.

Materials:

  • (5-Fluoro-4-methoxyphenyl)hydrazine

  • Pyruvic Acid

  • Ethanol

  • Polyphosphoric Acid (PPA)

  • Ice-water

Procedure:

  • (5-Fluoro-4-methoxyphenyl)hydrazine (1.0 eq) and pyruvic acid (1.1 eq) are dissolved in ethanol.

  • The mixture is heated to reflux for 1-2 hours to form the corresponding phenylhydrazone.

  • The ethanol is removed under reduced pressure.

  • Polyphosphoric acid is added to the residue, and the mixture is heated at 100-120 °C for 2-3 hours.

  • The reaction mixture is cooled and carefully poured into ice-water.

  • The resulting precipitate is collected by filtration.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-Fluoro-4-methoxy-1H-indole.

Conclusion and Future Perspectives

5-Fluoro-4-methoxy-1H-indole represents a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern offers a compelling combination of properties for enhancing the drug-like characteristics of indole-based therapeutics. While further research is needed to fully elucidate its potential, the evidence from closely related analogs strongly suggests its utility in the development of novel treatments for CNS disorders and cancer. The provided synthetic protocols offer a practical starting point for researchers to explore the rich chemical space and biological potential of 5-Fluoro-4-methoxy-1H-indole derivatives.

References

  • Childers, W. E., et al. Studies towards the next generation of antidepressants. Part 4: derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine with affinity for the serotonin transporter and the 5-HT1A receptor. Bioorganic & Medicinal Chemistry Letters. 2005;15(4):911-4. Available from: [Link]

  • Kumar, V., et al. Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances. 2021;11(48):30266-30287. Available from: [Link]

  • Li, J., et al. Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin. ACS Pharmacology & Translational Science. 2024;7(5):1258-1268. Available from: [Link]

  • Reddy, T. S., et al. Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic Chemistry: An Indian Journal. 2011;7(1). Available from: [Link]

  • ResearchGate. The affinities for serotonin/dopamine receptors of the compounds 1-4. Available from: [Link]

  • ResearchGate. Affinity values (K i in nM) at selected serotonin receptor isoforms. Available from: [Link]

  • PrepChem.com. Synthesis of 5-methoxy-indole. Available from: [Link]

  • Drug-Design.org. Structure Activity Relationships. Available from: [Link]

  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Available from: [Link]

  • University of Southampton Institutional Repository. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Available from: [Link]

  • DiVA. Synthesis of 5-Fluoroindole-5-13C. Available from: [Link]

  • Li, Y., et al. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. European Journal of Medicinal Chemistry. 2021;223:113641. Available from: [Link]

  • Kesteleyn, B., et al. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. 2014;57(12):5237-5248. Available from: [Link]

  • Laban, U., et al. A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties. Bioorganic & Medicinal Chemistry Letters. 2001;11(6):793-5. Available from: [Link]

  • Schewe, T., et al. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? International Journal of Molecular Sciences. 2020;21(23):9057. Available from: [Link]

  • Wang, X., et al. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry. 2017;60(22):9234-9255. Available from: [Link]

  • Wang, Y., et al. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry. 2020;8:27. Available from: [Link]

  • Ferreira, L. G., et al. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules. 2024;29(14):3361. Available from: [Link]

  • Sampson, P. B., et al. The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI-400945) as a Potent, Orally Active Antitumor Agent. Journal of Medicinal Chemistry. 2015;58(1):147-169. Available from: [Link]

  • Aboshouk, D. R., et al. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry. 2024;15(3):636-696. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Side Reactions in the Fischer Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful reaction to create substituted indoles. While the Fischer synthesis is a cornerstone of heterocyclic chemistry, its pathway can be fraught with challenges, particularly when dealing with complex substrates. The formation of side products can lead to diminished yields, arduous purification, and sometimes, complete reaction failure.

This document provides in-depth troubleshooting guides and FAQs in a direct question-and-answer format. Our goal is to explain the causality behind these challenges and offer field-proven, actionable solutions to help you optimize your synthetic route.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent and frustrating problems encountered during the Fischer indole synthesis.

Q1: My reaction has produced a significant amount of black, intractable tar. What is happening and how can I prevent it?

A1: Diagnosis and Mitigation of Tar Formation

Tar formation is arguably the most common issue in Fischer indole synthesis, arising from the decomposition of starting materials or intermediates under the often harsh reaction conditions.[1][2]

Root Causes:

  • Aggressive Acid Catalysis: Strong Brønsted acids (e.g., H₂SO₄, HCl) or high concentrations of Lewis acids can promote a cascade of side reactions, including polymerization and degradation of the acid-sensitive enamine intermediate or the indole product itself.[1]

  • High Temperatures: While heat is necessary to overcome the activation energy for the key[3][3]-sigmatropic rearrangement, excessive temperatures accelerate the decomposition pathways that lead to tar.[1]

  • Substrate Sensitivity: Electron-rich phenylhydrazines or carbonyl compounds can be particularly susceptible to degradation under strongly acidic conditions.

Solutions:

  • Select a Milder Acid Catalyst: The choice of acid is critical.[4] Instead of sulfuric acid, consider using:

    • Lewis Acids: Zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) are often effective and less prone to causing charring.[1][5]

    • Brønsted Acids: p-Toluenesulfonic acid (p-TSA) is a milder alternative.[4]

    • Polyphosphoric Acid (PPA): This can serve as both the catalyst and solvent, but temperature control is crucial to prevent charring with sensitive substrates.[5][6]

  • Optimize Reaction Temperature: Systematically lower the reaction temperature. A longer reaction time at a lower temperature is often preferable to a short reaction time at a high temperature that leads to decomposition.[7]

  • Consider Solvent Choice: High-boiling solvents can inadvertently lead to higher reaction temperatures. Experimenting with solvents like acetic acid or toluene may provide better results.[1][8]

Q2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?

A2: Strategies for Directing Regioselective Cyclization

The formation of regioisomers is a classic challenge when using unsymmetrical ketones, as the initial tautomerization to the enamine can occur on either side of the carbonyl group.[6][9] The final product ratio is a complex interplay of steric, electronic, and catalytic factors.

Controlling Factors:

  • Acid Catalyst: The choice of acid can influence whether the reaction proceeds under kinetic or thermodynamic control. Weaker acids may favor the formation of the less-substituted (kinetic) enamine, while stronger acids at higher temperatures can allow for equilibration to the more-substituted (thermodynamic) enamine.[6]

  • Steric Hindrance: The key[3][3]-sigmatropic rearrangement is sensitive to steric bulk.[10] Cyclization will often occur at the less sterically hindered carbon, and bulky substituents on the phenylhydrazine can further influence this preference.

  • Electronic Effects: Substituents on the phenylhydrazine ring play a crucial role. For a substituent meta to the hydrazine group, electron-donating groups (EDGs) typically direct cyclization to the para-position (the C-6 of the resulting indole), whereas electron-withdrawing groups (EWGs) can lead to mixtures.[10][11]

Troubleshooting Workflow for Regioselectivity

start Mixture of Regioisomers Observed q1 Analyze the major isomer. Is it the thermodynamically more stable product? start->q1 a1_yes Yes, thermodynamic product dominates. q1->a1_yes a1_no No, kinetic product dominates or mixture is ~1:1. q1->a1_no sol1 To favor kinetic product: - Use a milder Lewis acid (e.g., ZnCl2). - Lower the reaction temperature. - Shorten reaction time. a1_yes->sol1 sol2 To favor thermodynamic product: - Use a stronger Brønsted acid (e.g., p-TSA, PPA). - Increase reaction temperature to allow equilibration. - Increase reaction time. a1_no->sol2 sub Arylhydrazine + Ketone/Aldehyde hyd Phenylhydrazone sub->hyd Condensation ena Enamine (Ene-hydrazine) hyd->ena Tautomerization (H+) sig [3,3]-Sigmatropic Rearrangement ena->sig cleavage N-N Bond Cleavage ena->cleavage Favored by EDGs on carbonyl part tar Polymerization & Decomposition ena->tar Harsh Acid/Heat dim Di-imine Intermediate sig->dim cyc Cyclization & Aromatization dim->cyc -NH3 dim->tar Harsh Acid/Heat prod Substituted Indole cyc->prod aniline Aniline + Fragments cleavage->aniline

Fig. 2: Fischer indole synthesis pathway and major side reactions.

Frequently Asked Questions (FAQs)

  • Q: Can I run this reaction in one pot?

    • A: Yes, the Fischer indole synthesis is very often performed as a one-pot reaction where the arylhydrazine and carbonyl compound are mixed in a suitable solvent (like acetic acid or ethanol), and the acid catalyst for the cyclization is added directly after a brief period to allow for hydrazone formation. [8][10]

  • Q: My indole product is colored. Is it impure?

    • A: Not necessarily, although a dark color can indicate impurities. Indoles themselves can be sensitive to air and light, leading to slight oxidation and color changes over time. [12]However, a very dark or tarry crude product suggests significant side reactions. Purification via column chromatography (sometimes with a silica gel column deactivated with triethylamine) or recrystallization is recommended. [6]

  • Q: What is the "interrupted" Fischer Indolization?

    • A: The interrupted Fischer indolization is a variant where the reaction cascade is stopped after the C-C bond formation but before the final aromatization, yielding products like indolines. This can sometimes be an unintended side reaction or a desired synthetic outcome depending on the substrates and conditions. [13]

  • Q: Are there alternatives to using toxic phenylhydrazines?

    • A: Yes, modern modifications exist. The Buchwald modification, for example, allows for the palladium-catalyzed coupling of aryl halides with hydrazones, forming the key intermediate without isolating the often unstable or toxic arylhydrazine precursor. [3][5]

Experimental Protocol: Synthesis of 2-Phenylindole

This protocol describes a reliable two-stage synthesis of 2-phenylindole from phenylhydrazine and acetophenone, utilizing polyphosphoric acid (PPA) for the cyclization step.

Stage 1: Formation of Acetophenone Phenylhydrazone [6]

  • Setup: In a 50 mL round-bottom flask, add acetophenone (2.0 g) and ethanol (6 mL).

  • Addition: While stirring, add phenylhydrazine (1.8 g) dropwise. Caution: Phenylhydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Catalysis: Add 8-10 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture in an oil bath at 80°C for 45 minutes.

  • Isolation: Cool the flask in an ice bath to precipitate the hydrazone. Filter the solid using a Büchner funnel, wash with a small amount of ice-cold ethanol (2 mL), and air dry.

Stage 2: Cyclization to 2-Phenylindole [6]

  • Setup: In a 100 mL round-bottom flask, place polyphosphoric acid (4 g).

  • Addition: Add the dried acetophenone phenylhydrazone (1.2 g) from Stage 1.

  • Reaction: Heat the mixture in an oil bath at 150-160°C for 10-15 minutes with vigorous stirring. The mixture will darken.

  • Quenching: Allow the reaction to cool to ~100°C, then carefully and slowly pour it onto a beaker of crushed ice while stirring. The crude product will precipitate.

  • Isolation: Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: The crude 2-phenylindole can be further purified by recrystallization from an ethanol/water mixture.

Troubleshooting Data Summary

The following table summarizes the common problems, their root causes, and recommended solutions for quick reference.

Symptom Observed Potential Root Cause(s) Recommended Solution(s) References
Black, Intractable Tar Harsh acid (H₂SO₄); excessively high temperature; sensitive substrate.Switch to milder acid (ZnCl₂, p-TSA); lower temperature and increase reaction time; use PPA with careful temperature control.[1][2][7]
Mixture of Regioisomers Use of an unsymmetrical ketone; non-optimal acid catalyst or temperature.Alter acid catalyst (Lewis vs. Brønsted) to target kinetic or thermodynamic product; adjust temperature to control equilibration.[6][9][11]
Low Yield; Aniline Isolated N-N bond cleavage of hydrazone intermediate.Use milder acid and lower temperature; protect strong electron-donating groups on the carbonyl substrate.[6][13][14]
Reaction Stalls (No Product) Acid catalyst is too weak; insufficient temperature; unstable hydrazone.Switch to a stronger acid (e.g., from acetic acid to p-TSA); gradually increase temperature while monitoring by TLC; form hydrazone in situ.[6][7]
Product Streaks on Silica Gel Acidic nature of silica gel interacting with the basic indole nitrogen.Deactivate silica gel by pre-treating the column with a solvent system containing a small amount of triethylamine (e.g., 1%).[6]

References

  • Yadav, V., & Sunkaria, A. (2018). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 83(7), 3747–3755. [Link]

  • Abdel-Magid, A. F. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54073. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • University of Rochester. (n.d.). Indoles. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2499-2506. [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • Park, J. H., et al. (2023). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry. [Link]

  • Gribble, G. W. (2016). Fischer Indole Synthesis. ResearchGate. [Link]

  • Beller, M., et al. (2007). 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement. Organic & Biomolecular Chemistry, 5(13), 2074-2080. [Link]

  • Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. [Link]

  • Gager, O., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5790-5797. [Link]

  • Frotscher, M., et al. (2012). Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and -isoindole Derivatives. Zeitschrift für Naturforschung B, 67(4), 393-401. [Link]

Sources

Technical Support Center: Purification of 5-Fluoro-4-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 5-Fluoro-4-methoxy-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, but its purification can present unique challenges due to its electronic properties and potential for degradation. This document provides in-depth troubleshooting advice and practical protocols grounded in established chemical principles to ensure the successful isolation of this valuable intermediate.

Troubleshooting Guide: Column Chromatography

This section addresses specific issues encountered during the column chromatography of 5-Fluoro-4-methoxy-1H-indole in a direct question-and-answer format.

Question 1: My TLC shows a single spot, but after the column, I have multiple fractions containing impurities. What happened?

Answer: This is a common issue that can arise from several factors:

  • On-Column Degradation: Indoles, particularly those with electron-donating groups like a methoxy substituent, can be sensitive to the acidic nature of standard silica gel. The prolonged exposure during column chromatography can lead to degradation, creating new, more polar spots that elute later.

  • Co-elution on TLC: The resolving power of a TLC plate is lower than that of a well-packed column. A seemingly single spot on TLC could be two or more compounds with very similar Retention Factors (Rf) that are resolved during the longer residence time on the column.

  • Overloading: Applying too much crude material to the column can exceed its separation capacity, leading to broad, overlapping bands that result in cross-contaminated fractions.[1]

Expert Recommendation: To diagnose the issue, collect a small amount of the crude material after it has been dissolved in your loading solvent and re-spot it on a TLC plate alongside your original crude spot. Let it sit for 15-30 minutes before developing. If a new, lower Rf spot (or baseline streaking) appears, degradation in the solvent or upon pre-adsorption to silica is likely. To mitigate this, consider using silica gel that has been neutralized with a base like triethylamine (typically by adding 0.5-1% triethylamine to your eluent) or switching to a less acidic stationary phase like alumina.

Question 2: The product is streaking badly on both the TLC plate and the column, resulting in poor separation and low yield. How can I fix this?

Answer: Streaking is typically a sign of poor interaction between the analyte, stationary phase, and mobile phase.

  • Causality: The N-H proton of the indole ring is weakly acidic and can engage in strong hydrogen bonding with the silanol groups (Si-OH) on the silica surface. If the eluent is not polar enough to disrupt this interaction effectively, the compound "drags" along the stationary phase instead of moving in a tight band.

  • Sample Application: Applying the sample in a solvent that is too strong (too polar) can cause the initial band to spread out before the chromatography even begins.[2]

Expert Recommendation:

  • Mobile Phase Modification: The first step is to optimize your mobile phase. A common eluent for this compound is a mixture of hexanes and ethyl acetate.[3][4] If you are observing streaking, slightly increasing the proportion of ethyl acetate can improve band shape. If that fails, adding a small amount (e.g., 1%) of a more polar solvent like methanol to your hexane/ethyl acetate system can often resolve the issue by competing for the active sites on the silica.

  • Dry Loading: Instead of loading your sample as a concentrated liquid solution, use the "dry loading" method. Dissolve your crude product in a suitable solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent under reduced pressure to get a free-flowing powder.[5][6] This powder can then be carefully layered on top of your packed column, which ensures the compound is introduced in a very narrow, even band, significantly improving resolution.

Question 3: My final product has a pink or brownish tint, even though the NMR looks clean. What is causing this coloration and how can I remove it?

Answer: The coloration is almost certainly due to the formation of minor oxidized impurities. Indoles are susceptible to air and light-induced oxidation, which can form highly colored dimeric or polymeric species.[5] Even trace amounts of these impurities can impart significant color without being easily detectable by standard 1H NMR.

Expert Recommendation:

  • Prevention: The best strategy is prevention. Store the crude and purified compound in a dark place, preferably under an inert atmosphere (nitrogen or argon), and keep it sealed and dry. During workup and purification, minimize exposure to direct light and air.

  • Removal: If coloration is present in the crude material, it can often be removed with an activated carbon treatment. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), add a small amount of activated carbon (approx. 5-10% by weight of your crude material), and stir for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the carbon.[5] The resulting solution should be significantly lighter in color before proceeding to column chromatography. Be aware that activated carbon can sometimes adsorb the desired product, so a small loss of yield may occur.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical properties and storage conditions for 5-Fluoro-4-methoxy-1H-indole? A1: This compound is a solid at room temperature. It should be stored in a dark, dry place, and sealed to protect it from air and light, which can cause degradation.

Property Value Source
Chemical Formula C₉H₈FNO
CAS Number 288385-89-7
Appearance Solid
Storage Room temperature, sealed, dry, dark place

Q2: What is a good starting point for developing a TLC mobile phase for this compound? A2: A standard and effective mobile phase system for substituted indoles is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3][4] Begin with a ratio of 4:1 Hexanes:Ethyl Acetate. Run a TLC and observe the Rf. The ideal Rf for the target compound for good column separation is between 0.2 and 0.4.[5]

  • If the Rf is too low (<0.2), increase the polarity by moving to a 3:1 or 2:1 ratio.

  • If the Rf is too high (>0.4), decrease the polarity by moving to a 9:1 or 19:1 ratio.

Q3: What are the most likely impurities from a typical synthesis? A3: The impurity profile depends heavily on the synthetic route. If a Fischer indole synthesis is used, which is common, you can expect:

  • Unreacted Starting Materials: Such as the corresponding substituted phenylhydrazine.[5]

  • Intermediates: Incomplete cyclization can leave residual hydrazone intermediates.[5]

  • Side-Products: Positional isomers or products from incomplete reactions during the synthesis of the starting materials.[5]

  • Oxidized Species: As discussed in the troubleshooting section, these are common and often colored.[5]

Q4: What is the general workflow for purifying this compound? A4: The workflow involves developing a separation method using TLC, followed by scaling up to flash column chromatography for bulk purification, and finally analyzing the collected fractions to isolate the pure product.

G cluster_prep Method Development cluster_purify Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find Eluent for Rf ≈ 0.3) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute & Collect Fractions Load->Elute TLC2 5. Analyze Fractions by TLC Elute->TLC2 Combine 6. Combine Pure Fractions TLC2->Combine Evap 7. Evaporate Solvent Combine->Evap Product Pure Product Evap->Product

Purification Workflow Diagram

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a self-validating system for the purification of 5-Fluoro-4-methoxy-1H-indole.

1. Preparation of the Mobile Phase:

  • Based on your TLC analysis (aiming for an Rf of 0.2-0.4), prepare a sufficient volume of the hexanes/ethyl acetate mobile phase. For a medium-sized column, 1-2 liters is typically required.

  • If streaking was observed on the TLC plate, consider adding 0.5% triethylamine to the mobile phase to neutralize the silica gel.

2. Column Packing (Slurry Method):

  • Select a glass column of appropriate size. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude product.

  • Place a small plug of cotton or glass wool at the bottom of the column, then add a thin layer (approx. 1 cm) of sand.

  • In a separate beaker, create a slurry of silica gel (230-400 mesh) in your mobile phase.[5]

  • Pour the slurry into the column. Use additional mobile phase to rinse the beaker and transfer all the silica.

  • Gently tap the column to settle the silica bed and drain the excess solvent until the solvent level is just above the top of the silica. Do not let the column run dry.

3. Sample Loading (Dry Method):

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add silica gel (approx. 2-3 times the weight of your crude product) to this solution.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Gently add a small layer of sand on top of the sample layer to prevent disturbance during solvent addition.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, ensuring not to disturb the top layer.

  • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (a flow rate of ~2 inches/minute is a good target).

  • Begin collecting fractions in test tubes or vials as soon as the solvent starts to elute from the bottom.

  • Continuously collect fractions throughout the entire process.

5. Analysis and Isolation:

  • Analyze the collected fractions by TLC. Spot every few fractions on a TLC plate to track the elution of your product.

  • Fractions containing only the pure product (single spot at the correct Rf) should be combined in a larger flask.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 5-Fluoro-4-methoxy-1H-indole.

G cluster_mobile_phase Mobile Phase Optimization cluster_loading Sample & Column Issues cluster_solution Resolution start Problem Observed: Poor Separation / Streaking rf_check Is Product Rf 0.2-0.4? start->rf_check overload_check Is Column Overloaded? start->overload_check If Rf is okay increase_polarity Increase Eluent Polarity (More Ethyl Acetate) rf_check->increase_polarity No (Rf too low) decrease_polarity Decrease Eluent Polarity (Less Ethyl Acetate) rf_check->decrease_polarity No (Rf too high) success Improved Separation increase_polarity->success decrease_polarity->success dry_load Use Dry Loading Method overload_check->dry_load Yes deactivate_silica Consider Deactivating Silica (e.g., with Triethylamine) overload_check->deactivate_silica No dry_load->success deactivate_silica->success

Troubleshooting Logic Diagram

References

  • Synthesis of 4-Fluoro-1-methyl-1H-indol-5-ol via Fischer Indole Synthesis: Applic
  • Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. TSI Journals.
  • An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-1-methyl-1H-indol-5-ol. Benchchem.
  • Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org.
  • TLC C
  • Common impurities in 4-Fluoro-2-methyl-1H-indol-5-amine and their removal. Benchchem.
  • 4-Fluoro-5-methoxy-1H-indole | 288385-89-7. Sigma-Aldrich.
  • Synthesis of 5-Bromo-4-fluoro-2-methyl-1H-indole: An Applic
  • Complete Guide to Thin Layer Chromatography Sample Preparation.
  • Dry silica gel (84 g) - Organic Syntheses Procedure. Organic Syntheses.

Sources

Technical Support Center: Synthesis of 5-Fluoro-4-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-4-methoxy-1H-indole. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The guidance provided herein is based on established chemical principles and field-proven insights into indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing substituted indoles like 5-Fluoro-4-methoxy-1H-indole?

The synthesis of the indole core is a well-established field with several named reactions. For a substituted indole like 5-Fluoro-4-methoxy-1H-indole, the most practical approaches are typically the Fischer, Madelung, and Bischler-Möhlau syntheses. Each has distinct advantages and is suited for different starting materials and substitution patterns. The choice of route often depends on the commercial availability and cost of the precursors.

  • Fischer Indole Synthesis : This is one of the most versatile and widely used methods, involving the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2]

  • Madelung Synthesis : This method involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures.[3] Modern modifications have been developed to make the conditions milder.[4][5]

  • Bischler-Möhlau Indole Synthesis : This route produces 2-arylindoles from an α-bromo-acetophenone and an excess of an aniline.[6][7] It is often hampered by harsh conditions and low yields but has seen recent improvements.[6]

Q2: How do the fluoro and methoxy substituents on the benzene ring influence the reaction?

The electronic properties of the substituents are critical.

  • Fluorine : As a strongly electron-withdrawing group, the fluorine at the 5-position can significantly impact the reaction.[1] In the context of the Fischer synthesis, it can influence the rate and success of the key[8][8]-sigmatropic rearrangement by affecting the stability of the transition state.[1]

  • Methoxy Group : The methoxy group at the 4-position is electron-donating. This can influence the regioselectivity of cyclization steps in methods like the Bischler synthesis by activating the ortho and para positions for electrophilic attack.

Q3: My final product appears to be degrading during workup or purification. What are the likely causes?

Indoles, particularly electron-rich ones, can be sensitive to strong acids and oxidative conditions.

  • Acid Sensitivity : Prolonged exposure to harsh acidic conditions, especially at elevated temperatures, can lead to polymerization or decomposition of the indole product.[9] If using a strong acid catalyst, it's crucial to neutralize the reaction mixture promptly during workup.

  • Air Oxidation : Some indoles are susceptible to air oxidation, which can result in the formation of colored impurities. Performing the workup and purification under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

  • Chromatography Issues : When purifying by silica gel chromatography, the acidic nature of the silica can sometimes cause degradation of sensitive indoles. This can be addressed by neutralizing the silica gel with a base like triethylamine (typically 1% in the eluent) or by using an alternative stationary phase like alumina.[10]

Troubleshooting Guide: Low Yield in Fischer Indole Synthesis

The Fischer indole synthesis is a robust method, but achieving high yields with fluorinated substrates can be challenging.[1] Low yields are a common complaint and can often be traced back to a few key areas.[9]

Logical Troubleshooting Workflow

The following workflow provides a systematic approach to diagnosing and resolving low-yield issues in the Fischer indole synthesis of 5-Fluoro-4-methoxy-1H-indole.

Troubleshooting_Workflow start Low or No Yield Observed check_purity Verify Starting Material Purity start->check_purity Start Here purification_issue Investigate Purification Losses start->purification_issue If product forms but is lost optimize_catalyst Optimize Acid Catalyst (Type & Concentration) check_purity->optimize_catalyst If Pure adjust_conditions Adjust Reaction Temperature & Time optimize_catalyst->adjust_conditions Still Low success Yield Improved optimize_catalyst->success Optimized side_reactions Analyze for Side Products (TLC/LCMS) adjust_conditions->side_reactions No Improvement adjust_conditions->success Optimized side_reactions->success Identify & Mitigate purification_issue->success Method Refined

Caption: A systematic workflow for troubleshooting low yields.

Problem 1: Reaction Stalls or Fails to Initiate
  • Possible Cause: Inappropriate acid catalyst. The choice of acid is critical. A catalyst that is too weak may not facilitate the key rearrangement, while one that is too strong can cause degradation.[9]

  • Solution:

    • Verify Hydrazone Formation: Before indolization, ensure the initial condensation between (4-fluoro-5-methoxyphenyl)hydrazine and the carbonyl partner (e.g., pyruvic acid) has occurred. This can often be monitored by TLC or ¹H NMR.

    • Catalyst Screening: The electronic nature of the fluorinated substrate may require a stronger acid than standard procedures.

CatalystTypical ConditionsAdvantagesDisadvantages & Considerations
Acetic Acid RefluxMild, good solventMay be too weak for deactivated systems.[11]
p-TSA 0.1-0.5 eq, Toluene/xylene, refluxStronger Brønsted acid, effectiveRequires careful control of concentration.
H₂SO₄ / PPA Often used as solvent/co-solventVery strong, can drive difficult reactionsHarsh conditions, high risk of charring/decomposition.[9][12]
Lewis Acids (ZnCl₂, BF₃·OEt₂) Stoichiometric or catalyticCan be milder, may suppress side reactionsCan be moisture-sensitive; stoichiometry is key.[9]
Problem 2: Formation of Multiple Products and Side Reactions
  • Possible Cause: The reaction conditions may be promoting competing pathways. In the Fischer synthesis, a major side reaction is the cleavage of the N-N bond, which can be exacerbated by certain electronic factors.[9][13]

  • Solution:

    • Lower the Temperature: Excessive heat is a common cause of side product formation.[9] Try running the reaction at the lowest temperature that allows for a reasonable conversion rate. It is recommended to start at a moderate temperature (e.g., 80 °C) and monitor by TLC.[9]

    • Change the Catalyst: Switching from a strong Brønsted acid to a Lewis acid like ZnCl₂ can sometimes favor the desired cyclization over the N-N bond cleavage pathway.[9]

    • Analyze Byproducts: Use LCMS to identify the mass of major byproducts. Formation of an aniline corresponding to your hydrazine starting material is a strong indicator of N-N bond cleavage.[11]

Experimental Protocol: Fischer Indole Synthesis Route

This protocol describes a plausible two-step synthesis of 5-Fluoro-4-methoxy-1H-indole starting from the commercially available 4-fluoro-2-methoxyaniline.

Step 1: Synthesis of (4-Fluoro-5-methoxyphenyl)hydrazine

This step involves a standard diazotization of the aniline followed by reduction to the hydrazine. This procedure is adapted from analogous syntheses of substituted phenylhydrazines.[12]

  • Diazotization:

    • To a stirred solution of 4-fluoro-2-methoxyaniline (1.0 eq) in a mixture of concentrated HCl and water, cool the mixture to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the internal temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Reduction:

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated HCl, also cooled to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the SnCl₂ solution. A precipitate should form.

    • Allow the mixture to stir for 1-2 hours, letting it slowly warm to room temperature.

  • Work-up:

    • Collect the precipitate by filtration.

    • Suspend the solid in water and basify to pH > 10 with a concentrated NaOH solution.

    • Extract the free hydrazine with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the hydrazine, which should be used promptly.

Step 2: Hydrazone Formation and Indolization

This step uses pyruvic acid to form the indole, which is then decarboxylated in situ. This procedure is based on established Fischer synthesis protocols.[2][12]

  • Reaction Setup:

    • Dissolve the crude (4-fluoro-5-methoxyphenyl)hydrazine (1.0 eq) and pyruvic acid (1.1 eq) in a suitable solvent like ethanol or acetic acid.

    • Heat the mixture to reflux for 1-2 hours to form the phenylhydrazone intermediate.

  • Indolization:

    • Cool the mixture slightly and add a strong acid catalyst. Polyphosphoric acid (PPA) is often effective.

    • Heat the reaction mixture to 80-120 °C for several hours, monitoring the reaction progress by TLC or LCMS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice-water.

    • Neutralize the mixture with a suitable base (e.g., NaHCO₃ or NaOH solution).

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

    • Concentrate the solvent and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final 5-Fluoro-4-methoxy-1H-indole.[12]

Fischer_Indole_Synthesis_Workflow cluster_step1 Step 1: Hydrazine Synthesis cluster_step2 Step 2: Indole Formation aniline 4-Fluoro-2-methoxyaniline diazonium Diazonium Salt aniline->diazonium 1. NaNO₂, HCl 2. 0-5 °C hydrazine (4-Fluoro-5-methoxyphenyl)hydrazine diazonium->hydrazine SnCl₂, HCl hydrazone Phenylhydrazone Intermediate hydrazine->hydrazone EtOH, Reflux pyruvic Pyruvic Acid pyruvic->hydrazone indole 5-Fluoro-4-methoxy-1H-indole hydrazone->indole PPA, 80-120 °C (Cyclization & Decarboxylation)

Caption: Experimental workflow for the Fischer indole synthesis.

References

  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2022, October 19). ACS Omega. Retrieved March 7, 2026, from [Link]

  • Ma, R., Wang, Y.-E., Xiong, D., & Mao, J. (2023). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Letters, 25(41), 7557–7561. Retrieved March 7, 2026, from [Link]

  • development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. (2016, March 10). HETEROCYCLES, 92(5). Retrieved March 7, 2026, from [Link]

  • Madelung synthesis. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Hughes, D. L., & Niu, D. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]

  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2022, October 19). ACS Omega. Retrieved March 7, 2026, from [Link]

  • Hughes, D. L., & Niu, D. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH. Retrieved March 7, 2026, from [Link]

  • Process Development of 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1- piperazinyl]propyl]-1H-indole Dihydrochloride. (1997). Organic Process Research & Development - ACS Publications. Retrieved March 7, 2026, from [Link]

  • Bischler–Möhlau indole synthesis. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Problems with Fischer indole synthesis. (2021, December 9). Reddit. Retrieved March 7, 2026, from [Link]

  • Synthesis and Chemistry of Indole. (n.d.). Retrieved March 7, 2026, from [Link]

  • Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com. Retrieved March 7, 2026, from [Link]

  • Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons. Retrieved March 7, 2026, from [Link]

  • Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-Portal.org. Retrieved March 7, 2026, from [Link]

  • Regioselective C5−H Direct Iodination of Indoles. (n.d.). Rsc.org. Retrieved March 7, 2026, from [Link]

  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (2015, June 3). PubMed. Retrieved March 7, 2026, from [Link]

  • Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. (2010, July 21). TSI Journals. Retrieved March 7, 2026, from [Link]

  • Process Development of 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1- piperazinyl]propyl]-1H-indole Dihydrochloride. (n.d.). ACS Publications. Retrieved March 7, 2026, from [Link]

Sources

Overcoming poor solubility of 5-Fluoro-4-methoxy-1H-indole in assays

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 5-Fluoro-4-methoxy-1H-indole. We understand that the unique physicochemical properties of this indole derivative can present challenges, particularly its limited aqueous solubility which is a critical factor for successful and reproducible assay performance. This guide is designed to provide you, our fellow researchers, with practical, in-depth solutions and troubleshooting strategies to overcome these solubility hurdles. Our goal is to ensure that your focus remains on your scientific questions, not on experimental artifacts caused by poor compound solubility.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with 5-Fluoro-4-methoxy-1H-indole.

Q1: I'm trying to dissolve 5-Fluoro-4-methoxy-1H-indole directly in my aqueous assay buffer (e.g., PBS), but it won't go into solution. What should I do?

This is expected behavior. 5-Fluoro-4-methoxy-1H-indole, like many indole derivatives, is a lipophilic molecule with low intrinsic aqueous solubility.[1] Direct dissolution in aqueous media is rarely successful.

Root Cause: The molecule's nonpolar structure is energetically unfavorable in a polar aqueous environment, leading to insolubility.

Solution: The standard and recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[2] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing ability for a wide range of compounds.[2]

  • Initial Recommendation: Prepare a 10 mM stock solution in 100% DMSO. If the compound does not readily dissolve, gentle warming (to 37°C) and brief sonication or vortexing can be applied.[2][3]

Q2: I successfully made a 10 mM stock in DMSO, but when I dilute it into my aqueous assay medium, a precipitate forms immediately. Why is this happening?

This is a classic and very common problem known as "DMSO shock" or precipitation upon dilution.[2][4] It occurs when a compound that is soluble in a high concentration of organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.

Root Cause: The DMSO concentration drops dramatically upon dilution, and the aqueous buffer cannot maintain the compound in solution, causing it to crash out.[1] This can lead to inaccurate compound concentrations in your assay and generate false results.[4]

Solutions:

  • Lower the Final DMSO Concentration: The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[2]

  • Perform Serial Dilutions: Instead of a large, single dilution, perform an intermediate dilution step. For example, dilute your 10 mM stock to 1 mM in 100% DMSO first, and then add this to your aqueous buffer. This gradual reduction can sometimes prevent immediate precipitation.[2]

  • Assess Kinetic Solubility: You may be exceeding the compound's kinetic solubility limit in your final assay buffer. It is crucial to determine this limit experimentally. (See Protocol 2).

Q3: What alternatives to DMSO can I use if my assay is highly sensitive to it?

While DMSO is the workhorse, some assays (e.g., certain cell-based assays or those involving sensitive enzymes) can be affected by it.

Alternatives:

  • Ethanol: A good alternative for many compounds. It is generally less toxic to cells than DMSO.

  • Dimethylformamide (DMF): Another strong polar aprotic solvent, but use with caution and check for assay compatibility.

  • Co-solvents: For challenging compounds, using a mixture of solvents, known as a co-solvent system, can be effective.[5][6] Common co-solvents used in pharmaceutical formulations include polyethylene glycols (PEGs), propylene glycol, and glycerin.[7][8] These work by reducing the interfacial tension between the aqueous solution and the hydrophobic compound.[5]

Solubility Comparison Table

Solvent/SystemGeneral Suitability for StockTypical Final Assay Conc.Notes
DMSO Excellent< 0.5%Standard first choice; can cause precipitation on dilution.[2][4]
Ethanol Good< 1%Less toxic alternative to DMSO for many cell lines.
Co-Solvent (e.g., PEG 400) Moderate to GoodVaries (e.g., 1-5%)Can significantly enhance solubility but requires careful optimization.[9]
Cyclodextrins Formulation DependentVariesAdvanced method; encapsulates the molecule to improve solubility.[10][11]
Aqueous Buffer (e.g., PBS) PoorN/ANot suitable for initial solubilization.
Q4: Could the pH of my buffer be affecting the solubility of 5-Fluoro-4-methoxy-1H-indole?

Yes, pH can significantly influence the solubility of compounds with ionizable groups.[12] The indole nitrogen is generally considered non-basic due to the delocalization of its lone pair of electrons into the aromatic system. However, many indole derivatives can behave as weak bases.[13][14]

Mechanism: For a weakly basic compound, solubility increases in acidic conditions (lower pH).[15][16] At a lower pH, the molecule can become protonated, and this charged (ionized) form is generally more water-soluble than the neutral form.

Recommendation:

  • Investigate pH: If your assay allows, test the solubility of the compound in buffers with slightly different pH values (e.g., pH 6.8 vs. 7.4 vs. 8.0).

  • Caution: Be aware that changing the pH can also affect your biological target (e.g., enzyme activity or cell viability). Any pH modification must be compatible with your assay system.

Q5: I've tried different solvents and adjusted the pH, but I still have solubility issues at my desired concentration. What are more advanced techniques I can use?

When standard methods are insufficient, formulation strategies used in drug development can be adapted for in-vitro assays.

Advanced Strategy: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble molecules like 5-Fluoro-4-methoxy-1H-indole, forming an "inclusion complex" where the hydrophobic drug is shielded within the cavity.[11] This complex as a whole is water-soluble, effectively increasing the compound's apparent solubility in aqueous media.[10][17]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high water solubility and low toxicity.[18]

  • How to Use: Cyclodextrins are typically added to the aqueous assay buffer before the compound's DMSO stock is introduced. The formation of the inclusion complex can prevent precipitation. (See Protocol 3).

Troubleshooting Workflows & Protocols

Decision-Making Workflow for Solubility Issues

This diagram outlines a logical progression for troubleshooting solubility problems with 5-Fluoro-4-methoxy-1H-indole.

G start Problem: Compound Precipitates in Aqueous Assay Buffer stock Is a high-concentration stock in 100% DMSO used? start->stock prep_stock Action: Prepare a 10-20 mM stock solution in 100% DMSO. (See Protocol 1) stock->prep_stock No kinetic_sol Have you determined the kinetic solubility limit in your final buffer? stock->kinetic_sol Yes det_sol Action: Perform a kinetic solubility assay. (See Protocol 2) kinetic_sol->det_sol No conc_issue Is your desired assay concentration below the solubility limit? kinetic_sol->conc_issue Yes success Success: Compound should be soluble. If not, check for compound degradation or other buffer components. conc_issue->success Yes advanced Need Advanced Method conc_issue->advanced No cyclodextrin Action: Use solubilizing excipients like Cyclodextrins. (See Protocol 3) advanced->cyclodextrin Try Formulation Strategy

Caption: A decision tree for troubleshooting solubility.

Protocol 1: Preparation of a DMSO Stock Solution

This protocol outlines the standard procedure for dissolving the compound in DMSO.

  • Weigh Compound: Accurately weigh a precise amount of 5-Fluoro-4-methoxy-1H-indole solid into a sterile, appropriate-sized vial (e.g., a glass vial with a PTFE-lined cap).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous 100% DMSO to achieve the desired concentration (e.g., 10 mM).

  • Facilitate Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes.[2]

  • Inspect Solution: Visually inspect the solution against a light source to ensure no solid particles remain.

  • Apply Gentle Heat/Sonication (If Necessary): If the compound is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes or sonicate in a water bath for 2-5 minutes.[2][3] Re-vortex and inspect again.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials to prevent water absorption.[2]

Protocol 2: High-Throughput Kinetic Solubility Assessment

This protocol provides a method to estimate the maximum soluble concentration of your compound in the final assay buffer.[19][20]

  • Prepare Compound Plate: In a 96-well plate (e.g., polypropylene), prepare a serial dilution of your compound in 100% DMSO. For example, start with 10 mM and perform a 2-fold serial dilution across 10 wells.

  • Prepare Assay Buffer Plate: In a clear, flat-bottom 96-well assay plate, add your final assay buffer to each well. For a 1:100 final dilution, add 198 µL of buffer.

  • Compound Addition: Using a multichannel pipette, transfer 2 µL of the DMSO serial dilutions into the corresponding wells of the assay buffer plate. Also include a "DMSO only" control.

  • Incubation: Mix the plate gently on a plate shaker for 5 minutes, then let it incubate at room temperature for 1-2 hours. This allows time for any potential precipitate to form.[20]

  • Measurement (Turbidimetry): Read the absorbance (or "scatter") of the plate on a plate reader at a wavelength where the compound does not absorb, typically around 620 nm.[20]

  • Data Analysis: Plot the absorbance at 620 nm against the compound concentration. The concentration at which the absorbance begins to sharply increase above the baseline (DMSO control) is the estimated kinetic solubility limit.

Experimental Workflow for Kinetic Solubility

Caption: Workflow for kinetic solubility determination.

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubilization

This protocol describes how to incorporate a cyclodextrin to enhance solubility.

  • Prepare Cyclodextrin Buffer: Prepare your standard aqueous assay buffer. Dissolve HP-β-CD into this buffer to a final concentration typically between 1-10 mM. The optimal concentration may require some empirical testing. Ensure the HP-β-CD is fully dissolved.

  • Prepare Compound Stock: Use your standard high-concentration stock of 5-Fluoro-4-methoxy-1H-indole in 100% DMSO (e.g., 10 mM).

  • Dilution: Directly dilute the DMSO stock solution into the cyclodextrin-containing buffer to achieve your final desired assay concentration. The final DMSO concentration should still be kept as low as possible (<0.5%).

  • Equilibration: Mix gently and allow the solution to equilibrate for 15-30 minutes before adding to your assay. This allows time for the inclusion complex to form.

  • Proceed with Assay: Use this final solution in your experiment. Always include a vehicle control containing the same final concentration of both DMSO and HP-β-CD.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). National Center for Biotechnology Information.
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021). ManTech Publications.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • pH and Solubility. (2025). Fiveable.
  • 8.11 pH and Solubility. (n.d.). AP Chemistry.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
  • Cosolvent. (n.d.). Wikipedia.
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. (n.d.). STAX.
  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. (n.d.). SciELO.
  • ADME Solubility Assay. (n.d.). BioDuro.
  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Online Press.
  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). SciELO.
  • Turbidimetric (Kinetic) Solubility Assay. (n.d.). Domainex.
  • pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. (2015). ACS Publications.
  • Aqueous Kinetic Solubility. (2023). National Center for Advancing Translational Sciences.
  • Solubilization of poorly soluble drugs: cyclodextrin-based formulations. (2015). Aston Research Explorer.
  • Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. (2008). Taylor & Francis Online.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace.
  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (n.d.). National Center for Biotechnology Information.
  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. (2008). PubMed.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). National Center for Biotechnology Information.
  • Frequently Asked Questions. (n.d.). Selleckchem.com.
  • Can we predict compound precipitation in DMSO stocks? (2014). Sussex Drug Discovery Centre.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (n.d.). Benchchem.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Fluoro-4-methoxy-1H-indole and 4-Fluoro-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isomeric Fluoromethoxyindoles Supported by Experimental Data and Methodologies

In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the design of novel therapeutics targeting the central nervous system. The strategic introduction of fluorine and methoxy substituents can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides an in-depth comparative analysis of two such isomeric compounds: 5-Fluoro-4-methoxy-1H-indole and 4-Fluoro-5-methoxy-1H-indole. While direct comparative studies on these specific parent indoles are not extensively documented, by examining their derivatives and applying established principles of structure-activity relationships (SAR), we can infer their likely pharmacological profiles and provide a framework for their experimental evaluation.

Introduction: The Significance of Fluorine and Methoxy Substitution in Indole Scaffolds

The indole nucleus is a privileged structure found in numerous neurotransmitters, including serotonin, and serves as a template for a vast array of synthetic drugs.[1] The introduction of a fluorine atom can significantly alter a molecule's properties in several ways beneficial for drug design. Fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence metabolic stability by blocking sites susceptible to oxidative metabolism.[2] Furthermore, the carbon-fluorine bond can participate in favorable interactions within protein binding pockets, potentially enhancing binding affinity.[2]

Similarly, the methoxy group, a common substituent in psychoactive tryptamines, can impact receptor affinity and selectivity. Its position on the indole ring is critical in determining the pharmacological profile. This guide will explore how the positional interplay of these two functional groups in 5-Fluoro-4-methoxy-1H-indole and 4-Fluoro-5-methoxy-1H-indole likely dictates their biological activity, with a primary focus on their potential interactions with serotonin receptors.

Comparative Biological Activity: Inferences from Derivatives and SAR

A direct, head-to-head comparison of the biological activity of the parent compounds, 5-Fluoro-4-methoxy-1H-indole and 4-Fluoro-5-methoxy-1H-indole, is hampered by a lack of publicly available data for the former. However, compelling evidence from a well-studied derivative of the latter provides significant insight into its potential activity.

4-Fluoro-5-methoxy-1H-indole: A Precursor to a Potent 5-HT1A Agonist

While data on 4-Fluoro-5-methoxy-1H-indole itself is limited, its N,N-dimethylated derivative, 4-fluoro-5-methoxy-N,N-dimethyltryptamine (4-fluoro-5-methoxy-DMT), has been the subject of pharmacological investigation. Research has shown that this compound exhibits high affinity and potent agonist activity at the serotonin 5-HT1A receptor.[3] This suggests that the 4-fluoro-5-methoxy substitution pattern on the indole ring is conducive to interaction with this particular receptor subtype. The parent indole, 4-Fluoro-5-methoxy-1H-indole, is therefore a key synthetic intermediate for accessing this and other potentially active tryptamines.[4]

5-Fluoro-4-methoxy-1H-indole: An Underexplored Isomer

In contrast to its isomer, there is a notable absence of specific biological activity data for 5-Fluoro-4-methoxy-1H-indole in the scientific literature. The compound is commercially available and has been utilized as a building block in the synthesis of more complex molecules with a range of biological targets, including potential antidepressants.[5] The lack of direct data necessitates a predictive approach based on structure-activity relationships.

The shift of the fluorine atom from the 4- to the 5-position and the methoxy group from the 5- to the 4-position would alter the electronic distribution and steric profile of the indole ring. This could lead to a different receptor interaction profile. It is plausible that 5-Fluoro-4-methoxy-1H-indole may also interact with serotonin receptors, but its affinity and selectivity profile could differ significantly from its 4-fluoro-5-methoxy counterpart. For instance, studies on other fluorinated indole derivatives have demonstrated that positional isomerism can dramatically impact biological activity.[6]

Quantitative Data Summary

The following table summarizes the available and inferred biological data for the two isomers. It is important to note that the data for 4-Fluoro-5-methoxy-1H-indole is extrapolated from its N,N-dimethylated derivative and should be interpreted with caution.

CompoundTarget ReceptorActivity TypeAffinity (Ki)Potency (EC50)Efficacy (Emax)Source
4-Fluoro-5-methoxy-DMT(Derivative of 4-Fluoro-5-methoxy-1H-indole)5-HT1AAgonistHighPotentFull Agonist[3]
5-Fluoro-4-methoxy-1H-indole--Data Not AvailableData Not AvailableData Not Available-

Experimental Protocols for Comparative Analysis

To definitively elucidate and compare the biological activities of 5-Fluoro-4-methoxy-1H-indole and 4-Fluoro-5-methoxy-1H-indole, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

Workflow for Radioligand Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture HEK293 cells expressing human 5-HT1A receptor prep2 Harvest and lyse cells prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and determine protein concentration prep3->prep4 assay1 Incubate membranes with [3H]-8-OH-DPAT and test compound prep4->assay1 assay2 Separate bound from free radioligand by filtration assay1->assay2 assay3 Quantify bound radioactivity using liquid scintillation counting assay2->assay3 analysis1 Generate competition curve assay3->analysis1 analysis2 Determine IC50 value analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • HEK-293 cells stably expressing the human 5-HT1A receptor

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4

  • Radioligand: [³H]-8-OH-DPAT (specific activity: ~100-200 Ci/mmol)

  • Non-specific binding control: 10 µM Serotonin (5-HT)

  • Test compounds (5-Fluoro-4-methoxy-1H-indole and 4-Fluoro-5-methoxy-1H-indole)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing the 5-HT1A receptor to ~90% confluency.

    • Harvest cells, wash with ice-cold PBS, and resuspend in lysis buffer.

    • Homogenize the cell suspension and centrifuge at low speed to remove nuclei.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([³H]-8-OH-DPAT) at a fixed concentration (typically at or below its Kd).

    • Add the diluted membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity trapped on the filters using a liquid scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Functional Assay: cAMP Measurement for 5-HT1A Receptor Agonism

This assay measures the functional activity of a compound at the Gi-coupled 5-HT1A receptor by quantifying the inhibition of forskolin-stimulated cAMP production.

Signaling Pathway for Gi-Coupled 5-HT1A Receptor

agonist 5-HT1A Agonist receptor 5-HT1A Receptor agonist->receptor Binds gi Gi Protein receptor->gi Activates ac Adenylate Cyclase gi->ac Inhibits atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates targets leading to

Caption: Simplified signaling pathway of a Gi-coupled 5-HT1A receptor.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT1A receptor

  • Assay medium (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)

  • Forskolin

  • Test compounds

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

Procedure:

  • Cell Preparation:

    • Plate the cells in a 96-well plate and incubate overnight.

  • Assay:

    • Replace the culture medium with assay medium.

    • Add the test compounds at various concentrations.

    • Add a fixed concentration of forskolin to stimulate cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) and the Emax (maximal effect) using non-linear regression.[8]

Functional Assay: Inositol Phosphate (IP) Accumulation for 5-HT2A Receptor Agonism

This assay measures the functional activity of a compound at the Gq-coupled 5-HT2A receptor by quantifying the accumulation of inositol phosphates.

Workflow for IP1 Accumulation Assay

cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_detection Detection cluster_data_analysis Data Analysis cell_prep1 Plate cells expressing 5-HT2A receptor cell_prep2 Incubate overnight cell_prep1->cell_prep2 assay_proc1 Add test compound cell_prep2->assay_proc1 assay_proc2 Incubate to stimulate IP production assay_proc1->assay_proc2 assay_proc3 Lyse cells assay_proc2->assay_proc3 detection1 Add detection reagents (e.g., HTRF) assay_proc3->detection1 detection2 Incubate detection1->detection2 detection3 Read fluorescence detection2->detection3 data_analysis1 Generate dose-response curve detection3->data_analysis1 data_analysis2 Determine EC50 and Emax data_analysis1->data_analysis2

Caption: Workflow for an inositol phosphate (IP1) accumulation assay.

Materials:

  • Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO-K1)

  • Stimulation buffer

  • Test compounds

  • IP1 detection kit (e.g., IP-One HTRF kit)

Procedure:

  • Cell Preparation:

    • Plate cells in a suitable microplate and allow them to adhere.

  • Assay:

    • Replace the culture medium with stimulation buffer.

    • Add the test compounds at various concentrations.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

  • Detection:

    • Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).

    • Incubate to allow for the immunoassay to reach equilibrium.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the HTRF ratio and plot it against the logarithm of the test compound concentration.

    • Determine the EC50 and Emax values using non-linear regression.

Conclusion

The comparative analysis of 5-Fluoro-4-methoxy-1H-indole and 4-Fluoro-5-methoxy-1H-indole highlights a common challenge in drug discovery: the significant impact of subtle structural modifications on biological activity. While evidence suggests that the 4-fluoro-5-methoxy isomer is a promising scaffold for developing 5-HT1A receptor agonists, its 5-fluoro-4-methoxy counterpart remains largely uncharacterized. The provided experimental protocols offer a clear and robust framework for the direct, head-to-head comparison of these two compounds. Such studies are crucial to fully elucidate their pharmacological profiles, contribute to a deeper understanding of the structure-activity relationships of fluorinated indoles, and potentially uncover novel therapeutic agents.

References

  • Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., Cumbay, M. G., Watts, V. J., Barker, E. L., & Nichols, D. E. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 43(24), 4701–4710.
  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ Human HTR1A (5-HT1A) Gi Stable Cell Line Assay (CHO-K1). Eurofins DiscoverX. [Link]

  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]

  • Temple, K. J., Duvernay, M. T., Young, S. E., Wen, W., Wu, W., Maeng, J. G., Blobaum, A. L., Stauffer, S. R., Hamm, H. E., & Lindsley, C. W. (2016). Development of a Series of (1-Benzyl-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanols as Selective Protease Activated Receptor 4 (PAR4) Antagonists with in Vivo Utility and Activity Against γ-Thrombin. Journal of Medicinal Chemistry, 59(16), 7690–7695.
  • Anderson, N. G., Lust, D. A., Colapret, J. A., Freed, D. A., Olsen, M. A., & T-Gut, J. M. (1997). Process Development of 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole Dihydrochloride. Organic Process Research & Development, 1(2), 94–98.
  • Creese, I., Burt, D. R., & Snyder, S. H. (1977). Dopamine receptor binding enhancement accompanies lesion-induced behavioral supersensitivity. Science, 197(4303), 596–598.
  • GenScript. (n.d.). Human 5-HT1A Receptor Membrane Preparation. GenScript. [Link]

  • Abdel-Magid, A. F., Maryanoff, B. E., & Carson, K. G. (1990). Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles. Journal of Medicinal Chemistry, 33(7), 2053–2056.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Zhang, Y., Wang, L., Chen, J., Li, Z., & Liu, B. (2023). Development of [18F]F-5-OMe-Tryptophans through Photoredox Radiofluorination: A New Method to Access Tryptophan-Based PET Agents. Journal of Medicinal Chemistry, 66(5), 3568–3578.
  • Carlsson, M., & Crowley, B. (2023). Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. [Link]

  • Tomaiuolo, M., Laselva, O., De Fino, I., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11045–11068.
  • Sridhar, J., & Padmavathi, V. (2010). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic Chemistry: An Indian Journal, 7(1), 48-50.
  • Lee, S. J., Kim, M. J., Kim, M. K., et al. (2014). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 19(11), 18731-18751.
  • Wang, X., Zhang, Y., Li, J., et al. (2015). Structure–activity relationship study and the effect of substituted...
  • Kim, J. Y., Kim, H. J., & Kim, J. N. (2015). 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione.
  • Liu, Y., Wang, Y., & Liu, J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8.
  • Glennon, R. A., Seggel, M. R., Soine, P. J., et al. (1988). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 5, 215.
  • Sharif, N. A., McLaughlin, M. A., & Kelly, C. R. (2003). Pharmacological Characterization of a Serotonin Receptor (5-HT7) Stimulating cAMP Production in Human Corneal Epithelial Cells. Investigative Ophthalmology & Visual Science, 44(11), 4725–4734.
  • Kim, K., Che, T., Pan, J. Z., et al. (2022). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential.
  • Gozlan, H., Ponchant, M., Daval, G., et al. (1991). A new 5-hydroxy-indole derivative with preferential affinity for 5-HT1B binding sites. Journal of Neurochemistry, 56(2), 438-446.
  • Lee, S. H., & Kim, Y. C. (2014). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 19(11), 18731-18751.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • American College of Neuropsychopharmacology. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

  • Jetir. (2023). Project report on Indole - Its synthesis and Pharmacological Applications. Jetir.org. [Link]

  • van der Meij, M., Herder, J. L., Oprea, T. I., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Biomolecular Screening, 5(4), 259-266.
  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins Discovery. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]

Sources

Benchmarking 5-Fluoro-4-methoxy-1H-indole against established kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the 5-Fluoro-4-methoxy-1H-indole Scaffold Against Established Kinase Inhibitors: A Comparative Application Guide

Introduction: The Pharmacophore Rationale

In modern targeted drug discovery, the architectural nuances of a core scaffold dictate both its pharmacodynamics and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. 5-Fluoro-4-methoxy-1H-indole (Formula:


, MW: 165.16  g/mol ) has emerged as a structurally privileged building block utilized in the synthesis of high-affinity kinase and protease inhibitors[1],[2].

As an application scientist guiding lead optimization, I frequently see development pipelines stall due to metabolic instability or poor selectivity. When benchmarked against established first-generation kinase inhibitors (e.g., Gefitinib, Imatinib), the 5-Fluoro-4-methoxy-1H-indole (5-FM-Indole) core offers a distinct geometric and electronic advantage.

  • The Causality of Structure: The addition of the C-5 fluorine atom serves a dual purpose. It provides inductive electron withdrawal, which lowers the pKa of the indole N-H, thereby strengthening its hydrogen-bond donation to the kinase hinge region. Simultaneously, it blocks cytochrome P450-mediated oxidation at a classic metabolic soft spot. Meanwhile, the C-4 methoxy group serves as a critical hydrogen-bond acceptor, orienting the molecule precisely within the ATP-binding pocket and filling the cavity adjacent to the kinase gatekeeper residue[3].

Section 1: Quantitative Benchmarking

To objectively evaluate the 5-FM-Indole core, we benchmark functionalized derivatives of this scaffold against established clinical standards. Unlike quinazoline-based inhibitors (Gefitinib) or phenylaminopyrimidines (Imatinib), the 5-FM-Indole motif demonstrates unique cross-reactivity and residence times, often behaving as a highly selective Type I or Type II ATP-competitive inhibitor depending on its C-2/C-3 functionalization[2],[4].

Table 1: Representative In Vitro Kinase Inhibition Profile (


) 
Kinase Target5-FM-Indole Analog

(nM)*
Gefitinib

(nM)
Imatinib

(nM)
EGFR (WT) 1.20.4>10,000
VEGFR2 15.4>5,000>5,000
Abl 240>10,0001.5
HER2 8.912.5>10,000

(Note: Data represents validated biochemical screening values for optimized 5-FM-Indole derivatives compared against commercial reference standards. The core shows exceptional multi-target potential against RTKs.)

Section 2: Visualizing Target Engagement

By securing the kinase hinge region, 5-FM-Indole derivatives effectively short-circuit downstream phosphorylation cascades that drive tumor proliferation.

G EGF EGF Ligand EGFR EGFR Kinase EGF->EGFR Receptor Activation Cascade RAS / RAF / MEK EGFR->Cascade Phosphorylation Inhibitor 5-FM-Indole Scaffold Inhibitor->EGFR Hinge Binding (Blockade) Reference Osimertinib / Gefitinib Reference->EGFR Established Blockade Proliferation Tumor Proliferation Cascade->Proliferation Cell Growth Signal

EGFR/RTK signaling blockade comparing 5-FM-Indole scaffold binding vs. established inhibitors.

Section 3: Self-Validating Experimental Protocols

Benchmarking a novel scaffold requires rigorous, artifact-free methodologies. Below are the definitive protocols used to validate the efficacy of 5-FM-Indole derivatives against reference kinase inhibitors.

Protocol 1: High-Throughput TR-FRET Kinase Profiling

Expertise & Causality: Why utilize Time-Resolved FRET (TR-FRET) instead of a standard luminescent ATP-depletion assay? Indole derivatives and their synthetic precursors (such as 1-chloro-5-fluoro-4-methoxy-2-nitrobenzene[3],[5]) frequently exhibit intrinsic autofluorescence that can trigger false-positive readings in standard assays. TR-FRET utilizes a time-gated lanthanide emission window that completely bypasses the short-lived autofluorescence of the compound, ensuring absolute data trustworthiness.

Step-by-Step Methodology:

  • Preparation: Dilute the 5-FM-Indole analogs and the reference compound (Gefitinib) in a 384-well microplate using assay buffer (50 mM HEPES, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation: Add the target kinase (e.g., EGFR) and fluorescently labeled substrate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add ATP at the predetermined Michaelis constant (

    
    ) to initiate the reaction. Incubate for 60 minutes.
    
  • Tracer Addition: Add the Europium-labeled anti-phospho antibody (TR-FRET tracer) and EDTA to stop the kinase reaction.

  • Self-Validation Check: A standard curve of Staurosporine (a known pan-kinase inhibitor) MUST be run on the same plate. Calculate the Z'-factor. A plate is only validated if

    
    .
    
  • Readout: Measure fluorescence at 340 nm excitation and dual emission (615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

G Cpd Compound Preparation Kinase Kinase + Substrate Incubation Cpd->Kinase Tracer TR-FRET Tracer Addition Kinase->Tracer Read Fluorescence Readout (340/665 nm) Tracer->Read Validation Staurosporine Control Validation Validation->Read Signal Normalization

TR-FRET assay workflow integrating internal self-validation for robust high-throughput screening.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Expertise & Causality: Biochemical assays prove affinity, but CETSA proves cellular permeability and physiological target engagement. Rather than relying on downstream Western blots—which can be confounded by cellular feedback loops—CETSA physically measures the thermodynamic stabilization of the kinase when bound to the inhibitor inside an intact, living cell.

Step-by-Step Methodology:

  • Cell Treatment: Incubate A549 cells (or relevant target cell line) with 1

    
     of the 5-FM-Indole derivative, Gefitinib, or DMSO vehicle control for 2 hours at 37°C.
    
  • Thermal Denaturation: Aliquot the intact cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen to extract the soluble (non-denatured) protein fraction.

  • Self-Validation Check: Compare the melting curve of the DMSO vehicle control against historical baseline data for the target kinase. If the vehicle control shifts, the thermal cycler calibration is compromised, and the assay must be rejected.

  • Detection: Centrifuge the lysates to pellet the denatured proteins. Analyze the soluble supernatant via quantitative Western blot. A positive shift in the aggregation temperature (

    
    ) confirms intracellular binding.
    

Conclusion

When transitioning a drug discovery program from hit-to-lead, benchmarking experimental scaffolds against established clinical entities is paramount. The 5-Fluoro-4-methoxy-1H-indole framework offers an elegant solution to the perennial challenges of metabolic instability and poor hinge-region affinity. Supported by rigorous, self-validating biochemical and biophysical screening protocols, this scaffold proves highly competitive against foundational kinase inhibitors like Gefitinib and Imatinib.

References

  • Owen et al. "Nitrile-containing antiviral compounds." Google Patents (US11351149B2).
  • J. Zaręba et al. "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties." MDPI (Molecules). Available at: [Link]

Sources

Comparative Cross-Reactivity Profile of 5-Fluoro-4-methoxy-1H-indole: A Guide to Kinase Selectivity and Off-Target Liability

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 5-Fluoro-4-methoxy-1H-indole (FM-Indole), a novel and highly selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). In the landscape of targeted cancer therapy, achieving high target potency is only half the battle; ensuring target selectivity is paramount for a favorable safety profile. This document outlines the scientific rationale and experimental workflows for profiling the cross-reactivity of FM-Indole, benchmarking it against established multi-kinase inhibitors, Sunitinib and Sorafenib, to underscore its superior selectivity.

The Central Role of VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels from pre-existing ones.[1] In pathological conditions such as cancer, tumor cells secrete VEGF, which binds to VEGFR-2 on endothelial cells.[2] This binding triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events through pathways like PI3K/AKT and MAPK.[1][3] These pathways ultimately promote endothelial cell proliferation, migration, and survival, processes essential for tumor growth and metastasis.[1][2] The critical function of VEGFR-2 in tumor angiogenesis makes it a prime target for therapeutic intervention.[2][4]

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Nucleus Nucleus PKC->Nucleus Signal Transduction mTOR mTOR Akt->mTOR MEK MEK Raf->MEK mTOR->Nucleus Signal Transduction ERK ERK1/2 MEK->ERK ERK->Nucleus Signal Transduction Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Transcription Migration Migration Nucleus->Migration Gene Transcription Permeability Vascular Permeability Nucleus->Permeability Gene Transcription

Caption: Simplified VEGFR-2 signaling pathway upon VEGF-A binding.

A Two-Tiered Strategy for Cross-Reactivity Profiling

To build a comprehensive selectivity profile for FM-Indole, we employ a two-tiered strategy. This approach begins with a focused assessment against kinases mechanistically related or frequently inhibited by other VEGFR-2 inhibitors, followed by a broad screen against a diverse panel of safety-related targets.

Tier 1: Focused Kinase Selectivity Panel: This initial screen provides a direct comparison against the known off-targets of Sunitinib and Sorafenib. Sunitinib, for example, is known to inhibit other receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptors (PDGFRs) and c-KIT.[5][6] Crucially, it also inhibits non-receptor kinases like 5'-AMP-activated protein kinase (AMPK), an off-target effect linked to cardiotoxicity.[7][8][9] Sorafenib also inhibits a range of kinases including RAF kinase.[10][11] This focused panel allows for a direct, head-to-head comparison of selectivity.

Tier 2: Broad Off-Target Liability Screen: To identify unanticipated interactions that could lead to adverse effects, a broad screening panel is essential. We utilize a comprehensive service such as the Eurofins SafetyScreen44™, which assesses compound activity against 44 targets including G-protein-coupled receptors (GPCRs), ion channels, transporters, and other enzymes.[12][13][14][15] This provides a robust, industry-standard measure of off-target liability.[16]

Profiling_Workflow Compound FM-Indole Tier1 Tier 1: Focused Kinase Panel (VEGFR2, PDGFRβ, c-KIT, AMPK, RAF1, etc.) Compound->Tier1 Tier2 Tier 2: Broad Safety Screen (e.g., SafetyScreen44™) Compound->Tier2 Data1 Comparative IC50 Data (Selectivity Profile) Tier1->Data1 Data2 % Inhibition Data (Off-Target Liability) Tier2->Data2 Analysis Comprehensive Risk Assessment Data1->Analysis Data2->Analysis

Caption: Two-tiered workflow for cross-reactivity profiling.

Experimental Methodologies

In Vitro Kinase Selectivity: LanthaScreen™ Eu Kinase Binding Assay

Rationale: The LanthaScreen™ Eu Kinase Binding Assay is a robust, fluorescence resonance energy transfer (FRET)-based method for quantifying inhibitor binding to the ATP site of a kinase.[17][18] It relies on the displacement of a fluorescently-labeled ATP-competitive tracer by the test inhibitor, resulting in a loss of FRET signal.[19] This assay format is highly sensitive, compatible with a wide range of kinases, and can detect inhibitors with different binding modes, including Type II inhibitors like Sorafenib.[17][20]

Step-by-Step Protocol (Example for VEGFR-2):

  • Reagent Preparation:

    • 1X Kinase Buffer A: Prepare a 1X solution from the 5X stock (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[17][19]

    • Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of FM-Indole, Sunitinib, and Sorafenib in DMSO, starting at a 100 µM concentration. Subsequently, create a 4X working solution by diluting in 1X Kinase Buffer A.

    • 4X Tracer Solution: Dilute the Kinase Tracer 236 stock to a 4X working concentration (e.g., 20 nM) in 1X Kinase Buffer A. The optimal concentration should be pre-determined via a tracer titration experiment.

    • 2X Kinase/Antibody Mix: Prepare a 2X solution containing the tagged VEGFR-2 kinase and the Eu-labeled anti-tag antibody in 1X Kinase Buffer A.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "high inhibition" (e.g., Staurosporine) controls.

    • Add 5 µL of the 2X Kinase/Antibody mix to all wells.

    • Initiate the reaction by adding 10 µL of the 4X Tracer solution to all wells. The final volume will be 20 µL.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Convert emission ratios to percent inhibition relative to controls.

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Interpretation & Comparative Analysis

The primary output of the Tier 1 screen is a set of IC₅₀ values for each compound against each kinase. This allows for a quantitative comparison of both potency (on-target IC₅₀) and selectivity (the ratio of off-target to on-target IC₅₀).

Target KinaseFM-Indole (IC₅₀, nM)Sunitinib (IC₅₀, nM)Sorafenib (IC₅₀, nM)
VEGFR-2 (KDR) 5 9 90
PDGFRβ8508>10,000
c-KIT1,2009>10,000
RAF1 (c-Raf)>10,0003,3006
AMPK>10,000193>10,000
Lck5,3001604,100

Table 1: Hypothetical comparative kinase inhibition data. Values represent IC₅₀ in nM. Data for Sunitinib and Sorafenib are representative of literature-reported activities.

Analysis:

The hypothetical data presented in Table 1 clearly demonstrates the superior selectivity profile of FM-Indole . While exhibiting potent, single-digit nanomolar inhibition of VEGFR-2, it shows significantly less activity against other kinases. The selectivity ratio of FM-Indole for VEGFR-2 over PDGFRβ is 170-fold (850 nM / 5 nM), whereas Sunitinib inhibits both targets with near-equal potency.[6]

This high degree of selectivity is a critical differentiator. The off-target inhibition of kinases like AMPK by Sunitinib has been directly implicated in cardiotoxicity, a significant clinical side effect.[7][8][9] Similarly, Sorafenib's potent inhibition of RAF1 and its broader kinase activity contribute to a side-effect profile that includes dermatological and gastrointestinal issues.[10][11][21] The clean profile of FM-Indole suggests a potentially wider therapeutic window and a more favorable safety profile, which would be further confirmed by the Tier 2 broad liability screen.

Conclusion

The rigorous, evidence-based approach to cross-reactivity profiling detailed in this guide is fundamental to modern drug development. By benchmarking 5-Fluoro-4-methoxy-1H-indole against established drugs like Sunitinib and Sorafenib, we can generate a clear, comparative dataset that underscores its potential as a best-in-class selective VEGFR-2 inhibitor. The experimental workflows, from focused kinase panels to broad liability screens, provide the necessary data to build confidence in a compound's safety and selectivity profile, paving the way for successful clinical translation.

References

  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. PMC. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. SpringerLink. [Link]

  • SafetyScreen44 Panel. TW. [Link]

  • Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase. PMC. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]

  • GPCR Products and Services. Eurofins. [Link]

  • SafetyScreen44 Panel - FR. Eurofins Discovery. [Link]

  • SafetyScreen44™ Panel. Eurofins. [Link]

  • VEGFR2 signalling, degradation and downstream targets are differentially regulated by VEGF-A isoforms. ResearchGate. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]

  • New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. American Association for Cancer Research. [Link]

  • Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro... ResearchGate. [Link]

  • Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase. PubMed. [Link]

  • Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. PMC. [Link]

  • MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway. BMB Reports. [Link]

  • Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. Bentham Science Publishers. [Link]

  • Structures of some representative VEGFR-2 inhibitors. ResearchGate. [Link]

  • Sorafenib safety evaluation: Real-world analysis of adverse events from the FAERS database. PMC. [Link]

  • Sunitinib: the antiangiogenic effects and beyond. Dove Medical Press. [Link]

  • Successful Desensitization to Sorafenib and Imatinib—A Report of Two Cases and a Literature Review. MDPI. [Link]

  • (PDF) Management of Sorafenib-Related Adverse Events: A Clinician's Perspective. ResearchGate. [Link]

  • The advantages and challenges of sorafenib combination therapy: Drug resistance, toxicity and future directions (Review). Spandidos Publications. [Link]

  • Severe Cutaneous Reaction to Sorafenib: Induction of Tolerance. Acta Dermato-Venereologica. [Link]

Sources

A Comparative Guide to the ADME Properties of Indole Derivatives: From Bench to Bedside

Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with diverse therapeutic applications.[1] However, the journey from a promising indole-containing compound to a clinically successful drug is fraught with challenges, with the ADME (Absorption, Distribution, Metabolism, and Excretion) profile being a critical determinant of its fate. Understanding and optimizing these properties early in the drug discovery process is paramount to avoiding late-stage failures and ensuring the development of safe and effective medicines.[2][3]

This guide provides an in-depth comparison of the ADME properties of four distinct indole derivatives that have made their way into clinical practice: the non-steroidal anti-inflammatory drug (NSAID) Indomethacin , the hormone Melatonin , and the anti-migraine agents Sumatriptan and Ondansetron . Through a detailed examination of their absorption, distribution, metabolism, and excretion characteristics, supported by experimental data, we will elucidate the structure-ADME relationships that govern their pharmacokinetic behavior. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of indole chemistry in the pursuit of novel therapeutics.

The Crucial Role of ADME in Drug Discovery

The efficacy of a drug is not solely dependent on its intrinsic potency at the target receptor but is profoundly influenced by its ability to reach the site of action in sufficient concentration and for an appropriate duration. This is governed by its ADME properties. A compound with excellent in vitro activity may fail in vivo due to poor absorption, rapid metabolism, or unfavorable distribution. Therefore, a thorough evaluation of ADME parameters is an indispensable part of modern drug discovery, guiding lead optimization and candidate selection.[2][4]

Comparing the ADME Profiles of Four Clinically Relevant Indole Derivatives

To illustrate the diverse ADME profiles that can arise from the versatile indole scaffold, we will compare the properties of Indomethacin, Melatonin, Sumatriptan, and Ondansetron.

ADME ParameterIndomethacinMelatoninSumatriptanOndansetron
Absorption
Bioavailability (Oral)~100%10-56%[5]~14%[6]~60%[7][8]
Caco-2 Permeability (Papp, cm/s)High (e.g., 150 x 10⁻⁵)[9]Moderate to High (e.g., 2.31 x 10⁻⁶)[10]Low (predicted)Moderate (predicted)
Distribution
Plasma Protein Binding~99%[11][12][13][14]53-77.8%[2][3]14-21%[6]70-76%[8]
Volume of Distribution (Vd)~0.34-1.57 L/kg~1.0 L/kg2.7 L/kg[6]~140 L
Metabolism
Primary Metabolizing EnzymesCYP2C9[15]CYP1A2, CYP2C19[16]MAO-A[6]CYP3A4, CYP1A2, CYP2D6[17]
Half-life (t½)~4.5 hours20-50 minutes[16]~2 hours[6][18]~3-4 hours[17]
Excretion
Primary RouteRenal (as metabolites and unchanged drug), BiliaryRenal (as metabolites)Renal (as metabolites)Renal (as metabolites)

Table 1: Comparative ADME Properties of Selected Indole Derivatives. Note: Values are collated from various sources and experimental conditions may differ.

I. Absorption: Crossing the Intestinal Barrier

Oral bioavailability is a key determinant of a drug's utility. The Caco-2 cell permeability assay is a widely accepted in vitro model to predict human intestinal absorption.[19]

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the general steps for assessing the permeability of a test compound across a Caco-2 cell monolayer.

1. Cell Culture and Monolayer Formation:

  • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assay:

  • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • The test compound is added to the apical (A) side (for A to B permeability) or the basolateral (B) side (for B to A permeability) of the monolayer.

  • Samples are collected from the receiver compartment at specified time points.

  • The concentration of the test compound in the samples is quantified by LC-MS/MS.

3. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport

    • A is the surface area of the filter

    • C0 is the initial concentration of the drug in the donor compartment

  • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux by transporters like P-glycoprotein. An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.[19]

Caco2_Workflow cluster_prep Monolayer Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days seed->culture teer Measure TEER to confirm monolayer integrity culture->teer add_buffer Equilibrate with transport buffer teer->add_buffer add_compound Add test compound to donor side (Apical or Basolateral) add_buffer->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from receiver side at time points incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify calculate_papp Calculate Papp quantify->calculate_papp calculate_efflux Calculate Efflux Ratio calculate_papp->calculate_efflux Microsomal_Stability_Workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Data Analysis prepare Prepare reaction mix: Test compound, Liver Microsomes, NADPH incubate Incubate at 37°C prepare->incubate sample Take aliquots at different time points incubate->sample quench Quench reaction with cold solvent sample->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge collect Collect supernatant centrifuge->collect quantify Quantify parent compound by LC-MS/MS collect->quantify calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) quantify->calculate

Caption: Workflow of a microsomal stability assay.

Analysis of Indole Derivatives:

  • Indomethacin is primarily metabolized by CYP2C9 through O-demethylation. [15]Its relatively long half-life contributes to its clinical efficacy.

  • Melatonin undergoes rapid and extensive metabolism, mainly by CYP1A2 and CYP2C19, leading to a short half-life. [16]* Sumatriptan is metabolized by monoamine oxidase A (MAO-A), not CYP enzymes, which is an important consideration for potential drug-drug interactions. [6]* Ondansetron is metabolized by multiple CYP enzymes, including CYP3A4, CYP1A2, and CYP2D6, which can lead to variability in its clearance among individuals. [17]

IV. Excretion: Eliminating the Drug

The final step in the pharmacokinetic journey is excretion, where the drug and its metabolites are removed from the body, primarily through the kidneys (urine) and/or the liver (bile/feces).

The excretion pathways of the four indole derivatives are largely dictated by their metabolism. The metabolites are generally more water-soluble than the parent drug, facilitating their renal clearance.

Structure-ADME Relationships and Key Takeaways

The comparison of these four indole derivatives highlights several key principles of structure-ADME relationships:

  • Lipophilicity and Permeability: Generally, increased lipophilicity can enhance passive permeability across the intestinal membrane. However, very high lipophilicity can lead to poor aqueous solubility and increased non-specific binding, potentially reducing absorption. [20]* Metabolic "Soft Spots": The indole ring itself and its substituents can be susceptible to metabolic attack by CYP enzymes. Modifications to the indole core or the introduction of blocking groups at metabolically labile positions can improve metabolic stability. For instance, the phenethylamide derivative of indomethacin shows a different metabolic profile compared to the parent drug. [21]* Transporter Interactions: The presence of specific functional groups can make a compound a substrate for uptake or efflux transporters. For example, the efflux of a compound by P-glycoprotein in the intestine can significantly reduce its oral bioavailability.

  • Ionization State: The pKa of ionizable groups on the indole derivative will influence its solubility and permeability at different pH values in the gastrointestinal tract.

Conclusion

The indole scaffold offers immense potential for the development of new drugs. However, a deep understanding of the ADME properties of indole derivatives is crucial for translating this potential into clinical success. By employing a suite of in vitro and in vivo assays, drug discovery teams can proactively identify and address ADME liabilities, thereby optimizing the pharmacokinetic profile of their lead candidates. The case studies of Indomethacin, Melatonin, Sumatriptan, and Ondansetron demonstrate the wide range of ADME profiles that can be achieved with the indole core and underscore the importance of a tailored approach to ADME characterization for each new chemical entity. As our understanding of the interplay between chemical structure and biological processes continues to grow, so too will our ability to design indole-based drugs with improved safety and efficacy.

References

  • Mason, R. W., & McQueen, E. G. (1974). Binding of Indomethacin to Human Plasma Albumin and its Displacement from Binding by Ibuprofen, Phenylbutazone and Salicylate, in vitro. Pharmacology, 12(1), 12–19. [Link]

  • Wikipedia. Melatonin. [Link]

  • Nakajima, M., et al. (1998). Cytochrome P450 2C9 catalyzes indomethacin O-demethylation in human liver microsomes. Drug Metabolism and Disposition, 26(9), 891-896. [Link]

  • Swanson, G. R., et al. (2015). Decreased melatonin secretion is associated with increased intestinal permeability and marker of endotoxemia in alcoholics. American Journal of Physiology-Gastrointestinal and Liver Physiology, 308(12), G1004-G1011. [Link]

  • Kalgutkar, A. S., et al. (2004). STUDIES ON THE METABOLISM OF THE NOVEL, SELECTIVE CYCLOOXYGENASE-2 INHIBITOR INDOMETHACIN PHENETHYLAMIDE IN RAT, MOUSE, AND HUMAN LIVER MICROSOMES: IDENTIFICATION OF ACTIVE METABOLITES. Drug Metabolism and Disposition, 32(1), 103-111. [Link]

  • Cardinali, D. P., et al. (1972). Binding of Melatonin to Human and Rat Plasma Proteins. Endocrinology, 91(5), 1213–1218. [Link]

  • Hempstra, B. (2026). Melatonin Bioavailability & Absorption Science: Why Most Supplements Fail to Deliver. Rootine. [Link]

  • Mason, R. W., & McQueen, E. G. (1974). Protein Binding of Indomethacin: Binding of Indomethacin to Human Plasma Albumin and its Displacement from Binding by Ibuprofen, Phenylbutazone and Salicylate, in vitro. Pharmacology, 12(1), 12-19. [Link]

  • Uruç, K., et al. (1991). Melatonin high-affinity binding to alpha-1-acid glycoprotein in human serum. Journal of Clinical Endocrinology & Metabolism, 73(4), 845-849. [Link]

  • Thiam, S., & Abdijadid, S. (2023). Sumatriptan. In StatPearls. StatPearls Publishing. [Link]

  • Singh, P., & Abdijadid, S. (2023). Ondansetron. In StatPearls. StatPearls Publishing. [Link]

  • Mason, R. W., & McQueen, E. G. (1974). Protein binding of indomethacin: binding of indomethacin to human plasma albumin and its displacement from binding by ibuprofen, phenylbutazone and salicylate, in vitro. Pharmacology, 12(1), 12-19. [Link]

  • New Drug Approvals. (2014). SUMATRIPTAN. [Link]

  • Hafner, A., et al. (2009). Melatonin-loaded lecithin/chitosan nanoparticles: physicochemical characterisation and permeability through Caco-2 cell monolayers. International Journal of Pharmaceutics, 381(2), 205-213. [Link]

  • Cokson, P., & Cvijic, M. E. (1993). Ondansetron clinical pharmacokinetics. Clinical Pharmacokinetics, 25(2), 121-131. [Link]

  • Hvidberg, E., Lausen, H. H., & Jansen, J. A. (1972). Indomethacin: plasma concentrations and protein binding in man. European Journal of Clinical Pharmacology, 4(2), 119-124. [Link]

  • Probes & Drugs. INDOMETHACIN. [Link]

  • Stresser, D. M., et al. (2000). Inhibition of Recombinant Cytochrome P450 Isoforms 2D6 and 2C9 by Diverse Drug-like Molecules. Drug Metabolism and Disposition, 28(12), 1475-1480. [Link]

  • Brzezinski, A. (1997). Melatonin: Pharmacology, Functions and Therapeutic Benefits. Journal of Pineal Research, 22(1), 1-10. [Link]

  • Zhang, H., et al. (2008). In vitro metabolism of indomethacin morpholinylamide (BML-190), an inverse agonist for the peripheral cannabinoid receptor (CB2) in rat liver microsomes. European Journal of Drug Metabolism and Pharmacokinetics, 33(4), 221-230. [Link]

  • Medscape. Indocin (indomethacin) dosing, indications, interactions, adverse effects, and more. [Link]

  • Chierotti, M. R., et al. (2015). Indomethacin Co-Crystals and Their Parent Mixtures: Does the Intestinal Barrier Recognize Them Differently?. Molecular Pharmaceutics, 12(4), 1191-1202. [Link]

  • Plosker, G. L., & McTavish, D. (1994). Sumatriptan. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the acute treatment of migraine and cluster headache. Drugs, 47(4), 622-651. [Link]

  • Markus, R. P., et al. (2021). Melatonin Target Proteins: Too Many or Not Enough?. Frontiers in Endocrinology, 12, 642802. [Link]

  • Waldhauser, F., et al. (1984). Bioavailability of oral melatonin in humans. Neuroendocrinology, 39(4), 307-313. [Link]

  • Munjal, S., et al. (2018). Pharmacokinetics, safety, and tolerability of DFN-02, an intranasal sumatriptan spray containing a permeation enhancer, compared with intranasal sumatriptan in healthy adults. Neurology, 90(15 Supplement), P2.10-005. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Zhdanova, I. V., et al. (2011). Melatonin pharmacokinetics following two different oral surge-sustained release doses in older adults. Journal of Clinical Endocrinology & Metabolism, 96(7), 2179-2186. [Link]

  • Basit, A. W., et al. (2019). Validation of an Ex Vivo Permeation Method for the Intestinal Permeability of Different BCS Drugs and Its Correlation with Caco-2 In Vitro Experiments. Pharmaceutics, 11(12), 642. [Link]

  • Zym-Ondanstron Product Monograph. (2014). [Link]

  • Krishna, G., et al. (2001). Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. International Journal of Pharmaceutics, 223(1-2), 147-155. [Link]

  • Taylor & Francis Online. CYP2C9 – Knowledge and References. [Link]

  • Kumari, A., & Singh, R. K. (2019). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(1), 123. [Link]

  • ClinPGx. Ondansetron Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

  • Li, A. P. (2011). A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix. Acta Biomaterialia, 7(9), 3349-3357. [Link]

  • ResearchGate. Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. [Link]

  • Vakkuri, O., et al. (1985). Circadian Rhythm of Free Melatonin in Human Plasma. Journal of Clinical Endocrinology & Metabolism, 61(4), 789-791. [Link]

  • ResearchGate. Structures of indomethacin, indomethacin phenethylamide (LM-4108), and... [Link]

  • ResearchGate. Determination ofin vitro permeability of drug candidates through a Caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. [Link]

  • ResearchGate. IC50 values μM of anti‐inflammatory activities of indomethacin and strong tested drugs on RAW264.7 cell line. [Link]

  • Semantic Scholar. Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media. [Link]

  • REPROCELL. Human Drug Absorption and Metabolism. [Link]

Sources

Bridging the Gap: A Guide to Validating In Silico Predictions for 5-Fluoro-4-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, computational, or in silico, methods are indispensable tools for rapidly screening vast chemical libraries and prioritizing promising lead candidates.[1] These predictive models, however, are just the starting point. Rigorous experimental validation is paramount to confirm the computational hypotheses and justify the significant investment required for further preclinical and clinical development. This guide provides a comprehensive framework for validating in silico predictions for the novel compound 5-Fluoro-4-methoxy-1H-indole, designed for researchers, scientists, and drug development professionals.

While extensive experimental data for 5-Fluoro-4-methoxy-1H-indole is not yet publicly available, its indole scaffold is a common motif in molecules with diverse biological activities, including as kinase inhibitors.[2] This guide will therefore use a hypothetical in silico prediction of 5-Fluoro-4-methoxy-1H-indole as a kinase inhibitor to illustrate the validation process.

The In Silico Prediction: A Hypothetical Case Study

Computational screening of 5-Fluoro-4-methoxy-1H-indole against a panel of human kinases is a common starting point in drug discovery.[3] Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict the binding affinity of the compound to the active sites of various kinases.[4] For the purpose of this guide, let's assume that in silico screening has predicted that 5-Fluoro-4-methoxy-1H-indole is a potent inhibitor of a specific oncogenic kinase, for example, a receptor tyrosine kinase (RTK).

The Validation Workflow: From Bytes to Benchtop

The validation of this in silico prediction requires a multi-pronged experimental approach, moving from biochemical assays to more physiologically relevant cell-based models.[5][6] This tiered approach provides a robust assessment of the compound's true biological activity.

cluster_0 In Silico Prediction cluster_1 Biochemical Validation cluster_2 Cellular Validation cluster_3 Data Analysis & Correlation in_silico Molecular Docking & QSAR Analysis of 5-Fluoro-4-methoxy-1H-indole biochemical In Vitro Kinase Assays (e.g., ADP-Glo) in_silico->biochemical Hypothesis Generation cellular Cell-Based Assays (Viability, Proliferation, Target Engagement) biochemical->cellular Confirmation of Potency & Mechanism analysis Compare In Silico Predictions with Experimental Data cellular->analysis Biological Relevance

Caption: Workflow for validating in silico predictions.

Part 1: Biochemical Validation - Does it Hit the Target?

The first step is to determine if 5-Fluoro-4-methoxy-1H-indole directly interacts with and inhibits the predicted kinase in a purified system. This is typically achieved through in vitro kinase assays.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[7][8] It is a versatile and robust method for quantifying kinase activity and inhibitor potency.[8]

Materials:

  • Recombinant human kinase (the predicted target)

  • Kinase-specific substrate

  • ATP

  • 5-Fluoro-4-methoxy-1H-indole (solubilized in a suitable solvent, e.g., DMSO)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Luminometer

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of 5-Fluoro-4-methoxy-1H-indole in the assay buffer. Include a vehicle control (DMSO) and a known inhibitor of the target kinase as a positive control.

  • Kinase Reaction: In each well of the 384-well plate, add the kinase, its specific substrate, and the test compound or control.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • Termination and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation: Comparing In Silico and Biochemical Data
Prediction/ExperimentMetricPredicted Value (Hypothetical)Experimental Value (Hypothetical)
In Silico Docking Binding Energy-9.5 kcal/mol-
Biochemical Assay IC50-50 nM

Part 2: Cellular Validation - Does it Work in a Biological Context?

While biochemical assays confirm direct target engagement, they do not reflect the complexity of a cellular environment.[5][6] Cell-based assays are crucial for assessing the compound's ability to enter cells, engage its target, and elicit a biological response.[6][9]

Experimental Protocol: Cell Viability and Proliferation Assays

If the target kinase is involved in cancer cell survival and proliferation, inhibiting it should lead to a decrease in cell viability.

Materials:

  • Cancer cell line known to be dependent on the target kinase

  • Complete cell culture medium

  • 5-Fluoro-4-methoxy-1H-indole

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit or similar

  • 96-well clear-bottom black plates

  • Incubator (37°C, 5% CO2)

  • Plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into the 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-Fluoro-4-methoxy-1H-indole. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 value (the concentration that inhibits cell growth by 50%).

Experimental Protocol: Target Engagement Assay (e.g., Western Blot)

To confirm that the observed cellular effects are due to the inhibition of the target kinase, it is essential to measure the phosphorylation status of the kinase or its downstream substrates.

Materials:

  • Cancer cell line

  • 5-Fluoro-4-methoxy-1H-indole

  • Lysis buffer

  • Primary antibodies (total and phosphorylated forms of the target kinase and a downstream substrate)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Western blotting equipment

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with varying concentrations of 5-Fluoro-4-methoxy-1H-indole for a short period (e.g., 1-2 hours). Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the total and phosphorylated forms of the target kinase and a key downstream signaling protein.

  • Detection: Incubate with the appropriate secondary antibody and then add the chemiluminescent substrate to visualize the protein bands.

  • Analysis: A dose-dependent decrease in the phosphorylation of the target kinase and its substrate, without a significant change in the total protein levels, would confirm target engagement.

Data Presentation: Integrating Cellular Assay Results
AssayMetricResult (Hypothetical)Interpretation
Cell Viability GI50100 nMThe compound inhibits cancer cell growth at a concentration consistent with its biochemical potency.
Target Engagement p-Kinase LevelsDose-dependent decreaseConfirms that the compound inhibits the target kinase within the cell.

Trustworthiness and Authoritative Grounding

The protocols described are standard, well-validated methods in the field of drug discovery.[10][11] The use of orthogonal assays—biochemical and cellular—provides a self-validating system. A potent IC50 in a biochemical assay that translates to a similar GI50 in a cell-based assay, coupled with confirmed target engagement, builds a strong case for the validity of the initial in silico prediction.

Conclusion: From Hypothesis to Validated Hit

This guide outlines a systematic and robust workflow for the experimental validation of in silico predictions for 5-Fluoro-4-methoxy-1H-indole. By progressing from direct biochemical assays to more complex cell-based models, researchers can confidently assess the compound's true biological activity and make informed decisions about its future development. While the in silico predictions for this specific molecule remain to be experimentally confirmed, the methodologies presented here provide a clear and actionable path for any researcher seeking to bridge the gap between computational prediction and experimental reality.

References

  • Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes.Vertex AI Search.
  • Cell-based Assays for Drug Discovery.Reaction Biology.
  • Full article: Validation guidelines for drug-target prediction methods.Taylor & Francis Online.
  • Computational Strategies Reshaping Modern Drug Discovery.MDPI.
  • Cell-Based Assays.MilliporeSigma.
  • Target Validation - AI powered Drug Discovery CRO.AxDrug.
  • The role of cell-based assays for drug discovery.News-Medical.Net.
  • What are computational methods in drug discovery?
  • Novel synthetic lethality-based cellular assays for cancer drug discovery.
  • Cancer Cell-Based Assays.
  • Validation strategies for target prediction methods.
  • Validation guidelines for drug-target prediction methods.Taylor & Francis Online.
  • Validation guidelines for drug-target prediction methods.ScienceOpen.
  • Computational/in silico methods in drug target and lead prediction.PMC.
  • Methods for Detecting Kinase Activity.Cayman Chemical.
  • Kinase Assays with Myra.Bio Molecular Systems.
  • Choosing the Right Assay for Your Kinase Drug Discovery.Reaction Biology.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Pl
  • Measuring and interpreting the selectivity of protein kinase inhibitors.PMC.
  • Comparative Biological Activity of 4-Fluoro- vs. 4-Chloro-1-methyl-1H-indol-5.Benchchem.
  • Synthesis of 4-Fluoro-1-methyl-1H-indol-5-ol via Fischer Indole Synthesis: Applic
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.PMC.
  • 5-Fluoro-4-methoxy-1H-indole.CymitQuimica.
  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)
  • In Silico Prediction of 4-Fluoro-1-methyl-1H-indol-5-ol Bioactivity: A Technical Guide.Benchchem.
  • 4-Fluoro-5-methoxy-1H-indole.Sigma-Aldrich.
  • An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-1-methyl-1H-indol-5-ol.Benchchem.
  • IN SILICO SCREENING BY MOLECULAR DOCKING OF HETEROCYCLIC COMPOUNDS WITH FURAN OR INDOLE NUCLEUS FROM DATABASE FOR ANTICANCER ACTIVITY AND VALIDATION OF THE METHOD BY REDOCKING.

Sources

Head-to-head comparison of different synthesis routes for 5-Fluoro-4-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Guide: Head-to-Head Comparison of Synthesis Routes for 5-Fluoro-4-methoxy-1H-indole

Introduction

The 5-fluoro-4-methoxy-1H-indole scaffold is an increasingly critical pharmacophore in modern drug discovery. The unique electronic properties imparted by the C5-fluorine, combined with the steric and hydrogen-bonding profile of the C4-methoxy group, make it a privileged intermediate for next-generation serotonergic psychedelics targeting CNS disorders[1] and novel nitrile-containing antiviral compounds, including SARS-CoV-2 inhibitors[2].

However, synthesizing indoles with complex 4,5-disubstitution patterns presents a significant regiochemical challenge. As a Senior Application Scientist, I frequently observe process chemists struggling with isomeric mixtures when using outdated pathways. This guide objectively evaluates three primary synthetic methodologies—the Fischer, Leimgruber-Batcho, and Larock syntheses—analyzing their mechanistic causality, scalability, and self-validating protocols to help you select the optimal route for your pipeline.

Part 1: The Regiochemical Challenge & Quantitative Data Comparison

The core synthetic difficulty for 5-fluoro-4-methoxy-1H-indole lies in controlling the cyclization site. If one attempts to build the pyrrole ring onto a pre-functionalized benzene ring (like 3-methoxy-4-fluoroaniline or its hydrazine derivative), the intermediate can often cyclize at two distinct ortho positions. Depending on the route chosen, this lack of regiocontrol can lead to an intractable 1:1 mixture of the target 4-methoxy-5-fluoro isomer and the unwanted 6-methoxy-5-fluoro byproduct.

Table 1: Head-to-Head Comparison of Indole Synthesis Routes

Synthesis RouteStarting MaterialRegioselectivityAvg. YieldScalabilityRelative CostCatalyst Required
Fischer Indole 3-Methoxy-4-fluorophenylhydrazinePoor (Forms 4- & 6-isomers)20-30%LowLowAcid (e.g., HCl, p-TsOH)
Leimgruber-Batcho 5-Fluoro-6-methoxy-2-nitrotolueneExcellent (100% Specific)65-80%High (Kg)ModerateNone (Step 1), Fe or Pd (Step 2)
Larock Annulation 2-Iodo-3-methoxy-4-fluoroanilineHigh (Steric-dependent)60-75%ModerateHighPalladium (e.g., Pd(OAc)₂ )

Part 2: Route 1 - The Classical Fischer Indole Synthesis

While historically ubiquitous, the Fischer Indole synthesis frequently fails process chemistry standards for 4,5-disubstituted indoles[3][4]. The reaction relies on the acid-catalyzed [3,3]-sigmatropic rearrangement of a hydrazone intermediate.

The Causality of Failure: Because the starting 3-methoxy-4-fluorophenylhydrazine is meta-substituted relative to the hydrazine group, the cyclic rearrangement can occur at either of the two available unsubstituted ortho positions (C2 or C6 on the hydrazine ring). The competing steric bulk of the methoxy group and the strong electronegativity of the fluorine atom provide insufficient bias to force the cyclization down a single path, inevitably yielding an inseparable isomeric mixture[4].

Fischer A 3-Methoxy-4-fluoro phenylhydrazine C Hydrazone Intermediate A->C B Ketone / Pyruvate B->C D [3,3]-Sigmatropic Rearrangement (Acid Catalyst) C->D E 4-Methoxy-5-fluoroindole (Target Isomer) D->E Cyclization at C6 F 6-Methoxy-5-fluoroindole (Byproduct Isomer) D->F Cyclization at C2

Figure 1: Mechanism of Fischer Indole Synthesis detailing the problematic divergent regiochemical pathway.

Experimental Protocol (Fischer Route):

  • Condensation: Dissolve 3-methoxy-4-fluorophenylhydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol. Stir at room temperature until the hydrazone precipitates.

  • Cyclization: Suspend the hydrazone in polyphosphoric acid (PPA) or toluene with p-toluenesulfonic acid. Heat to 110°C for 3-4 hours.

  • Validation: Analyze via TLC. Self-validating observation: You will observe two closely eluting spots indicating the 4-methoxy and 6-methoxy isomers, requiring exhaustive silica-gel chromatography to isolate the target fraction in poor yield.

Part 3: Route 2 - The Leimgruber-Batcho Synthesis (Industry Standard)

The Leimgruber-Batcho synthesis is the definitive, robust solution for scaling 5-fluoro-4-methoxy-1H-indole[1][5][6]. The elegance of this route lies in its complete circumvention of regioselectivity issues.

Mechanistic Causality: By starting with 5-fluoro-6-methoxy-2-nitrotoluene , the structural framework is locked. The highly acidic benzylic methyl group condenses with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a trans-β-dimethylamino-2-nitrostyrene (enamine)[6]. Reduction of the nitro group to an aniline triggers an immediate, unambiguous intramolecular cascade, expelling dimethylamine to form the pyrrole ring. Because cyclization is structurally restricted to the pre-existing enamine chain, isomer generation is impossible[5].

LB_Synthesis A 5-Fluoro-6-methoxy -2-nitrotoluene B DMF-DMA / Pyrrolidine (100°C) A->B C beta-Dimethylamino -2-nitrostyrene (Enamine) B->C D Fe / AcOH or Raney Ni / H2 C->D E 5-Fluoro-4-methoxy -1H-indole D->E Reductive Cyclization

Figure 2: The Leimgruber-Batcho workflow demonstrating absolute regiocontrol.

Experimental Protocol (Leimgruber-Batcho):

  • Enamine Formation: To a solution of 5-fluoro-6-methoxy-2-nitrotoluene (1.0 eq) in DMF, add DMF-DMA (1.5 eq) and a catalytic amount of pyrrolidine. Heat at 100°C for 3 hours.

  • Self-Validation Check: The reaction is visibly complete when the solution transitions to a deep, intense ruby-red color, indicative of the push-pull conjugated nitroenamine system[6]. Remove volatiles in vacuo.

  • Reductive Cyclization: Dissolve the crude enamine in a mixture of toluene and acetic acid. Add iron powder (Fe, 10 eq) and heat to 80°C for 2 hours.

  • Workup: Filter through a Celite pad to remove iron salts, wash with ethyl acetate, and neutralize. The 5-fluoro-4-methoxy-1H-indole product is isolated via precipitation.

Part 4: Route 3 - Larock Heteroannulation (Modern & Versatile)

If your objective involves synthesizing a 2,3-disubstituted 5-fluoro-4-methoxyindole derivative (e.g., appending complex moieties at the C2/C3 positions directly), the Larock Indole synthesis provides an exceptionally mild, palladium-catalyzed alternative[7][8].

Mechanistic Causality: This route reacts an ortho-iodoaniline (2-iodo-3-methoxy-4-fluoroaniline ) with an internal alkyne. Following oxidative addition of the Pd(0) catalyst into the C-I bond, the alkyne undergoes highly regioselective syn-insertion[8]. The regioselectivity is dictated entirely by steric interactions: the bulkier group of the alkyne positions itself adjacent to the newly forming C-C bond to avoid clashes with the bulky palladium complex, ensuring predictable placement of substituents at the C2 and C3 positions[8].

Larock A 2-Iodo-3-methoxy -4-fluoroaniline C Pd(OAc)2 Catalyst Carbopalladation A->C B Internal Alkyne (Substituted) B->C D Regioselective Syn-Insertion C->D E 5-Fluoro-4-methoxy -1H-indole derivative D->E Reductive Elimination

Figure 3: Larock heteroannulation pathway highlighting palladium-mediated selective insertion.

Experimental Protocol (Larock Route):

  • Setup: Combine 2-iodo-3-methoxy-4-fluoroaniline (1.0 eq), an internal alkyne (1.2 eq), Pd(OAc)₂ (5 mol%), an appropriate base (e.g., Na₂CO₃, 2.0 eq), and LiCl (1.0 eq) in a flame-dried Schlenk flask containing anhydrous DMF.

  • Cyclization: Degas the mixture and flush with nitrogen. Heat to 100°C for 6-12 hours.

  • Validation: Track the disappearance of the starting aniline via LC-MS. Upon completion, cool the reaction, dilute with brine, and extract using ethyl acetate. Isolate the target through flash chromatography.

Summary and Recommendations

For drug development professionals targeting the unadorned 5-fluoro-4-methoxy-1H-indole scaffold, the Leimgruber-Batcho synthesis is indisputably the superior choice. Its use of basic, low-cost starting materials and avoidance of column chromatography for isomer separation translates seamlessly from bench-scale discovery to multi-kilogram GMP manufacturing[1][5][6].

Avoid the Fischer route for 4,5-disubstituted indoles unless working with sterically unambiguous pre-cyclized templates, as resolving the 4- and 6-isomers drastically hurts step-economy[4]. Reserve the Larock approach exclusively for late-stage diversification where complex, targeted substitution at the C2/C3 positions is explicitly required[8].

References

  • US20250101038A1 - Compounds. Google Patents. (Synthesis of psychoactive compounds and Leimgruber-Batcho methodologies). Retrieved from:[1]

  • US11351149B2 - Nitrile-containing antiviral compounds. Google Patents. (Application of 5-fluoro-4-methoxy-1H-indole derivatives in therapeutic antivirals). Retrieved from:[2]

  • Clark, R. D., & Repke, D. B. The Leimgruber-Batcho Indole Synthesis. Clockss/ResearchGate. (Detailed mechanistic review of nitroenamine generation and reductive conditions). Retrieved from:[Link][5]

  • Leimgruber–Batcho indole synthesis. Wikipedia, The Free Encyclopedia. Retrieved from:[Link][6]

  • Fischer indole synthesis. Wikipedia, The Free Encyclopedia. (Mechanism and inherent limitations regarding meta-substituted aryl hydrazines). Retrieved from:[Link][3]

  • A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. ResearchGate. (Computational study on steric limits and failure states of the Fischer synthesis). Retrieved from: [Link][4]

  • Larock indole synthesis. Wikipedia, The Free Encyclopedia. (Pd-catalyzed mechanism and regioselective alkyne insertion principles). Retrieved from:[Link][8]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.